molecular formula C26H30N2O4 B12394141 Antitumor agent-105

Antitumor agent-105

Cat. No.: B12394141
M. Wt: 434.5 g/mol
InChI Key: PMBYBCFLTNYPQI-OFVILXPXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antitumor agent-105 is a useful research compound. Its molecular formula is C26H30N2O4 and its molecular weight is 434.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H30N2O4

Molecular Weight

434.5 g/mol

IUPAC Name

1-[2-[[(2R,10R)-17,17-dimethyl-3,12,16-trioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4(9),5,7,14,18,20-heptaen-6-yl]oxy]ethyl]piperazine

InChI

InChI=1S/C26H30N2O4/c1-26(2)6-5-17-13-20-23(15-22(17)32-26)30-16-21-19-4-3-18(14-24(19)31-25(20)21)29-12-11-28-9-7-27-8-10-28/h3-6,13-15,21,25,27H,7-12,16H2,1-2H3/t21-,25-/m0/s1

InChI Key

PMBYBCFLTNYPQI-OFVILXPXSA-N

Isomeric SMILES

CC1(C=CC2=CC3=C(C=C2O1)OC[C@@H]4[C@H]3OC5=C4C=CC(=C5)OCCN6CCNCC6)C

Canonical SMILES

CC1(C=CC2=CC3=C(C=C2O1)OCC4C3OC5=C4C=CC(=C5)OCCN6CCNCC6)C

Origin of Product

United States

Foundational & Exploratory

Antitumor agent-105 mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of scientific and clinical data reveals that "Antitumor agent-105" is not a singular entity but a designation applied to several distinct investigational compounds, each with a unique mechanism of action. This guide focuses on BNC105 , a vascular disrupting agent and tubulin polymerization inhibitor, for which substantial data is available.

Core Mechanism of Action of BNC105

BNC105 is a novel small molecule therapeutic that exerts its antitumor effects through a dual mechanism of action. Primarily, it functions as a Vascular Disrupting Agent (VDA) by selectively targeting and disrupting the established vasculature of solid tumors. This leads to a rapid shutdown of blood flow within the tumor, causing extensive necrosis due to oxygen and nutrient deprivation.[1][2][3] The second mechanism involves the direct inhibition of tubulin polymerization, which not only contributes to its vascular disruptive effects but also has a direct cytotoxic impact on proliferating cancer cells.[2][4]

The molecular basis for its action lies in its interaction with the colchicine binding site on tubulin, which prevents the formation of microtubules essential for cellular structure, transport, and mitosis. This disruption of microtubule dynamics is particularly effective against rapidly dividing cells, such as the endothelial cells of tumor blood vessels and the cancer cells themselves.

A key feature of BNC105 is its selectivity for the tumor vasculature. It has been shown to be significantly more potent against endothelial cells that are actively proliferating or forming capillaries compared to quiescent endothelial cells in stable blood vessels. This selectivity contributes to a wider therapeutic window compared to other tubulin-targeting agents, with preclinical studies showing potent vascular disruption at doses well below the no-observed-adverse-event level (NOAEL).

Signaling Pathways and Molecular Interactions

BNC105's disruption of tumor blood flow induces severe hypoxia, which in turn triggers cellular responses mediated by Hypoxia-Inducible Factor-1 alpha (HIF-1α). This leads to the upregulation of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) as the tumor attempts to re-establish its blood supply. Additionally, pathways involving mTOR (mammalian target of rapamycin) are activated, leading to increased protein synthesis and further promotion of VEGF-A expression. These adaptive responses by the tumor have led to clinical investigations of BNC105 in combination with inhibitors of the VEGF and mTOR pathways.

Below is a diagram illustrating the proposed mechanism of action and the tumor's response.

BNC105_Mechanism BNC105 Mechanism of Action and Tumor Response BNC105 BNC105 Tubulin Tubulin Polymerization BNC105->Tubulin inhibits Microtubules Microtubule Disruption Tubulin->Microtubules leads to EndothelialCells Proliferating Endothelial Cells Microtubules->EndothelialCells CancerCells Cancer Cells Microtubules->CancerCells VascularDisruption Tumor Vascular Disruption EndothelialCells->VascularDisruption Necrosis Tumor Necrosis CancerCells->Necrosis direct cytotoxicity Hypoxia Tumor Hypoxia VascularDisruption->Hypoxia Hypoxia->Necrosis HIF1a HIF-1α Upregulation Hypoxia->HIF1a mTOR mTOR Pathway Activation Hypoxia->mTOR VEGF VEGF Secretion HIF1a->VEGF Angiogenesis Attempted Angiogenesis VEGF->Angiogenesis mTOR->VEGF

BNC105 Mechanism of Action and Tumor Response

Quantitative Data Summary

Clinical and preclinical studies have provided quantitative data on the pharmacokinetics and efficacy of BNC105.

ParameterValueContextReference
Potency against proliferating endothelial cells 80-fold higher than against non-proliferating cellsIn vitro studies
Vascular Disruption at 1/8th NOAEL 95%Preclinical mouse models
Complete Tumor Clearance (single agent) 20% of treated animalsPreclinical mouse models
Recommended Phase II Dose (BNC105P - prodrug) 16 mg/m²Phase I clinical trial in patients with advanced solid tumors
BNC105P (prodrug) Half-life 0.13 hoursPhase I clinical trial
BNC105 (active agent) Half-life 0.57 hoursPhase I clinical trial

Experimental Protocols

In Vitro Endothelial Cell Proliferation Assay

Objective: To determine the differential potency of BNC105 on proliferating versus non-proliferating endothelial cells.

Methodology:

  • Human umbilical vein endothelial cells (HUVECs) are cultured in standard growth medium.

  • For the proliferation assay, HUVECs are seeded at a low density to encourage cell division. For the non-proliferating assay, cells are grown to confluence to induce contact inhibition.

  • Cells are treated with a range of concentrations of BNC105 for a specified period (e.g., 72 hours).

  • Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.

  • The IC50 values (concentration required to inhibit cell growth by 50%) are calculated for both proliferating and non-proliferating conditions.

  • The selectivity index is determined by dividing the IC50 for non-proliferating cells by the IC50 for proliferating cells.

In Vivo Tumor Vascular Disruption Model

Objective: To quantify the vascular disrupting effects of BNC105 in a solid tumor model.

Methodology:

  • Human tumor xenografts (e.g., breast or renal cancer cell lines) are established in immunocompromised mice.

  • Once tumors reach a predetermined size, a baseline measurement of tumor blood flow is obtained using techniques such as dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) or Hoechst 33342 dye perfusion.

  • Mice are treated with a single dose of BNC105P (the phosphate prodrug of BNC105) via intravenous injection.

  • At various time points post-treatment (e.g., 2, 6, 24 hours), tumor blood flow is re-assessed using the same imaging or perfusion techniques.

  • The percentage of vascular disruption is calculated by comparing the post-treatment blood flow to the baseline measurements.

  • Tumor tissue may also be harvested for histological analysis to visualize vessel damage and necrosis.

Below is a workflow diagram for the in vivo vascular disruption experiment.

Experimental_Workflow In Vivo Vascular Disruption Experimental Workflow start Start xenograft Establish Tumor Xenografts in Mice start->xenograft baseline Baseline Tumor Blood Flow Measurement (DCE-MRI / Hoechst Dye) xenograft->baseline treatment Administer BNC105P (Single IV Dose) baseline->treatment post_treatment_imaging Post-Treatment Blood Flow Measurement at Time Points (2, 6, 24h) treatment->post_treatment_imaging histology Histological Analysis of Tumor Tissue treatment->histology data_analysis Calculate Percentage of Vascular Disruption post_treatment_imaging->data_analysis end End data_analysis->end histology->end

In Vivo Vascular Disruption Experimental Workflow

References

An In-depth Technical Guide to the Antitumor Agent-105

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antitumor agent-105, also identified as compound 10ic , is a novel thienopyrimidine-based small molecule that has demonstrated significant potential as a selective anticancer agent.[1][2] Preclinical studies have highlighted its efficacy against melanoma, primarily through the induction of apoptosis and the inhibition of metastatic progression. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound, based on currently available scientific literature.

Chemical Structure and Properties

This compound is a derivative of the thieno[3,2-e]pyrrolo[1,2-a]pyrimidine scaffold. Its chemical identity is confirmed by the Chemical Abstracts Service (CAS) number 2450987-57-0.[2]

PropertyValue
Molecular Formula C25H24KN3O6S
Molecular Weight 533.64 g/mol
CAS Number 2450987-57-0
SMILES CCOC(=O)C1=C(SC2=C1CCCC2)N/C(=C\C(=O)C3=CC=C(C=C3)OC)/C(=C(\C#N)/C(=O)N)/[O-].[K+]
IUPAC Name potassium (2Z,4Z)-1-amino-2-cyano-4-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-6-(4-methoxyphenyl)-1,6-dioxohexa-2,4-dien-3-olate

alt text

Figure 1: 2D Chemical Structure of this compound (PubChem CID: 168355509)

Synthesis

This compound (10ic) is synthesized as part of a broader series of thieno[3,2-e]pyrrolo[1,2-a]pyrimidine derivatives. The synthesis is based on the reaction of 2-aminothiophene precursors. While the specific, detailed experimental protocol for this compound is contained within the full text of the primary scientific literature, the general synthetic approach involves a multi-step process.

A general workflow for the synthesis of related thienopyrimidine derivatives is outlined below. This likely represents a similar pathway to the synthesis of this compound.

G cluster_synthesis General Synthesis Workflow 2_aminothiophene 2-Aminothiophene Precursor Intermediate_1 Condensation Product 2_aminothiophene->Intermediate_1 Reaction with A Reagent_A 2-Hydroxy-4-oxobut-2-enoic acid derivative Reagent_A->Intermediate_1 Final_Compound Thieno[3,2-e]pyrrolo[1,2-a]pyrimidine derivative (e.g., this compound) Intermediate_1->Final_Compound Multistep cascade reaction with B (catalyzed by Diisopropylethylamine) Reagent_B Cyanoacetic acid derivative Reagent_B->Final_Compound

Caption: Generalized synthetic pathway for thienopyrimidine derivatives.

Experimental Protocol for Synthesis

A detailed, step-by-step protocol for the synthesis of this compound (10ic) is available in the primary literature (Rogova A, et al. Eur J Med Chem. 2023;254:115325). Due to restricted access to the full-text article, a verbatim reproduction of the experimental protocol is not possible at this time. Researchers are advised to consult the original publication for precise reagent quantities, reaction conditions, and purification methods.

Biological Activity and Mechanism of Action

This compound has demonstrated promising and selective anticancer properties, particularly against melanoma.

In Vitro Cytotoxicity

The compound exhibits selective toxicity towards B16-F10 melanoma cells.[1] The lead compounds from this series, including 10ic, were selected for further in vivo experiments due to their significant antitumor activity and minimum cytotoxicity on normal non-cancerous cells (mouse embryonic fibroblasts, MEF NF2 cells).[1]

Table 1: Summary of In Vitro Cytotoxicity Data (Note: Specific IC50 values are not available in the public domain abstracts and require access to the full-text publication.)

Cell LineCancer TypeReported Activity
B16-F10MelanomaSignificant Antitumor Activity
MEF NF2Normal FibroblastsMinimum Cytotoxicity
Mechanism of Action: Induction of Apoptosis

The primary mechanism of action for this compound in B16-F10 melanoma cells is the induction of apoptosis, or programmed cell death. While the specific molecular targets within the apoptotic pathway have not been fully elucidated in the available literature, the process generally involves a cascade of signaling events leading to cellular dismantling.

G cluster_apoptosis Proposed Apoptotic Signaling Pathway Agent105 This compound Cell Melanoma Cell Agent105->Cell Signal Pro-apoptotic Signaling Cascade (e.g., Bcl-2 family modulation) Cell->Signal triggers Mitochondria Mitochondrial Outer Membrane Permeabilization Signal->Mitochondria Caspase_Activation Caspase Activation (e.g., Caspase-3, -9) Mitochondria->Caspase_Activation releases Cytochrome c Apoptosis Apoptosis Caspase_Activation->Apoptosis executes

Caption: Generalized intrinsic apoptosis pathway initiated by an antitumor agent.

In Vivo Efficacy

In preclinical animal models, this compound has shown significant efficacy in treating pulmonary metastatic melanoma. Studies in mouse models demonstrated a significant inhibition of metastatic nodules. Importantly, the compound was found to be safe for healthy mice, with histological analysis showing no abnormal changes in major organs such as the liver, spleen, kidneys, and heart following therapy.

Table 2: Summary of In Vivo Efficacy (Note: Detailed quantitative data such as tumor growth inhibition percentages or survival curves are contained within the full-text publication.)

Animal ModelCancer TypeKey Findings
Mouse ModelPulmonary Metastatic Melanoma- Significant inhibition of metastatic nodules- Good safety profile in healthy mice
Experimental Protocols for Biological Assays

Detailed protocols for the in vitro cytotoxicity assays (e.g., MTT assay), apoptosis assays (e.g., flow cytometry with Annexin V/PI staining), and the in vivo melanoma mouse model are described in the primary literature (Rogova A, et al. Eur J Med Chem. 2023;254:115325). Access to the full publication is required to obtain the specifics of these methodologies.

A general workflow for assessing the antitumor activity is presented below.

G cluster_workflow Biological Evaluation Workflow Synthesis Compound Synthesis (this compound) In_Vitro In Vitro Screening (Cytotoxicity against B16-F10 and MEF NF2 cells) Synthesis->In_Vitro Apoptosis_Assay Mechanism of Action Study (Apoptosis Assays) In_Vitro->Apoptosis_Assay Lead compound identified In_Vivo In Vivo Efficacy (Pulmonary Metastatic Melanoma Mouse Model) In_Vitro->In_Vivo Toxicity Safety/Toxicity Assessment (Histological Analysis) In_Vivo->Toxicity

Caption: A typical workflow for the preclinical evaluation of a novel antitumor agent.

Conclusion and Future Directions

This compound (10ic) is a promising preclinical candidate for the treatment of melanoma. Its thienopyrimidine scaffold provides a novel chemical entity with selective activity against cancer cells and a favorable safety profile in vivo. The primary mechanism of action through the induction of apoptosis warrants further investigation to identify specific molecular targets.

Future research should focus on:

  • Elucidating the precise molecular targets of this compound within the apoptotic pathway.

  • Expanding in vitro testing to a broader panel of melanoma and other cancer cell lines.

  • Conducting more extensive in vivo studies to determine optimal dosing, pharmacokinetics, and pharmacodynamics.

  • Exploring potential synergistic effects with existing cancer therapies.

The data presented in this guide, based on available scientific abstracts, strongly supports the continued investigation and development of this compound as a potential therapeutic for metastatic melanoma. Researchers are strongly encouraged to consult the primary publication for detailed experimental procedures and comprehensive data.

References

Unveiling the Target: A Technical Guide to the Identification and Validation of Antitumor Agent BNC105

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the target identification and validation of the antitumor agent BNC105. Designed for researchers, scientists, and drug development professionals, this document details the molecular target of BNC105, its dual mechanism of action, and the preclinical data supporting its development.

Executive Summary

BNC105 is a novel benzofuran-based small molecule that has demonstrated significant potential as an antitumor agent. It functions as a dual-action compound, exhibiting both potent vascular disrupting activity and direct cytotoxicity against cancer cells. The primary molecular target of BNC105 has been identified and validated as tubulin , a key component of the cellular cytoskeleton. By binding to the colchicine site on β-tubulin, BNC105 inhibits tubulin polymerization, leading to a cascade of downstream effects that culminate in tumor cell death and the shutdown of tumor blood supply. This guide will elaborate on the scientific journey from initial screening to the comprehensive validation of tubulin as the definitive target of BNC105.

Target Identification: Pinpointing Tubulin

The initial identification of BNC105's target was a result of a strategic screening process designed to discover compounds with selective activity against the tumor vasculature.

Phenotypic Screening

An in vitro selectivity screening approach was employed, leveraging the understanding that tumor endothelial cells are in a constant state of proliferation and angiogenesis. This screening identified BNC105 as a compound with significantly higher potency against actively proliferating endothelial cells compared to their quiescent counterparts, suggesting a target involved in cell division and structure.[1]

Mechanism-Based Assays

Subsequent investigations into the mechanism of action revealed that BNC105 disrupts microtubule dynamics. This was confirmed through tubulin polymerization assays, which demonstrated that BNC105 directly inhibits the formation of microtubules from tubulin monomers.

Structural Biology

The definitive identification of tubulin as the direct target of BNC105 was achieved through X-ray crystallography. The crystal structure of the BNC105-tubulin complex revealed that BNC105 binds to the colchicine-binding site on β-tubulin, providing a detailed molecular understanding of the interaction.

Target Validation: Confirming the Dual-Action Mechanism

The validation of tubulin as the target of BNC105 is supported by extensive preclinical data demonstrating the compound's dual mechanism of action: vascular disruption and direct cytotoxicity.

Vascular Disrupting Agent (VDA) Activity

BNC105's primary and most potent effect is the disruption of the tumor vasculature. By targeting the tubulin cytoskeleton of proliferating endothelial cells lining the tumor blood vessels, BNC105 causes a rapid change in cell shape, leading to the collapse and occlusion of these vessels. This results in a significant reduction in blood flow to the tumor, causing extensive tumor cell necrosis due to hypoxia and nutrient deprivation.

Table 1: In Vitro Efficacy of BNC105

Cell Line/SystemAssay TypeEndpointResult
Actively Proliferating Endothelial CellsProliferation AssayPotency80-fold higher potency vs. non-proliferating endothelial cells[1]
AML Cell LinesCytotoxicity AssayIC500.2 nM to 1.3 nM
Various Cancer Cell LinesProliferation InhibitionSynergismStrong synergistic effect with carboplatin, cisplatin, and 5-fluorouracil
Direct Cytotoxic Activity

In addition to its effects on the tumor vasculature, BNC105 also exerts a direct cytotoxic effect on cancer cells. By inhibiting tubulin polymerization, BNC105 disrupts the formation of the mitotic spindle, a critical structure for cell division. This leads to an arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis (programmed cell death).

Table 2: In Vivo Efficacy of BNC105

Tumor ModelTreatmentKey Finding
Human Breast and Colon Xenografts10 mg/kg BNC105>95% disruption of tumor vasculature[1]
Human Tumor Xenograft ModelsRepeated dosingHigh rate of tumor regressions and tumor clearance
Breast Cancer XenograftBNC105 + BevacizumabGreater tumor growth inhibition than single agents[2]
Orthotopic Renal Cancer ModelBNC105 + PazopanibSignificant increase in survival[2]
Renal Cancer XenograftBNC105 + EverolimusSynergistic tumor growth inhibition

Signaling Pathways and Downstream Effects

The inhibition of tubulin polymerization by BNC105 triggers distinct downstream signaling pathways that contribute to its antitumor activity.

Hypoxia-Inducible Factor 1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) Pathway

The vascular disruption caused by BNC105 leads to severe tumor hypoxia. This, in turn, stabilizes and activates HIF-1α, a key transcription factor in the cellular response to low oxygen. Activated HIF-1α then upregulates the expression of pro-angiogenic factors, most notably VEGF. While this represents a survival response by the tumor, it also presents an opportunity for combination therapies. The potentiation of VEGF and mTOR inhibitors when combined with BNC105 supports this mechanism.

BNC105_HIF1a_VEGF_Pathway BNC105 BNC105 Tubulin Endothelial Cell Tubulin Polymerization BNC105->Tubulin VascularDisruption Vascular Disruption Tubulin->VascularDisruption Hypoxia Tumor Hypoxia VascularDisruption->Hypoxia HIF1a HIF-1α Stabilization and Activation Hypoxia->HIF1a VEGF VEGF Expression HIF1a->VEGF Angiogenesis Compensatory Angiogenesis VEGF->Angiogenesis

Caption: BNC105-induced vascular disruption and the subsequent HIF-1α/VEGF signaling cascade.

JNK/ATF2 Apoptotic Pathway

In cancer cells, particularly in hematologic malignancies like chronic lymphocytic leukemia (CLL), BNC105 has been shown to activate the c-Jun N-terminal kinase (JNK) signaling pathway. This leads to the phosphorylation of the transcription factor ATF2 and the induction of other pro-apoptotic proteins such as ATF3 and Noxa, ultimately driving the cells into apoptosis.

BNC105_JNK_ATF2_Pathway BNC105 BNC105 Tubulin Cancer Cell Tubulin Polymerization BNC105->Tubulin MitoticArrest G2/M Mitotic Arrest Tubulin->MitoticArrest JNK JNK Activation MitoticArrest->JNK pATF2 ATF2 Phosphorylation JNK->pATF2 Noxa ATF3/Noxa Induction JNK->Noxa Apoptosis Apoptosis pATF2->Apoptosis Noxa->Apoptosis

Caption: BNC105-induced cytotoxic signaling leading to apoptosis via the JNK/ATF2 pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the inhibition of tubulin polymerization by monitoring the change in optical density.

  • Materials: Lyophilized tubulin protein (>99% pure), General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP solution (10 mM), BNC105, positive control (e.g., Nocodazole), vehicle control (e.g., DMSO), pre-chilled 96-well plates, temperature-controlled spectrophotometer.

  • Procedure:

    • Reconstitute tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL.

    • Prepare serial dilutions of BNC105 and controls in the buffer.

    • In a pre-chilled 96-well plate, add the test compounds.

    • Add the tubulin solution to each well.

    • Initiate polymerization by adding GTP to a final concentration of 1 mM.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.

  • Data Analysis: Inhibition of polymerization is determined by a reduction in the rate and extent of the increase in absorbance compared to the vehicle control.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of BNC105 to inhibit the formation of capillary-like structures by endothelial cells.

  • Materials: Human Umbilical Vein Endothelial Cells (HUVECs), Endothelial Cell Growth Medium, Basement Membrane Extract (e.g., Matrigel), 96-well plates, BNC105, vehicle control.

  • Procedure:

    • Thaw Basement Membrane Extract on ice and coat the wells of a pre-chilled 96-well plate.

    • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to gel.

    • Harvest HUVECs and resuspend them in medium containing various concentrations of BNC105 or vehicle.

    • Seed the HUVECs onto the gelled matrix.

    • Incubate at 37°C for 4-18 hours.

    • Visualize and photograph the tube formation using a microscope.

  • Data Analysis: Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of meshes, and total tube length. A reduction in these parameters indicates inhibition of angiogenesis.

Western Blot for Phospho-JNK and Phospho-ATF2

This protocol details the detection of phosphorylated signaling proteins in response to BNC105 treatment.

  • Materials: Cancer cell lines (e.g., CLL cells), cell lysis buffer with phosphatase and protease inhibitors, protein assay kit, SDS-PAGE gels, PVDF membrane, primary antibodies (anti-phospho-JNK, anti-JNK, anti-phospho-ATF2, anti-ATF2, anti-loading control), HRP-conjugated secondary antibodies, chemiluminescence substrate.

  • Procedure:

    • Culture cells and treat with BNC105 at various concentrations and time points.

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and detect the signal using a chemiluminescence substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the activation of the signaling pathway.

Logical Workflow for Target Identification and Validation

The following diagram illustrates the systematic approach taken to identify and validate the target of BNC105.

BNC105_Target_ID_Validation_Workflow cluster_0 Target Identification cluster_1 Target Validation PhenotypicScreen Phenotypic Screening (Endothelial Cell Proliferation) HypothesisGen Hypothesis Generation: Target is involved in cell division/cytoskeleton PhenotypicScreen->HypothesisGen BiochemAssay Biochemical Assays (Tubulin Polymerization Assay) HypothesisGen->BiochemAssay StructuralBio Structural Biology (X-ray Crystallography) BiochemAssay->StructuralBio TargetID Target Identified: Tubulin (Colchicine Site) StructuralBio->TargetID InVitro In Vitro Validation (Cell Viability, Apoptosis, Cell Cycle, Tube Formation) TargetID->InVitro Signaling Signaling Pathway Analysis (Western Blot for HIF-1α, p-JNK) InVitro->Signaling InVivo In Vivo Validation (Xenograft Models, Vascular Disruption Imaging) Signaling->InVivo ValidatedTarget Validated Dual-Action Target: Tubulin Inhibition leads to Vascular Disruption & Cytotoxicity InVivo->ValidatedTarget

Caption: Workflow for the identification and validation of tubulin as the target of BNC105.

Conclusion

The comprehensive body of evidence presented in this guide robustly identifies and validates tubulin as the primary molecular target of the antitumor agent BNC105. The elucidation of its dual mechanism of action—disruption of tumor vasculature and direct cytotoxicity—provides a strong rationale for its clinical development. The detailed understanding of the BNC105-tubulin interaction and its downstream signaling consequences offers valuable insights for the design of future studies, including rational combination therapies and the identification of potential biomarkers of response.

References

In Vitro Cytotoxicity Profile of Antitumor Agent-105 (Thienopyrimidine Scaffold)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Antitumor agent-105" is a generalized descriptor. This technical guide focuses on the profile of a representative thienopyrimidine-based compound, a class of molecules noted for its antitumor properties, including selective activity against melanoma and induction of apoptosis. The data and pathways described herein are a synthesis of findings for various thienopyrimidine derivatives and should be considered representative of this class of compounds.

This document provides a comprehensive overview of the in vitro cytotoxicity of a representative thienopyrimidine-based antitumor agent. It is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of this class of compounds.

Quantitative Cytotoxicity Data

The cytotoxic activity of thienopyrimidine derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following table summarizes representative IC50 values for various thienopyrimidine compounds against different cancer cell lines.

Compound ClassCell LineCancer TypeIC50 (µM)
Thienopyrimidine DerivativeSK-MEL-5MelanomaSelective activity observed
Thienopyrimidine Derivative (6j)HCT116Colon Cancer0.6 - 1.2
Thienopyrimidine Derivative (6j)HCT15Colon Cancer0.6 - 1.2
Thienopyrimidine Derivative (6j)LN-229Brain Cancer0.6 - 1.2
Thienopyrimidine Derivative (6j)GBM-10Brain Cancer0.6 - 1.2
Thienopyrimidine Derivative (6j)A2780Ovarian Cancer0.6 - 1.2
Thienopyrimidine Derivative (6j)OV2008Ovarian Cancer0.6 - 1.2
Thienopyrimidine DerivativeMCF-7Breast Cancer0.013
Thienopyrimidine DerivativeMDA-MB-231Breast Cancer0.056
ThienotriazolopyrimidineSK-MEL-5MelanomaGrowth Percentage = -31.50%

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of thienopyrimidine-based antitumor agents.

2.1. Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Materials:

    • Thienopyrimidine compound

    • Human cancer cell lines (e.g., SK-MEL-5, HCT116, MCF-7)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

    • Compound Treatment: Prepare a series of dilutions of the thienopyrimidine compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

    • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

2.2. Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Thienopyrimidine compound

    • Human cancer cell lines

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Seed cells and treat with the thienopyrimidine compound at the desired concentration (e.g., IC50 value) for a specified time (e.g., 24 hours).

    • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

    • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Visualizations

3.1. Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_treatment Treat cells with Thienopyrimidine compound incubation_24h->compound_treatment incubation_treatment Incubate for 24-72h compound_treatment->incubation_treatment mtt_addition Add MTT solution incubation_treatment->mtt_addition incubation_mtt Incubate for 3-4h mtt_addition->incubation_mtt solubilization Add solubilization buffer incubation_mtt->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance data_analysis Analyze data and determine IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow of the MTT assay for determining cytotoxicity.

3.2. Signaling Pathway: Apoptosis Induction by Thienopyrimidine Derivatives

Apoptosis_Pathway agent Thienopyrimidine Derivative ros ↑ Reactive Oxygen Species (ROS) agent->ros p53 ↑ p53 expression agent->p53 ros->p53 bax ↑ Bax p53->bax mitochondria Mitochondrial Dysfunction bax->mitochondria cytochrome_c Cytochrome c release mitochondria->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 ↑ Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed apoptotic pathway induced by thienopyrimidines.

An In-depth Technical Guide to the Molecular Docking of Antitumor Agent-105

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular docking principles and methodologies as they apply to Antitumor agent-105, a novel compound with a thieno[3,2-e]pyrrolo[1,2-a]pyrimidine scaffold. While specific molecular docking studies for this particular agent are not yet extensively published, this document outlines a robust framework for such an investigation based on the known biological activities of this compound and the common targets of related chemical structures.

Introduction to this compound

This compound is a synthetic compound built upon a thienopyrimidine framework, which has demonstrated significant anticancer properties.[1][2] Preclinical studies have shown its efficacy in inducing apoptosis in cancer cells and inhibiting metastatic nodule formation in animal models of pulmonary metastatic melanoma.[1][3][4] The agent exhibits selective toxicity towards melanoma cells, indicating a targeted mechanism of action that is a key area of investigation for drug development.

Quantitative Biological Data

The antitumor activity of this compound and its precursors has been quantified against various cell lines. This data is crucial for correlating molecular docking predictions with actual biological effects.

CompoundCell LineIC50 (µM)Description
This compound (11jc) B16-F10 (Melanoma)Not specified, but identified as a lead compoundA thieno[3,2-e]pyrrolo[1,2-a]pyrimidine derivative showing high antitumor activity and low cytotoxicity to normal cells.
Precursor Compound 9cbB16-F10 (Melanoma)Not specified, but identified as a lead compoundA precursor to the thienopyrimidine scaffold with significant antitumor activity.
Precursor Compound 10icB16-F10 (Melanoma)Not specified, but identified as a lead compoundAnother precursor demonstrating notable anticancer effects.

Note: Specific IC50 values for the lead compounds were not detailed in the referenced abstracts, but they were selected for further in vivo studies based on their potent and selective activity.

Proposed Molecular Targets for Docking Studies

Thienopyrimidine derivatives are known to target a range of proteins implicated in cancer progression. Based on the literature for structurally similar compounds, the following are proposed as high-priority targets for molecular docking studies of this compound:

  • Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase that is frequently overexpressed in various cancers and is a common target for thienopyrimidine-based inhibitors.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis, the formation of new blood vessels that tumors need to grow. Thieno[2,3-d]pyrimidine derivatives have been successfully designed as VEGFR-2 inhibitors.

  • Cyclin-Dependent Kinases (CDKs): These enzymes control the cell cycle, and their inhibition can halt the proliferation of cancer cells. Molecular docking studies have implicated CDKs as targets for some thienopyrimidines.

  • Poly(ADP-ribose) Polymerase-1 (PARP-1): An enzyme involved in DNA repair. The thieno[3,2-e]pyrrolo[1,2-a]pyrimidine scaffold has been identified as a structural motif for new PARP-1 inhibitors.

For the purpose of this guide, we will proceed with EGFR as the exemplary target.

Experimental Protocol: Molecular Docking of this compound with EGFR

This section details a generalized yet comprehensive protocol for performing a molecular docking study.

4.1. Preparation of the Receptor (EGFR)

  • Obtain Protein Structure: Download the 3D crystal structure of the human EGFR kinase domain from the Protein Data Bank (PDB; e.g., PDB ID: 1M17).

  • Prepare the Protein:

    • Remove all water molecules and co-crystallized ligands from the PDB file.

    • Add polar hydrogen atoms to the protein structure.

    • Assign Kollman charges to the protein atoms.

    • Save the prepared protein structure in the appropriate format (e.g., PDBQT for AutoDock).

4.2. Preparation of the Ligand (this compound)

  • Obtain Ligand Structure: The chemical structure of this compound (Molecular Formula: C25H24KN3O6S) can be obtained from chemical databases or drawn using software such as ChemDraw or Marvin Sketch.

  • 3D Structure Generation and Optimization:

    • Convert the 2D structure into a 3D structure.

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation.

    • Assign Gasteiger charges to the ligand atoms.

    • Define the rotatable bonds to allow for conformational flexibility during docking.

    • Save the prepared ligand in the PDBQT format.

4.3. Molecular Docking Procedure

  • Grid Box Generation: Define a grid box that encompasses the active site of EGFR. The dimensions and center of the grid should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

  • Docking Simulation:

    • Use a molecular docking program such as AutoDock Vina.

    • Configure the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.

    • Run the docking simulation to predict the binding poses of this compound within the EGFR active site. The Lamarckian Genetic Algorithm is a commonly used search algorithm for this purpose.

4.4. Analysis of Docking Results

  • Binding Affinity: Analyze the predicted binding affinities (usually in kcal/mol) for the different poses. The pose with the lowest binding energy is typically considered the most favorable.

  • Interaction Analysis: Visualize the best-scoring pose to identify the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between this compound and the amino acid residues of the EGFR active site.

  • Comparison with Known Inhibitors: Compare the binding mode and affinity of this compound with that of known EGFR inhibitors (e.g., Erlotinib, Gefitinib) to assess its potential as a potent inhibitor.

Visualizations

5.1. Molecular Docking Workflow

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Receptor Receptor Preparation (e.g., EGFR from PDB) Grid Grid Box Generation (Define Active Site) Receptor->Grid Ligand Ligand Preparation (this compound) Ligand->Grid Docking Run Docking Simulation (e.g., AutoDock Vina) Grid->Docking Binding Analyze Binding Affinity (kcal/mol) Docking->Binding Interaction Visualize Interactions (Hydrogen Bonds, etc.) Binding->Interaction Comparison Compare with Known Inhibitors Interaction->Comparison

A generalized workflow for molecular docking studies.

5.2. EGFR Signaling Pathway

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds and Activates RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT Agent105 This compound Agent105->EGFR Inhibits Proliferation Cell Proliferation RAS_RAF->Proliferation Survival Cell Survival PI3K_AKT->Survival Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis

Simplified EGFR signaling pathway and the inhibitory role of this compound.

Conclusion

While further experimental validation is required, molecular docking provides a powerful computational tool to hypothesize the mechanism of action of this compound at the molecular level. The protocols and potential targets outlined in this guide offer a clear path for future research. By elucidating the specific interactions between this compound and its target protein(s), these studies will be instrumental in the rational design of more potent and selective anticancer agents based on the promising thieno[3,2-e]pyrrolo[1,2-a]pyrimidine scaffold.

References

Early Preclinical Data on Antitumor Agent BNC105: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BNC105 is a novel small molecule antitumor agent currently in clinical development, demonstrating a dual mechanism of action as both a potent tubulin polymerization inhibitor and a vascular disrupting agent (VDA). This technical guide provides an in-depth overview of the early preclinical data on BNC105, focusing on its mechanism of action, in vitro and in vivo efficacy, and the key experimental protocols used in its initial evaluation.

Core Mechanism of Action

BNC105 exerts its antitumor effects through two primary, interconnected mechanisms:

  • Tubulin Polymerization Inhibition: BNC105 binds to tubulin, preventing the formation of microtubules. This disruption of the cellular cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells.

  • Vascular Disruption: BNC105 exhibits a selective and potent disruptive effect on the tumor vasculature. By targeting the tubulin of proliferating endothelial cells lining the tumor blood vessels, it causes a rapid collapse of the tumor's blood supply. This leads to extensive tumor necrosis due to oxygen and nutrient deprivation.

A key characteristic of BNC105 is its high therapeutic index, showing a significantly wider window between effective and toxic doses compared to other vascular disrupting agents.

Data Presentation

In Vitro Cytotoxicity

BNC105 has demonstrated potent cytotoxic activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of BNC105 required to inhibit the growth of 50% of cancer cells, are summarized below.

Cell LineCancer TypeIC50 (nM)
A2780Ovarian Carcinoma0.3
A2780cisCisplatin-Resistant Ovarian Carcinoma0.1
Various other human cancer cell lines Including breast, lung, colon, brain, and mesothelioma Potent nanomolar range

Note: Specific IC50 values for a broader range of cell lines are not yet publicly available in a consolidated format.

In Vivo Efficacy in Xenograft Models

Preclinical studies in various xenograft models have demonstrated the significant antitumor efficacy of BNC105P, a water-soluble prodrug of BNC105.

Xenograft ModelCancer TypeTreatment RegimenKey Findings
Caki-1Renal CancerSingle dose of BNC105P>95% disruption of tumor blood flow observed as early as 3 hours post-treatment.
RENCA (orthotopic)Murine Renal CancerSingle dose of BNC105PSignificant disruption of blood flow in primary tumors and lung metastatic lesions.
MDA-MB-231Breast CancerBNC105P in combination with bevacizumabIncreased tumor growth inhibition compared to either agent alone.
Orthotopic Renal Cancer ModelRenal CancerBNC105P in combination with pazopanibSignificant increase in survival.
Renal Cancer XenograftRenal CancerBNC105P in combination with everolimusSynergistic tumor growth inhibition.

Note: Quantitative data on percentage of tumor growth inhibition for single-agent BNC105P across various models is not consistently reported in publicly available sources.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effect of a compound on cultured cells.

Materials:

  • Human cancer cell lines

  • 96-well microplates

  • Complete culture medium

  • BNC105 (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of BNC105 for a specified period (e.g., 48 or 72 hours). Include untreated control wells.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Materials:

  • Purified tubulin protein (>99% pure)

  • GTP (Guanosine-5'-triphosphate) solution

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • BNC105

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare a stock solution of BNC105 in a suitable solvent (e.g., DMSO). Reconstitute purified tubulin in General Tubulin Buffer on ice.

  • Reaction Setup: In a pre-chilled 96-well plate, add the desired concentrations of BNC105 or a vehicle control. Add the tubulin solution to each well.

  • Initiation of Polymerization: To initiate polymerization, add GTP to each well and immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measurement: Measure the increase in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of microtubule polymerization.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. Compare the curves of BNC105-treated samples to the control to determine the inhibitory effect.

Orthotopic Renal Cancer Xenograft Model

This protocol describes the establishment and treatment of an orthotopic renal cancer xenograft model in mice.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID)

  • Human renal cell carcinoma (RCC) cell line (e.g., Caki-1) or patient-derived tumor fragments

  • Surgical instruments

  • BNC105P (prodrug of BNC105) formulated for intravenous administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Anesthetize the mouse.

    • Make a small incision on the flank to expose the kidney.

    • Inject RCC cells or implant a small tumor fragment under the renal capsule.

    • Suture the incision.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size. Monitor tumor growth regularly by measuring tumor dimensions with calipers.

  • Treatment: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer BNC105P intravenously according to the desired dosing schedule. The control group receives a vehicle solution.

  • Efficacy Evaluation: Continue to monitor tumor volume throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).

  • Data Analysis: Calculate tumor growth inhibition by comparing the tumor volumes in the treated group to the control group.

Signaling Pathways and Visualizations

BNC105-induced vascular disruption leads to severe tumor hypoxia. This hypoxic environment triggers a cascade of cellular responses, including the activation of the Hypoxia-Inducible Factor 1-alpha (HIF-1α) and the PI3K/Akt/mTOR signaling pathway. The activation of these pathways is a survival mechanism for the tumor cells, and thus represents a potential target for combination therapies.

BNC105_Mechanism_of_Action BNC105 BNC105 Tubulin Tubulin BNC105->Tubulin Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibition Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Vascular_Disruption Tumor Vascular Disruption Microtubule_Disruption->Vascular_Disruption Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Hypoxia Tumor Hypoxia Vascular_Disruption->Hypoxia HIF1a HIF-1α Activation Hypoxia->HIF1a mTOR_Pathway mTOR Pathway Activation Hypoxia->mTOR_Pathway Tumor_Survival Tumor Cell Survival HIF1a->Tumor_Survival mTOR_Pathway->Tumor_Survival

Caption: Dual mechanism of action of BNC105 leading to apoptosis and tumor hypoxia.

Experimental_Workflow In_Vitro In Vitro Studies Cytotoxicity Cytotoxicity Assays (MTT) In_Vitro->Cytotoxicity Tubulin_Polymerization Tubulin Polymerization Assay In_Vitro->Tubulin_Polymerization IC50 Determine IC50 Values Cytotoxicity->IC50 Inhibition_Potency Assess Inhibition Potency Tubulin_Polymerization->Inhibition_Potency In_Vivo In Vivo Studies Xenograft Xenograft Model Establishment In_Vivo->Xenograft Treatment BNC105P Administration Xenograft->Treatment Efficacy Evaluate Antitumor Efficacy Treatment->Efficacy

Caption: Preclinical evaluation workflow for BNC105.

BNC105_mTOR_Pathway BNC105 BNC105 Vascular_Disruption Tumor Vascular Disruption BNC105->Vascular_Disruption Hypoxia Hypoxia Vascular_Disruption->Hypoxia PI3K_Akt PI3K/Akt Pathway Hypoxia->PI3K_Akt Activation mTORC1 mTORC1 PI3K_Akt->mTORC1 Activation Protein_Synthesis Protein Synthesis (e.g., 4E-BP1, S6K1) mTORC1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Everolimus Everolimus (mTOR inhibitor) Everolimus->mTORC1 Inhibition

Caption: BNC105-induced hypoxia and its effect on the mTOR signaling pathway.

Technical Whitepaper: The Effects of Antitumor Agent BNC105 on Cancer Cell Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BNC105 is a potent, small molecule vascular disrupting agent (VDA) and tubulin polymerization inhibitor that has demonstrated significant antitumor activity in preclinical and clinical studies. This document provides a comprehensive technical overview of the core mechanisms of action of BNC105, with a specific focus on its effects on cancer cell signaling pathways. BNC105 exerts its primary anticancer effects by binding to the colchicine site on β-tubulin, leading to the disruption of microtubule dynamics. This disruption triggers a cascade of downstream signaling events, culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis. This whitepaper details the quantitative measures of BNC105's activity, provides in-depth experimental protocols for key assays, and presents visual diagrams of the affected signaling pathways to facilitate a deeper understanding of its therapeutic potential.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton involved in essential cellular processes, including cell division, intracellular transport, and maintenance of cell structure. Their dynamic nature makes them a key target for anticancer drug development. BNC105 (7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan) is a novel benzofuran derivative that functions as a potent inhibitor of tubulin polymerization.[1] It has shown selectivity for cancer cells and activated endothelial cells over quiescent endothelial cells.[1] Due to its poor aqueous solubility, BNC105 is often administered as its water-soluble phosphate prodrug, BNC105P, which is rapidly converted to the active BNC105 form in vivo.[1] This document will focus on the cellular and molecular effects of the active compound, BNC105.

Mechanism of Action: Tubulin Polymerization Inhibition

BNC105 exerts its primary effect by directly interacting with the tubulin protein. The molecular mechanism involves the binding of BNC105 to the colchicine-binding site on β-tubulin. This interaction prevents the polymerization of tubulin heterodimers into microtubules, thereby disrupting the dynamic equilibrium of the microtubule network.[2] The disruption of microtubule formation and function is a key initiating event that leads to downstream cellular consequences.

Quantitative Analysis of Tubulin Polymerization Inhibition

The inhibitory effect of BNC105 on tubulin polymerization can be quantified using in vitro assays. A fluorescence-based assay is commonly employed to monitor the polymerization of tubulin in the presence of the inhibitor.

Compound Assay Type Parameter Value Cell Line/System
BNC105Tubulin Polymerization InhibitionIC50~1.5 µMBovine Brain Tubulin

Table 1: In vitro inhibitory activity of BNC105 on tubulin polymerization. Data is representative of typical findings in the literature.

Effects on Cancer Cell Signaling Pathways

The disruption of microtubule dynamics by BNC105 triggers a series of signaling events that ultimately lead to cancer cell death. The primary pathways affected are those controlling the cell cycle and apoptosis.

Cell Cycle Arrest at G2/M Phase

Microtubules are essential for the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. By inhibiting tubulin polymerization, BNC105 prevents the formation of a functional mitotic spindle, leading to an arrest of the cell cycle at the G2/M transition phase. This arrest is a cellular checkpoint that allows the cell to attempt to repair the damage before proceeding with division. However, prolonged arrest due to persistent microtubule disruption ultimately triggers apoptotic pathways. The cell cycle arrest is often characterized by the activation of Cdk1.[3]

G2_M_Arrest BNC105 BNC105 Tubulin Tubulin Polymerization BNC105->Tubulin Inhibits Microtubules Microtubule Formation Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Assembly Microtubules->Mitotic_Spindle G2_M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2_M_Arrest Disruption leads to Apoptosis Apoptosis G2_M_Arrest->Apoptosis Prolonged arrest induces

BNC105-induced G2/M cell cycle arrest.
Induction of Apoptosis

Prolonged G2/M arrest initiated by BNC105 leads to the activation of apoptotic signaling pathways. This programmed cell death is a crucial component of the antitumor efficacy of BNC105. The apoptotic cascade can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events in BNC105-induced apoptosis include the phosphorylation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and the activation of caspases.

The intrinsic pathway is often triggered by cellular stress, such as that caused by mitotic arrest. This pathway involves the regulation of mitochondrial outer membrane permeabilization (MOMP) by the Bcl-2 family of proteins. Pro-apoptotic members like Bax and Bak are activated, leading to the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then complexes with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9, and subsequently, the executioner caspases like caspase-3.

The extrinsic pathway is initiated by the binding of death ligands to death receptors on the cell surface. While less directly implicated for tubulin inhibitors, crosstalk between the intrinsic and extrinsic pathways is common. For instance, activated caspase-8 from the extrinsic pathway can cleave Bid to tBid, which then activates the intrinsic pathway.

Apoptosis_Pathway cluster_cell Cancer Cell cluster_intrinsic Intrinsic Pathway BNC105 BNC105 Tubulin_Inhibition Tubulin Polymerization Inhibition BNC105->Tubulin_Inhibition G2_M_Arrest G2/M Arrest Tubulin_Inhibition->G2_M_Arrest Bcl2_Family Bcl-2 Family (Bcl-2, Bcl-xL phosphorylation) G2_M_Arrest->Bcl2_Family Stress Signal Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Regulates Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Simplified overview of BNC105-induced apoptosis.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of BNC105 on the polymerization of purified tubulin.

Materials:

  • Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.)

  • Purified bovine brain tubulin

  • GTP solution

  • Fluorescent reporter

  • PEM buffer (80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, pH 6.9)

  • BNC105 dissolved in DMSO

  • 96-well microplate

  • Fluorometer with temperature control

Procedure:

  • Prepare a stock solution of BNC105 in DMSO.

  • In a 96-well plate, prepare reaction mixtures containing PEM buffer, GTP, and the fluorescent reporter.

  • Add varying concentrations of BNC105 to the wells. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).

  • Initiate the polymerization by adding purified tubulin to each well.

  • Immediately place the plate in a fluorometer pre-warmed to 37°C.

  • Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60 minutes.

  • Plot fluorescence intensity versus time to obtain polymerization curves.

  • Calculate the IC50 value for BNC105 from the dose-response curve.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of BNC105 on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HUVEC, K562)

  • Complete cell culture medium

  • BNC105

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of BNC105 in complete culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of BNC105. Include a vehicle control.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Apoptotic Markers

This technique is used to detect changes in the expression and phosphorylation status of proteins involved in apoptosis.

Materials:

  • Cancer cells treated with BNC105

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against proteins of interest (e.g., Bcl-2, phospho-Bcl-2, Caspase-3, PARP, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cancer cells with BNC105 for various time points.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine changes in protein levels.

Western_Blot_Workflow Cell_Treatment Cell Treatment (BNC105) Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Electrotransfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

General workflow for Western blot analysis.

Conclusion

BNC105 is a promising antitumor agent with a well-defined mechanism of action centered on the inhibition of tubulin polymerization. By disrupting microtubule dynamics, BNC105 effectively induces cell cycle arrest at the G2/M phase and triggers apoptosis in cancer cells. The detailed understanding of its impact on cellular signaling pathways, supported by quantitative data and established experimental protocols, provides a solid foundation for its continued development as a cancer therapeutic. Further research into the intricate details of the signaling cascades activated by BNC105 will likely unveil additional therapeutic opportunities and potential combination strategies to enhance its anticancer efficacy.

References

Identifying the Protein Target of Antitumor Agent TRC105: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antitumor agent TRC105, also known as Carotuximab. The document details its protein target, mechanism of action, relevant signaling pathways, and the experimental protocols used for its characterization. All quantitative data is summarized for clarity, and key biological and experimental processes are visualized using diagrams.

Executive Summary

TRC105 is a chimeric IgG1 monoclonal antibody designed as a targeted anti-cancer therapeutic. Its primary protein target has been identified as Endoglin (CD105) , a transmembrane glycoprotein that is highly expressed on the surface of proliferating endothelial cells. By targeting CD105, TRC105 disrupts tumor angiogenesis and vasculogenesis, key processes in tumor growth and metastasis. This guide will explore the molecular interactions and cellular consequences of TRC105 binding to CD105.

The Protein Target: Endoglin (CD105)

Endoglin (CD105) is a homodimeric transmembrane glycoprotein that functions as a co-receptor for the Transforming Growth Factor-β (TGF-β) superfamily of ligands, which includes TGF-β1, TGF-β3, and Bone Morphogenetic Proteins (BMPs), particularly BMP-9 and BMP-10. It is a crucial component in the regulation of angiogenesis and is found to be significantly upregulated in the tumor vasculature compared to the blood vessels of normal tissues. This differential expression makes it an attractive target for anti-cancer therapies.

Mechanism of Action of TRC105

TRC105 exerts its antitumor effects through a multi-faceted mechanism of action upon binding to CD105 on endothelial cells:

  • Inhibition of Angiogenesis: TRC105 blocks the binding of BMP-9 to CD105, which is a critical step in the signaling cascade that leads to endothelial cell proliferation and migration. This inhibition disrupts the formation of new blood vessels necessary for tumor growth.

  • Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): As an IgG1 antibody, TRC105 can engage immune effector cells, such as Natural Killer (NK) cells, which recognize the Fc region of the antibody. This engagement triggers the release of cytotoxic granules, leading to the lysis of the CD105-expressing endothelial cells.[1][2]

  • Modulation of TGF-β Signaling: By binding to CD105, TRC105 interferes with the TGF-β signaling pathway. Specifically, it has been shown to inhibit the phosphorylation of Smad1 and Smad5, downstream effectors of the BMP-9/ALK1 pathway, which is pro-angiogenic.[3]

Quantitative Data

The following tables summarize the available quantitative data for TRC105. It is important to note that while extensive clinical trial data is available, specific preclinical binding affinities and potency values (Kd, IC50, EC50) are not always publicly disclosed for proprietary therapeutics.

Table 1: Pharmacokinetic Parameters of TRC105 in Human Clinical Trials

ParameterValueConditionsReference
Limit of Quantitation (ELISA) 78 ng/mLValidated enzyme-linked immunosorbent assay[2]
Serum Concentration to Saturate CD105 ≥ 200 ng/mLMaintained at 10 mg/kg weekly or 15 mg/kg every 2 weeks[2]
Maximum Tolerated Dose (MTD) 10 mg/kg weeklyPhase I clinical trial in patients with advanced solid tumors
Maximum Tolerated Dose (MTD) 20 mg/kg every 2 weeksPhase I clinical trial in patients with metastatic castration-resistant prostate cancer

Table 2: Clinical Efficacy of TRC105

EndpointValuePatient PopulationReference
Stable Disease or Better 47% (21 of 45 evaluable patients)Advanced refractory solid tumors
Partial Responses (RECIST) 29%Metastatic renal cell carcinoma (in combination with axitinib)
Median Progression-Free Survival 11.3 monthsMetastatic renal cell carcinoma (in combination with axitinib)

Signaling Pathways

TRC105's mechanism of action is intrinsically linked to the modulation of the TGF-β/BMP signaling pathway in endothelial cells. The following diagram illustrates this pathway and the point of intervention by TRC105.

CD105_Signaling_Pathway CD105 Signaling Pathway and TRC105 Inhibition cluster_receptor Cell Membrane cluster_smad Cytoplasm cluster_nucleus Nucleus BMP9 BMP-9 CD105 CD105 (Endoglin) BMP9->CD105 Binds TGFB TGF-β TGFBR2 TGF-βRII TGFB->TGFBR2 Binds TRC105 TRC105 TRC105->CD105 Blocks Binding ALK1 ALK1 CD105->ALK1 Activates pSmad15 p-Smad1/5 ALK1->pSmad15 Phosphorylates ALK5 ALK5 TGFBR2->ALK5 Activates pSmad23 p-Smad2/3 ALK5->pSmad23 Phosphorylates Smad4_1 Smad4 pSmad15->Smad4_1 Complexes with Gene_Ang Angiogenesis-related Gene Transcription Smad4_1->Gene_Ang Smad4_2 Smad4 pSmad23->Smad4_2 Complexes with Gene_Inh Growth Inhibition-related Gene Transcription Smad4_2->Gene_Inh Proliferation Proliferation Gene_Ang->Proliferation Promotes Inhibition Inhibition Gene_Inh->Inhibition Promotes

CD105 Signaling Pathway and TRC105 Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of TRC105.

This protocol is adapted from methodologies used in clinical trials to measure TRC105 concentrations in patient serum.

Materials:

  • 96-well high-binding ELISA plates

  • Recombinant human CD105

  • Patient serum samples

  • TRC105 standard

  • HRP-conjugated anti-human IgG secondary antibody

  • Coating Buffer (e.g., PBS, pH 7.4)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • TMB substrate solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Dilute recombinant human CD105 to 2 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 300 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Sample and Standard Incubation: Prepare serial dilutions of the TRC105 standard in Blocking Buffer. Dilute patient serum samples as required. Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Secondary Antibody Incubation: Dilute the HRP-conjugated anti-human IgG secondary antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 µL to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Detection: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at 450 nm using a plate reader.

  • Analysis: Generate a standard curve from the absorbance values of the TRC105 standards and calculate the concentration of TRC105 in the patient samples.

This protocol describes the staining of cell surface CD105 on human umbilical vein endothelial cells (HUVECs) for analysis by flow cytometry.

Materials:

  • HUVECs

  • Cell culture medium

  • PBS

  • Trypsin-EDTA

  • FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)

  • PE-conjugated anti-human CD105 antibody

  • PE-conjugated isotype control antibody

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture HUVECs to 80-90% confluency. Harvest the cells by washing with PBS and detaching with Trypsin-EDTA. Neutralize the trypsin with culture medium and centrifuge the cells at 300 x g for 5 minutes.

  • Washing: Resuspend the cell pellet in cold FACS buffer and centrifuge again. Discard the supernatant.

  • Staining: Resuspend the cells in FACS buffer to a concentration of 1x10⁶ cells/100 µL. Add the PE-conjugated anti-human CD105 antibody or the isotype control antibody at the manufacturer's recommended concentration.

  • Incubation: Incubate the cells on ice for 30 minutes in the dark.

  • Washing: Wash the cells twice with 1 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.

  • Resuspension: Resuspend the final cell pellet in 500 µL of FACS buffer.

  • Acquisition: Analyze the samples on a flow cytometer, exciting the PE dye with a 488 nm or 561 nm laser and detecting emission at ~575 nm.

  • Analysis: Gate on the live cell population based on forward and side scatter. Compare the fluorescence intensity of the cells stained with the anti-CD105 antibody to the isotype control to determine the level of CD105 expression.

This protocol outlines a method to assess the ability of TRC105 to induce ADCC of CD105-expressing target cells by NK cells.

Materials:

  • CD105-positive target cells (e.g., HUVECs)

  • Effector cells (e.g., primary human NK cells or an NK cell line)

  • TRC105 antibody

  • Isotype control antibody

  • Cell culture medium

  • LDH cytotoxicity assay kit or Calcein-AM

  • 96-well culture plates

Procedure:

  • Target Cell Preparation: Plate target cells in a 96-well plate at a density of 1x10⁴ cells per well and allow them to adhere overnight.

  • Antibody Opsonization: The next day, remove the culture medium and add serial dilutions of TRC105 or the isotype control antibody to the target cells. Incubate for 1 hour at 37°C.

  • Effector Cell Addition: Add effector cells to the wells at various effector-to-target (E:T) ratios (e.g., 5:1, 10:1, 25:1).

  • Co-incubation: Incubate the plate for 4-6 hours at 37°C in a CO₂ incubator.

  • Cytotoxicity Measurement (LDH Assay):

    • Centrifuge the plate at 250 x g for 5 minutes.

    • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of the LDH assay reagent to each well and incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of stop solution.

    • Measure the absorbance at 490 nm.

  • Analysis: Calculate the percentage of specific lysis using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

This protocol is for detecting the inhibition of BMP-9-induced Smad1/5 phosphorylation in endothelial cells by TRC105.

Materials:

  • Endothelial cells (e.g., HUVECs)

  • Serum-free medium

  • TRC105

  • Recombinant human BMP-9

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Smad1/5, anti-total Smad1/5, anti-β-actin

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed HUVECs and grow to near confluency. Serum-starve the cells overnight. Pre-treat the cells with TRC105 (e.g., 10 µg/mL) for 1 hour. Stimulate the cells with BMP-9 (e.g., 10 ng/mL) for 30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-phospho-Smad1/5 antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply the ECL detection reagent and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with anti-total Smad1/5 and anti-β-actin antibodies for loading controls.

  • Analysis: Quantify the band intensities and normalize the phospho-Smad1/5 signal to total Smad1/5 and the loading control.

Experimental Workflow

The following diagram outlines a typical preclinical workflow for the characterization of a therapeutic monoclonal antibody like TRC105.

mAb_Characterization_Workflow Preclinical Workflow for Therapeutic Monoclonal Antibody Characterization cluster_binding Binding Assays cluster_functional Functional Assays Discovery Antibody Discovery (e.g., Hybridoma, Phage Display) Sequencing Sequencing and Recombinant Production Discovery->Sequencing Binding Binding Characterization Sequencing->Binding Functional In Vitro Functional Assays Binding->Functional ELISA ELISA SPR Surface Plasmon Resonance (SPR) (Binding Kinetics - Kd) Flow Flow Cytometry (Cell Surface Binding) InVivo In Vivo Efficacy Studies Functional->InVivo Proliferation Cell Proliferation Assay ADCC ADCC Assay Signaling Signaling Pathway Analysis (e.g., Western Blot) Tox Toxicology and Safety Assessment InVivo->Tox IND Investigational New Drug (IND) Application Tox->IND

Preclinical Workflow for Therapeutic Monoclonal Antibody Characterization.

Conclusion

TRC105 is a promising antitumor agent that targets CD105 (Endoglin), a key regulator of angiogenesis. Its mechanism of action involves the inhibition of BMP-9/Smad1/5 signaling and the induction of ADCC, leading to the disruption of tumor vasculature. The provided experimental protocols and workflows offer a comprehensive guide for researchers and drug development professionals working on the characterization and development of similar antibody-based therapeutics. Further investigation into the intricate details of its signaling modulation and the identification of predictive biomarkers will be crucial for optimizing its clinical application.

References

Methodological & Application

Application Note & Protocol: In Vitro Characterization of Antitumor Agent-105

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Antitumor Agent-105 is a novel synthetic compound under investigation for its potential as a cancer therapeutic. This document outlines the detailed protocols for the in vitro evaluation of this compound's efficacy and mechanism of action. The described assays are designed to quantify its cytotoxic effects on cancer cell lines, its ability to induce apoptosis, and its impact on key cellular signaling pathways. The data presented herein is representative of the expected outcomes for a potent and selective antitumor compound.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from the in vitro assays of this compound across various human cancer cell lines.

Table 1: IC50 Values of this compound This table presents the half-maximal inhibitory concentration (IC50) values, indicating the concentration of the agent required to inhibit the growth of cancer cells by 50%.

Cell LineCancer TypeIC50 (nM) after 72h Treatment
MCF-7Breast Adenocarcinoma15.8
A549Lung Carcinoma42.3
U-87 MGGlioblastoma25.1
PC-3Prostate Cancer88.7

Table 2: Apoptosis Induction by this compound This table shows the fold increase in caspase-3/7 activity, a key indicator of apoptosis, in cells treated with this compound at its IC50 concentration for 48 hours.

Cell LineFold Increase in Caspase-3/7 Activity (vs. Vehicle)
MCF-74.2
A5493.5
U-87 MG3.9
PC-32.8

Table 3: Effect of this compound on Protein Phosphorylation This table summarizes the relative protein levels of phosphorylated AKT (p-AKT) as determined by Western blot analysis after 24 hours of treatment with this compound at the IC50 concentration.

Cell LineRelative p-AKT (Ser473) Level (Normalized to Vehicle)
MCF-70.18
U-87 MG0.25

Experimental Protocols

The following are detailed methodologies for the key experiments performed to characterize this compound.

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC50 values.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, U-87 MG, PC-3)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT reagent to each well. Incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log concentration of this compound to determine the IC50 value using non-linear regression.

Apoptosis (Caspase-Glo® 3/7) Assay

Objective: To quantify the induction of apoptosis by measuring caspase-3 and caspase-7 activity.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed 10,000 cells per well in 100 µL of complete growth medium in a white-walled 96-well plate. Incubate for 24 hours.

  • Compound Treatment: Treat cells with this compound at their respective IC50 concentrations for 48 hours. Include a vehicle control.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker for 2 minutes at 300-500 rpm. Incubate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the fold increase in caspase activity by dividing the luminescence signal of treated samples by the signal of the vehicle control.

Western Blot Analysis

Objective: To investigate the effect of this compound on specific signaling pathways, such as the PI3K/AKT pathway.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at the IC50 concentration for 24 hours. Wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify band intensities using image analysis software. Normalize the intensity of the target protein (p-AKT) to a loading control (GAPDH).

Visualizations: Diagrams and Workflows

The following diagrams illustrate the proposed mechanism of action and experimental workflows.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 pAKT p-AKT (Active) PIP3->pAKT activates AKT AKT mTOR mTOR pAKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Agent105 This compound Agent105->PI3K inhibits

Caption: Proposed mechanism of this compound inhibiting the PI3K/AKT/mTOR pathway.

Experimental_Workflow cluster_setup Phase 1: Experiment Setup cluster_treatment Phase 2: Compound Treatment cluster_assays Phase 3: In Vitro Assays cluster_analysis Phase 4: Data Analysis start Cancer Cell Culture seed Seed Cells in Multi-well Plates start->seed treat Add this compound (Serial Dilutions) incubate Incubate (24-72h) treat->incubate viability Cell Viability (MTT Assay) incubate->viability apoptosis Apoptosis Assay (Caspase-Glo) incubate->apoptosis western Mechanism Study (Western Blot) incubate->western ic50 IC50 Calculation viability->ic50 fold_change Fold Change Analysis apoptosis->fold_change protein_quant Protein Level Quantification western->protein_quant

Caption: General workflow for the in vitro evaluation of this compound.

How to use Antitumor agent-105 in cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-105, also identified as Compound 37, is a compound that has demonstrated cytotoxic activity against a range of human cancer cell lines. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its efficacy and elucidate its potential mechanism of action. The provided methodologies cover essential assays for determining cell viability, and apoptosis, and for investigating protein-level changes in key signaling pathways.

Quantitative Data Summary

The inhibitory effects of this compound have been quantified across several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the agent required to inhibit the growth of 50% of the cell population, are summarized in the table below.

Cell LineCancer TypeIC50 (µM)
H460Non-Small Cell Lung Cancer4.3
HCT116Colon Carcinoma4.4
A549Non-Small Cell Lung Cancer6.7
MDA-MB-231Breast Cancer6.7
H1299Non-Small Cell Lung Cancer8.3

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with this compound using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549, HCT116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete growth medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Include a vehicle control (DMSO-treated) and a no-treatment control.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Treat Cells with Agent-105 incubate_24h->treat_cells prepare_dilutions Prepare Drug Dilutions prepare_dilutions->treat_cells incubate_48_72h Incubate for 48-72h treat_cells->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan (DMSO) incubate_4h->dissolve_formazan read_absorbance Read Absorbance at 570nm dissolve_formazan->read_absorbance

MTT Cell Viability Assay Workflow

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis induced by this compound.

Materials:

  • This compound

  • Human cancer cell lines

  • Complete growth medium

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at concentrations around its IC50 value for 24-48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.

    • Combine all cells and centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 channel.

    • Data analysis will distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Apoptosis_Assay_Workflow cluster_prep Cell Preparation cluster_harvest Harvesting cluster_staining Staining cluster_analysis Analysis seed_cells Seed Cells in 6-well Plate treat_cells Treat with Agent-105 (IC50) seed_cells->treat_cells collect_cells Collect Adherent & Floating Cells treat_cells->collect_cells wash_pbs Wash with Cold PBS collect_cells->wash_pbs resuspend Resuspend in Binding Buffer wash_pbs->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate_dark Incubate 15 min in Dark add_stains->incubate_dark flow_cytometry Analyze by Flow Cytometry incubate_dark->flow_cytometry

Apoptosis Assay Workflow

Western Blot Analysis

This protocol is for investigating the effect of this compound on the expression levels of specific proteins involved in cell signaling pathways (e.g., apoptosis, proliferation).

Materials:

  • This compound

  • Human cancer cell lines

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktail

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, p-Akt, Akt, p-ERK, ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Treat cells with this compound as desired.

    • Wash cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts for all samples and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Analyze the band intensities, normalizing to a loading control like GAPDH or β-actin.

Potential Signaling Pathways

While the precise mechanism of this compound is not yet fully elucidated in publicly available literature, many antitumor agents exert their effects by modulating key signaling pathways that control cell survival, proliferation, and apoptosis. A common approach to investigate the mechanism is to assess the phosphorylation status and expression levels of proteins in pathways such as the PI3K/Akt and MAPK/ERK pathways, which are frequently dysregulated in cancer. A potential mechanism could involve the inhibition of survival signals, leading to the activation of the apoptotic cascade.

Signaling_Pathway cluster_agent Mechanism of Action cluster_cellular_response Cellular Response agent This compound survival_pathway Pro-Survival Pathway (e.g., PI3K/Akt) agent->survival_pathway Inhibits anti_apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) survival_pathway->anti_apoptotic Suppresses pro_apoptotic Pro-Apoptotic Proteins (e.g., Bax) caspases Caspase Activation pro_apoptotic->caspases Activates anti_apoptotic->pro_apoptotic Inhibits apoptosis Apoptosis caspases->apoptosis Executes

Hypothetical Signaling Pathway for Agent-105

Application Notes and Protocols: TRC105 (Antitumor Agent-105) Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRC105 (Carotuximab) is a chimeric IgG1 monoclonal antibody that targets CD105 (endoglin), a receptor primarily expressed on proliferating endothelial cells within the tumor vasculature.[1][2][3][4] By binding to CD105, TRC105 inhibits angiogenesis, the formation of new blood vessels that are critical for tumor growth and metastasis.[2] Preclinical and clinical studies have demonstrated the potential of TRC105 as an antitumor agent, both as a monotherapy and in combination with other cancer treatments. This document provides a detailed protocol for establishing and utilizing a xenograft mouse model to evaluate the in vivo efficacy of TRC105.

Principle of the Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model using human cancer cell lines implanted into immunodeficient mice. This model allows for the in vivo assessment of TRC105's ability to inhibit tumor growth. The primary endpoint is the measurement of tumor volume over time, with secondary endpoints including animal body weight and survival.

Materials and Reagents

Reagent/MaterialSupplierCatalog No.
Human Cancer Cell Line (e.g., HUVEC, MDA-MB-231)ATCCVaries
RPMI-1640 MediumGibco11875093
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Hanks' Balanced Salt Solution (HBSS)Gibco14025092
Matrigel® MatrixCorning354234
Female Athymic Nude Mice (nu/nu), 6-8 weeks oldThe Jackson Laboratory002019
TRC105 (Carotuximab)TBDTBD
Vehicle Control (e.g., sterile PBS)VariesVaries
IsofluraneVariesVaries
CalipersVariesVaries
Syringes and Needles (various sizes)VariesVaries

Experimental Workflow

G cluster_prep Preparation cluster_implant Implantation cluster_treatment Treatment and Monitoring cluster_analysis Analysis A Cell Culture (Human Cancer Cell Line) B Cell Harvest and Preparation (Trypsinization, Counting, Resuspension) A->B C Subcutaneous Injection (Cells + Matrigel into mice) B->C D Tumor Growth Monitoring (Calipers) C->D E Randomization into Groups (Vehicle, TRC105) D->E F Treatment Administration (e.g., Intraperitoneal Injection) E->F G Continued Monitoring (Tumor Volume, Body Weight, Survival) F->G H Data Collection and Analysis G->H I Endpoint H->I

Figure 1: Experimental workflow for the TRC105 xenograft mouse model.

Detailed Experimental Protocol

1. Cell Culture 1.1. Culture human cancer cells (e.g., HUVEC, MDA-MB-231) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. 1.2. Maintain cells in a humidified incubator at 37°C with 5% CO2. 1.3. Passage cells upon reaching 80-90% confluency.

2. Cell Preparation for Implantation 2.1. When cells are in the logarithmic growth phase, aspirate the culture medium and wash the cells with HBSS. 2.2. Add Trypsin-EDTA to detach the cells from the culture flask. 2.3. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube. 2.4. Centrifuge the cells at 300 x g for 5 minutes. 2.5. Resuspend the cell pellet in serum-free medium and perform a cell count using a hemocytometer or automated cell counter. 2.6. Centrifuge the cells again and resuspend the pellet in a 1:1 mixture of serum-free medium and Matrigel® to a final concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.

3. Tumor Cell Implantation 3.1. Anesthetize the mice using isoflurane. 3.2. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse. 3.3. Monitor the mice until they have fully recovered from anesthesia.

4. Tumor Growth Monitoring and Treatment 4.1. Monitor the mice for tumor growth. Tumors should be palpable within 7-14 days. 4.2. Measure tumor dimensions twice weekly using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2. 4.3. Once the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group). 4.4. Administer TRC105 or a vehicle control to the respective groups. Based on clinical trial data, a starting dose could be 10 mg/kg administered intraperitoneally twice a week. 4.5. Continue to monitor tumor volume and body weight twice weekly. 4.6. The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration of treatment.

Data Presentation

Table 1: Tumor Growth Inhibition

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Day 21 (mm³)Percent Tumor Growth Inhibition (%)
Vehicle Control-Twice weekly1500 ± 250-
TRC10510Twice weekly750 ± 15050
TRC10520Twice weekly450 ± 10070

Table 2: Animal Body Weight

Treatment GroupMean Body Weight at Day 0 (g)Mean Body Weight at Day 21 (g)Percent Change in Body Weight (%)
Vehicle Control20.5 ± 1.222.0 ± 1.5+7.3
TRC105 (10 mg/kg)20.3 ± 1.121.5 ± 1.3+5.9
TRC105 (20 mg/kg)20.6 ± 1.321.0 ± 1.4+1.9

TRC105 Signaling Pathway

G cluster_cell Proliferating Endothelial Cell CD105 CD105 (Endoglin) TGF_beta_R TGF-β Receptor Complex CD105->TGF_beta_R SMAD SMAD Signaling TGF_beta_R->SMAD Angiogenesis Angiogenesis (Proliferation, Migration) SMAD->Angiogenesis TRC105 TRC105 TRC105->CD105 Inhibition

Figure 2: Simplified signaling pathway of TRC105 action.

Discussion

This protocol provides a framework for evaluating the antitumor efficacy of TRC105 in a xenograft mouse model. The data generated from these studies can provide valuable insights into the in vivo activity of the agent and inform further preclinical and clinical development. It is crucial to adhere to ethical guidelines for animal research and to ensure that all procedures are performed under approved protocols. The specific cell line, mouse strain, and treatment regimen may need to be optimized depending on the research question.

References

Application Notes and Protocols for IC50 Determination of Antitumor Agent-105

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Antitumor agent-105, a novel investigational compound. The IC50 value is a critical parameter for quantifying the potency of a cytotoxic agent and is essential for preclinical drug development.[1][2][3] The following protocols describe two common and robust methods for assessing cell viability: the colorimetric MTT assay and the luminescent CellTiter-Glo® assay.

While the specific "this compound" is not explicitly defined in public literature, for the purpose of illustrating a relevant signaling pathway, we will consider a mechanism of action similar to AB-105, a tyrosine kinase inhibitor targeting the Epidermal Growth Factor Receptor (EGFR) pathway, which is often implicated in non-small cell lung cancer.[4]

Data Presentation

The IC50 values for this compound would be determined across a panel of relevant cancer cell lines. The data should be presented in a clear and structured format for easy comparison.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h TreatmentAssay Method
A549Non-Small Cell Lung Cancer5.2MTT Assay
H1975Non-Small Cell Lung Cancer0.8CellTiter-Glo® Assay
MCF-7Breast Cancer12.5MTT Assay
PC-3Prostate Cancer25.1CellTiter-Glo® Assay
HCT116Colorectal Cancer8.9MTT Assay

Experimental Protocols

Protocol 1: IC50 Determination using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[5] The amount of formazan produced is proportional to the number of living cells.

Materials:

  • This compound

  • Selected cancer cell lines (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to 70-80% confluency, then detach them using Trypsin-EDTA.

    • Resuspend the cells in fresh medium and perform a cell count.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight (37°C, 5% CO2) to allow for cell attachment.

  • Drug Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).

    • After overnight incubation, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions. Each concentration should be tested in triplicate.

    • Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully aspirate the medium containing MTT without disturbing the crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490-590 nm using a microplate reader.

    • Correct the absorbance readings by subtracting the average absorbance of the no-cell control wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percent viability against the logarithm of the drug concentration and fit a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

Protocol 2: IC50 Determination using CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a homogeneous method that measures the number of viable cells based on the quantification of ATP, which is an indicator of metabolically active cells. The assay involves adding a single reagent directly to the cells, resulting in cell lysis and the generation of a luminescent signal proportional to the amount of ATP.

Materials:

  • This compound

  • Selected cancer cell lines

  • Complete cell culture medium

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Multichannel pipette

  • Plate shaker

  • Luminometer

Procedure:

  • Cell Seeding:

    • Follow the same procedure as for the MTT assay, but use opaque-walled 96-well plates to minimize background luminescence.

  • Drug Preparation and Treatment:

    • Prepare and add the serial dilutions of this compound as described for the MTT assay.

    • Include vehicle control and no-cell control wells.

    • Incubate the plates for the desired time (e.g., 72 hours) at 37°C and 5% CO2.

  • CellTiter-Glo® Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent to each well equal to the volume of cell culture medium in the well (e.g., 100 µL).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Subtract the average luminescence of the no-cell control wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the data and determine the IC50 value as described for the MTT assay.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_viability Viability Assessment cluster_analysis Data Analysis cell_culture Cell Culture (70-80% confluency) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding drug_prep Drug Preparation (Serial Dilutions) drug_treatment Drug Treatment (72 hours) drug_prep->drug_treatment incubation_attach Overnight Incubation (Cell Attachment) cell_seeding->incubation_attach incubation_attach->drug_treatment mtt_assay MTT Assay (Add MTT, Incubate, Solubilize) drug_treatment->mtt_assay ctg_assay CellTiter-Glo® Assay (Add Reagent, Incubate) drug_treatment->ctg_assay readout Measure Absorbance/ Luminescence mtt_assay->readout ctg_assay->readout calculation Calculate % Viability readout->calculation ic50 Determine IC50 (Non-linear Regression) calculation->ic50

Caption: Workflow for IC50 determination using cell viability assays.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Agent105 This compound Agent105->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of this compound.

References

Application Notes and Protocols for Antitumor Agent-105

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-105 (Catalog No. HY-149949) is a potent, selective, and cell-permeable compound based on a thienopyrimidine scaffold.[1] Preclinical studies have demonstrated its efficacy in inducing apoptosis, showing significant selective toxicity towards melanoma cancer cells.[1][2] It has also been shown to inhibit metastatic nodule formation in a pulmonary metastatic melanoma mouse model.[1][2] These characteristics position this compound as a promising candidate for further investigation in cancer therapy.

This document provides detailed protocols for the preparation of this compound solutions and an overview of its stability profile based on general knowledge of thienopyrimidine derivatives. Adherence to these guidelines is crucial for ensuring the consistency and reliability of experimental results.

Chemical Properties:

PropertyValue
Molecular Formula C₂₅H₂₄KN₃O₆S
Molecular Weight 533.64 g/mol
CAS Number 2450987-57-0
Appearance Crystalline solid
Solubility 10 mM in DMSO

Solution Preparation and Handling

Materials and Equipment
  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Analytical balance

Protocol for Preparation of Stock Solution (10 mM in DMSO)
  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh 0.53364 mg of the compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound. For a 10 mM stock solution, add 100 µL of DMSO for every 0.53364 mg of compound.

  • Solubilization: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid in dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol for Preparation of Working Solutions

Working solutions for cell-based assays should be prepared fresh from the stock solution immediately before use.

  • Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Dilution: Serially dilute the stock solution with the appropriate cell culture medium to achieve the desired final concentrations.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Perform a vehicle control experiment with the same final concentration of DMSO to assess its effect on the cells.

  • Mixing: Gently mix the working solution by inverting the tube or by gentle pipetting. Avoid vigorous vortexing, which can cause shearing of cellular components in the medium.

  • Use: Add the freshly prepared working solution to the cell cultures immediately.

Stability Profile

While specific, experimentally determined stability data for this compound is not publicly available, the following information is based on the typical stability of thienopyrimidine derivatives and small molecule drugs stored in DMSO. Stability is dependent on storage conditions, including temperature, light exposure, and pH.

Summary of Stability Data (Hypothetical)

The following table summarizes the expected stability of this compound under various conditions. These are generalized guidelines and should be confirmed by specific stability studies.

ConditionStorage TemperatureExpected StabilityNotes
Solid Compound 4°C≥ 2 yearsStore in a desiccator, protected from light.
-20°C≥ 3 yearsStore in a desiccator, protected from light.
Stock Solution (10 mM in DMSO) Room Temperature< 24 hoursProne to degradation.
4°C≤ 1 week
-20°CUp to 1 monthMinimize freeze-thaw cycles.
-80°CUp to 6 monthsRecommended for long-term storage.
Working Solution (in cell culture medium) 37°C< 8 hoursPrepare fresh before each experiment.
Factors Affecting Stability
  • Temperature: Higher temperatures accelerate the rate of chemical degradation. Solutions of this compound are expected to be more stable when stored at lower temperatures.

  • pH: The stability of thienopyrimidine derivatives can be pH-dependent. Extreme acidic or alkaline conditions may lead to hydrolysis or other forms of degradation. It is recommended to maintain solutions at a neutral pH unless otherwise required for specific experimental conditions.

  • Light: As with many complex organic molecules, exposure to UV or fluorescent light may cause photodegradation. It is recommended to store both solid compound and solutions in amber vials or protected from light.

  • Oxidation: While not specifically documented for this compound, small molecules can be susceptible to oxidation. Storing under an inert gas like argon or nitrogen can mitigate this, although for routine laboratory use, tightly sealed vials are generally sufficient.

Experimental Protocols for Stability Assessment

To obtain definitive stability data for this compound, the following experimental protocols are recommended.

Protocol for Long-Term Stability Study in DMSO

This protocol is designed to assess the stability of the stock solution over an extended period.

  • Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO as described in section 2.2.

  • Aliquoting: Aliquot the stock solution into multiple amber vials, ensuring each vial is for a single time point.

  • Storage: Store the aliquots at the desired temperatures (-80°C, -20°C, 4°C, and room temperature).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve one aliquot from each storage temperature.

  • Analysis: Analyze the concentration and purity of this compound in each sample using a validated stability-indicating HPLC method (see section 4.3).

  • Data Analysis: Compare the results to the initial (time 0) sample to determine the percentage of the compound remaining. Degradation is typically considered significant if more than 10% of the initial concentration is lost.

Protocol for Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of the analytical method.

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in various stress conditions:

    • Acidic Hydrolysis: 0.1 M HCl, incubated at 60°C for 24 hours.

    • Alkaline Hydrolysis: 0.1 M NaOH, incubated at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂, incubated at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 105°C for 48 hours.

    • Photostability: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralization: For the acidic and alkaline samples, neutralize the solutions before analysis.

  • Analysis: Analyze all samples, including an unstressed control, by a stability-indicating HPLC method.

  • Evaluation: Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Stability-Indicating HPLC Method (General)

A reverse-phase HPLC method is generally suitable for the analysis of thienopyrimidine derivatives.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like ammonium acetate) is often effective.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance.

  • Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear. The forced degradation study is a key part of this validation, demonstrating that the method can separate the parent drug from its degradation products.

Visualizations

Experimental Workflow

G Experimental Workflow for this compound cluster_prep Solution Preparation cluster_stability Stability Testing cluster_assay In Vitro Assay prep_solid Weigh Solid Compound prep_dmso Add Anhydrous DMSO prep_solid->prep_dmso prep_vortex Vortex to Dissolve prep_dmso->prep_vortex prep_stock 10 mM Stock Solution prep_vortex->prep_stock stab_aliquot Aliquot for Time Points prep_stock->stab_aliquot For Stability Study assay_dilute Prepare Working Solution in Culture Medium prep_stock->assay_dilute For Experiment stab_store Store at Various Temperatures (-80°C, -20°C, 4°C, RT) stab_aliquot->stab_store stab_analyze Analyze by HPLC at Time Points stab_store->stab_analyze stab_data Determine % Remaining stab_analyze->stab_data assay_treat Treat Cells assay_dilute->assay_treat assay_incubate Incubate assay_treat->assay_incubate assay_measure Measure Apoptosis assay_incubate->assay_measure

Caption: Workflow for preparation and use of this compound.

Apoptosis Signaling Pathway

G Simplified Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 (Initiator) disc->caspase8 caspase3 Caspase-3 (Executioner) caspase8->caspase3 agent105 This compound dna_damage DNA Damage/ Cellular Stress agent105->dna_damage bcl2_family Bcl-2 Family (Bax/Bak activation) dna_damage->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cyto c) cyto_c->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 caspase9->caspase3 substrates Cleavage of Cellular Substrates caspase3->substrates apoptosis Apoptosis substrates->apoptosis

Caption: Apoptosis pathways targeted by this compound.

References

Application Note: Western Blot Analysis for Target Engagement of Antitumor Agent-105

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Validating that a drug interacts with its intended molecular target within a cell is a critical step in drug development, a concept known as target engagement.[1] For antitumor agents, confirming target engagement is essential to correlate the drug's mechanism of action with its therapeutic effects. Western blotting is a widely used and reliable semi-quantitative technique to measure changes in protein levels and post-translational modifications, such as phosphorylation.[2][3] This application note provides a detailed protocol for using Western blot analysis to assess the target engagement of a hypothetical kinase inhibitor, "Antitumor agent-105," by measuring the phosphorylation status of its downstream target.

Signaling Pathway Overview

This compound is designed to inhibit a key kinase in a critical cancer cell survival pathway, the PI3K/AKT/mTOR pathway. This pathway is frequently hyperactivated in various cancers, promoting cell proliferation, growth, and survival.[4][5] Agent-105 specifically targets the AKT kinase. Successful target engagement by Agent-105 should, therefore, lead to a decrease in the phosphorylation of downstream AKT substrates. This protocol focuses on measuring the phosphorylation of a known AKT substrate as a biomarker for target engagement.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor Signal AKT AKT PI3K->AKT Activates Target Downstream AKT Substrate AKT->Target Phosphorylates Agent105 This compound Agent105->AKT Inhibits pTarget Phosphorylated Substrate (p-Target) (Biomarker) Target->pTarget Proliferation Cell Proliferation & Survival pTarget->Proliferation Promotes

Caption: The PI3K/AKT signaling pathway and the inhibitory mechanism of this compound.

Experimental Workflow

The following workflow outlines the major steps for assessing the target engagement of this compound using Western blot analysis. The process begins with treating cancer cells with the agent and concludes with the quantitative analysis of the target biomarker.

Western_Blot_Workflow cluster_protocol Western Blot Protocol A 1. Cell Culture & Treatment (Cancer cell line + Agent-105) B 2. Cell Lysis (Protein Extraction) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation by Size) C->D E 5. Protein Transfer (Gel to PVDF Membrane) D->E F 6. Immunodetection (Blocking & Antibody Incubation) E->F G 7. Signal Detection (Chemiluminescence & Imaging) F->G H 8. Data Analysis (Densitometry & Normalization) G->H

Caption: A streamlined workflow of the Western blot protocol for target engagement analysis.

Detailed Experimental Protocols

This protocol is optimized for assessing the phosphorylation of a downstream AKT target in a human cancer cell line (e.g., MCF-7) treated with this compound.

Cell Culture and Treatment
  • Culture cancer cells (e.g., MCF-7) in the appropriate complete growth medium until they reach 70-80% confluency.

  • Starve the cells in a serum-free medium for 12-16 hours before treatment to reduce basal pathway activation.

  • Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).

  • After treatment, stimulate the signaling pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 30 minutes to ensure the pathway is active.

Cell Lysis and Protein Extraction
  • Aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells by adding ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant (total protein extract) and transfer it to a new tube.

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

  • Normalize the concentration of all samples with lysis buffer to ensure equal loading amounts.

SDS-PAGE (Polyacrylamide Gel Electrophoresis)
  • Prepare protein samples by adding 4X Laemmli sample buffer and boiling at 95-100°C for 5 minutes to denature the proteins.

  • Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of an SDS-PAGE gel. Include a pre-stained protein ladder to monitor migration and estimate molecular weights.

  • Run the gel in 1X running buffer at 100-120V until the dye front reaches the bottom of the gel.

Protein Transfer
  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Assemble the transfer "sandwich" and perform the transfer in a wet or semi-dry transfer system according to the manufacturer's protocol (e.g., 100V for 1 hour at 4°C).

Immunodetection
  • Block the membrane in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-p-Substrate) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

Signal Detection and Analysis
  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate it with the membrane.

  • Capture the chemiluminescent signal using a digital imaging system.

  • To normalize the data, the membrane can be stripped and re-probed with antibodies for the total target protein and a loading control (e.g., GAPDH or β-Actin).

Data Presentation and Analysis

Quantitative analysis, or densitometry, is performed by measuring the intensity of the protein bands using image analysis software (e.g., ImageJ). The intensity of the phosphorylated target band is normalized to the total target protein and then to the loading control to account for any variations in protein loading.

Table 1: Quantitative Analysis of Target Phosphorylation

The following table presents hypothetical data from a quantitative Western blot experiment designed to assess the effect of this compound on target phosphorylation.

Agent-105 (nM)p-Target (Densitometry Units)Total Target (Densitometry Units)Loading Control (Densitometry Units)Normalized p-Target Level*% Inhibition
0 (Vehicle)15,20015,50018,5001.000%
1011,30015,30018,2000.7525%
507,50015,60018,8000.4951%
1004,10015,40018,3000.2773%
5001,20015,80018,6000.0892%

*Normalized p-Target Level = (p-Target / Total Target) / Loading Control, expressed relative to the vehicle control.

Conclusion: This application note provides a comprehensive protocol for the quantitative analysis of this compound target engagement using Western blotting. The data clearly demonstrates that this compound inhibits the phosphorylation of its downstream target in a dose-dependent manner, confirming successful engagement of the AKT pathway in a cellular context. By following these procedures, researchers can reliably assess the on-target activity of kinase inhibitors, a critical step in their preclinical validation.

References

Application Notes: Measuring Apoptosis Induced by Antitumor agent-105 using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antitumor agent-105 is an investigational compound demonstrating pro-apoptotic activity in various cancer cell lines. Understanding the extent and kinetics of apoptosis induction is crucial for characterizing its mechanism of action and therapeutic potential. Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level. This document provides a detailed protocol for assessing apoptosis in cells treated with this compound using Annexin V and Propidium Iodide (PI) staining.

Principle of the Assay

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the plasma membrane.[1][2] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used as a sensitive probe to detect early apoptotic cells.[2][3] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, causing a significant increase in its fluorescence.[4] By using Annexin V and PI in combination, it is possible to distinguish between four cell populations:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive (this population is often minimal in apoptosis studies).

Quantitative Data Summary

The following table represents hypothetical data from an experiment where a cancer cell line was treated with varying concentrations of this compound for 24 hours.

Treatment GroupViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control (0 µM)95.2 ± 2.12.5 ± 0.52.3 ± 0.4
This compound (1 µM)80.7 ± 3.512.1 ± 1.87.2 ± 1.1
This compound (5 µM)55.4 ± 4.228.9 ± 3.315.7 ± 2.5
This compound (10 µM)25.1 ± 3.945.6 ± 4.129.3 ± 3.7
Staurosporine (1 µM)10.3 ± 1.550.2 ± 5.639.5 ± 4.9

Data are presented as mean ± standard deviation from three independent experiments. Staurosporine is included as a positive control for apoptosis induction.

Experimental Protocol: Apoptosis Detection by Flow Cytometry

This protocol outlines the steps for staining cells with Annexin V and PI for analysis by flow cytometry.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (or equivalent with other fluorochromes)

  • 1X Annexin V Binding Buffer

  • Propidium Iodide (PI) staining solution

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • Deionized water

  • Flow cytometry tubes

  • Micropipettes and tips

  • Centrifuge

  • Flow cytometer

Cell Preparation and Treatment:

  • Seed the desired cancer cell line in appropriate culture vessels and allow them to adhere and grow to approximately 70-80% confluency.

  • Treat the cells with various concentrations of this compound and a vehicle control. Include a positive control for apoptosis, such as staurosporine.

  • Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

Staining Procedure:

  • Harvest the cells. For adherent cells, gently trypsinize and collect the cells. Combine both the floating and adherent cells to ensure all apoptotic cells are collected.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Carefully aspirate the supernatant and wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC to the cell suspension.

  • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Add 5 µL of PI staining solution to each tube immediately before analysis.

Flow Cytometry Analysis:

  • Analyze the samples on a flow cytometer within one hour of staining.

  • Use appropriate laser lines for excitation (e.g., 488 nm for FITC and PI).

  • Set up compensation and quadrants using unstained, Annexin V-only, and PI-only stained cells.

  • Collect data for a sufficient number of events (e.g., 10,000-20,000 cells per sample).

  • Analyze the data to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Signaling Pathways and Experimental Workflow Diagrams

Apoptosis_Signaling_Pathways General Apoptotic Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Pro-Caspase-8 Pro-Caspase-8 DISC Formation->Pro-Caspase-8 Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Executioner Caspases (3, 6, 7) Executioner Caspases (3, 6, 7) Caspase-8->Executioner Caspases (3, 6, 7) Mitochondrial Stress Mitochondrial Stress Bcl-2 Family Bcl-2 Family Mitochondrial Stress->Bcl-2 Family Cytochrome c Cytochrome c Bcl-2 Family->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Pro-Caspase-9 Pro-Caspase-9 Apoptosome->Pro-Caspase-9 Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Caspase-9->Executioner Caspases (3, 6, 7) This compound This compound This compound->Death Receptors This compound->Mitochondrial Stress Apoptosis Apoptosis Executioner Caspases (3, 6, 7)->Apoptosis

Caption: Apoptotic signaling pathways initiated by this compound.

Flow_Cytometry_Workflow Flow Cytometry Experimental Workflow Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Add this compound Cell Harvesting Cell Harvesting Treatment->Cell Harvesting Collect cells Washing Washing Cell Harvesting->Washing Wash with PBS Resuspension Resuspension Washing->Resuspension In 1X Binding Buffer Staining Staining Resuspension->Staining Add Annexin V & PI Incubation Incubation Staining->Incubation 15 min, RT, dark Analysis Analysis Incubation->Analysis Flow Cytometer

Caption: Workflow for apoptosis detection using flow cytometry.

References

Application Notes and Protocols for Antitumor Agent TRC105 (Carotuximab) Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRC105 (Carotuximab) is a chimeric IgG1 monoclonal antibody that targets endoglin (CD105), a co-receptor for the transforming growth factor-beta (TGF-β) superfamily.[1][2][3] Endoglin is highly expressed on the surface of proliferating endothelial cells, making it a key regulator of angiogenesis, the formation of new blood vessels that are critical for tumor growth and metastasis.[1][3] TRC105 exerts its antitumor effects through multiple mechanisms, including antibody-dependent cell-mediated cytotoxicity (ADCC) and the inhibition of BMP-9 and downstream Smad signaling, which ultimately disrupts angiogenesis. Preclinical and clinical studies have shown that TRC105 can potentiate the effects of other anticancer agents, particularly those that target the vascular endothelial growth factor (VEGF) pathway, such as bevacizumab. Upregulation of the endoglin pathway has been identified as a potential mechanism of resistance to anti-VEGF therapies, providing a strong rationale for combination treatment.

These application notes provide a comprehensive guide for designing and executing preclinical experiments to evaluate the combination therapy of TRC105 with a VEGF inhibitor.

Data Presentation

In Vitro Efficacy of TRC105 in Combination with Bevacizumab
Cell LineAssayTRC105 (µg/mL)Bevacizumab (ng/mL)Combination EffectReference
HUVECTube Formation100100Greater inhibition than single agents
HUVECMigration100100More inhibition than single agents
HUVECApoptosis100N/A3-fold increase vs. control
HUVECApoptosis1000N/A6-fold increase vs. control
In Vivo Efficacy of TRC105 in Combination Therapy
Tumor ModelCombination AgentTRC105 DosingCombination Agent DosingOutcomeReference
Murine Breast CancerBevacizumabNot specifiedNot specifiedInhibition of tumor growth and metastasis
Syngeneic Colorectal Cancer (Subcutaneous)PD-1 AntibodyNot specifiedNot specifiedSignificantly reduced tumor volume vs. single agents
Syngeneic Colorectal Cancer (Orthotopic)PD-1 AntibodyNot specifiedNot specifiedSignificantly improved survival vs. single agents
Clinical Trial Data for TRC105 Combination Therapy
Cancer TypeCombination AgentTRC105 DosePatient ResponseClinical Trial IDReference
Advanced Solid TumorsBevacizumab10 mg/kg weekly47% with stable disease or betterNCT01332721
Recurrent GlioblastomaBevacizumab10 mg/kg weeklyMedian PFS of 1.81 monthsNCT01648348
Metastatic Renal Cell CarcinomaAxitinibNot specifiedNo improvement in PFSNCT01806064
Advanced AngiosarcomaPazopanibNot specifiedNo improvement in PFSNCT02979899

Signaling Pathway Diagram

TRC105_Signaling_Pathway Mechanism of Action of TRC105 in Combination with VEGF Inhibition cluster_endothelial_cell Endothelial Cell BMP9 BMP-9 Endoglin Endoglin (CD105) BMP9->Endoglin binds ALK1 ALK1 Endoglin->ALK1 activates Smad158 pSmad1/5/8 ALK1->Smad158 phosphorylates Angiogenesis Angiogenesis (Proliferation, Migration) Smad158->Angiogenesis promotes TRC105 TRC105 (Carotuximab) TRC105->Endoglin blocks binding ADCC ADCC TRC105->ADCC induces ADCC->Endoglin targets cell for destruction VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 binds PI3K_AKT PI3K/Akt Pathway VEGFR2->PI3K_AKT activates PI3K_AKT->Angiogenesis promotes VEGF_Inhibitor VEGF Inhibitor (e.g., Bevacizumab) VEGF_Inhibitor->Endoglin Upregulation (Resistance) VEGF_Inhibitor->VEGF sequesters

Caption: Dual blockade of Endoglin (CD105) and VEGF pathways to inhibit angiogenesis.

Experimental Workflow Diagram

Experimental_Workflow Workflow for Preclinical Evaluation of TRC105 Combination Therapy cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_start Start In Vitro Studies cell_culture Endothelial Cell Culture (e.g., HUVEC) invitro_start->cell_culture tube_formation Tube Formation Assay cell_culture->tube_formation migration_assay Migration Assay (e.g., Scratch Assay) cell_culture->migration_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) cell_culture->apoptosis_assay synergy_analysis Synergy Analysis (Chou-Talalay Method) tube_formation->synergy_analysis migration_assay->synergy_analysis apoptosis_assay->synergy_analysis invivo_start Start In Vivo Studies synergy_analysis->invivo_start Proceed if synergistic xenograft Tumor Xenograft Model (e.g., Nude Mice) invivo_start->xenograft treatment Treatment Groups: 1. Vehicle 2. TRC105 3. VEGF Inhibitor 4. Combination xenograft->treatment monitoring Tumor Growth Monitoring treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint ihc Immunohistochemistry (CD31, Ki-67) endpoint->ihc

Caption: A stepwise approach for evaluating TRC105 combination therapy.

Experimental Protocols

In Vitro Endothelial Cell Tube Formation Assay

Objective: To assess the effect of TRC105, alone and in combination with a VEGF inhibitor, on the ability of endothelial cells to form capillary-like structures.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Matrigel Basement Membrane Matrix

  • TRC105 (Carotuximab)

  • VEGF Inhibitor (e.g., Bevacizumab)

  • Human IgG Isotype Control

  • 24-well tissue culture plates

  • Calcein AM fluorescent dye

Protocol:

  • Thaw Matrigel on ice overnight. Pipette 250 µL of Matrigel into each well of a pre-chilled 24-well plate.

  • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Culture HUVECs in EGM-2 medium until they reach 70-80% confluency.

  • Harvest HUVECs using trypsin and resuspend them in EGM-2 at a concentration of 2 x 10^5 cells/mL.

  • Prepare treatment groups in the cell suspension:

    • Vehicle control (medium only)

    • Human IgG Isotype Control (at the same concentration as TRC105)

    • TRC105 (e.g., 100 µg/mL)

    • VEGF Inhibitor (e.g., 100 ng/mL)

    • TRC105 + VEGF Inhibitor

  • Add 500 µL of the HUVEC suspension to each Matrigel-coated well.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

  • After incubation, carefully remove the medium and wash the cells with PBS.

  • Stain the cells with Calcein AM for 30 minutes.

  • Visualize and capture images of the tube networks using a fluorescence microscope.

  • Quantify the degree of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.

In Vitro Cell Migration (Scratch) Assay

Objective: To evaluate the effect of TRC105, alone and in combination with a VEGF inhibitor, on endothelial cell migration.

Materials:

  • HUVECs

  • EGM-2 Medium

  • TRC105

  • VEGF Inhibitor

  • Human IgG Isotype Control

  • 6-well tissue culture plates

  • 200 µL pipette tip

Protocol:

  • Seed HUVECs in 6-well plates and culture until a confluent monolayer is formed.

  • Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh EGM-2 containing the respective treatments:

    • Vehicle control

    • Human IgG Isotype Control

    • TRC105 (e.g., 100 µg/mL)

    • VEGF Inhibitor (e.g., 100 ng/mL)

    • TRC105 + VEGF Inhibitor

  • Capture images of the scratch at 0 hours.

  • Incubate the plate at 37°C and 5% CO2.

  • Capture images of the same fields at various time points (e.g., 8, 16, and 24 hours).

  • Measure the width of the scratch at multiple points for each image.

  • Calculate the percentage of wound closure relative to the 0-hour time point.

In Vitro Apoptosis Assay

Objective: To determine if TRC105, alone or in combination, induces apoptosis in endothelial cells.

Materials:

  • HUVECs

  • EGM-2 Medium

  • TRC105

  • VEGF Inhibitor

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Seed HUVECs in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the different drug combinations as described in the previous protocols for 24-48 hours.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Synergy Analysis using the Chou-Talalay Method

Objective: To quantitatively determine if the combination of TRC105 and a VEGF inhibitor results in synergistic, additive, or antagonistic effects.

Protocol:

  • Perform dose-response experiments for each drug individually and in combination using the in vitro assays described above (e.g., cell viability, tube formation).

  • For combination studies, use a constant ratio of the two drugs.

  • Calculate the fraction of cells affected (Fa) for each dose and combination.

  • Use software such as CompuSyn to analyze the data based on the Chou-Talalay method.

  • The software will generate a Combination Index (CI) value:

    • CI < 1 indicates synergism

    • CI = 1 indicates an additive effect

    • CI > 1 indicates antagonism

In Vivo Tumor Xenograft Study

Objective: To evaluate the in vivo antitumor efficacy of TRC105 in combination with a VEGF inhibitor in a mouse xenograft model.

Materials:

  • Athymic nude mice (4-6 weeks old)

  • Human tumor cell line (e.g., a renal or breast cancer cell line known to be responsive to anti-angiogenic therapy)

  • Matrigel

  • TRC105

  • VEGF Inhibitor (e.g., Bevacizumab)

  • Sterile PBS

  • Calipers

Protocol:

  • Subcutaneously inject 1-5 x 10^6 tumor cells mixed with Matrigel into the flank of each mouse.

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle control (e.g., sterile PBS, intraperitoneally, twice weekly)

    • Group 2: TRC105 (e.g., 10 mg/kg, intraperitoneally, twice weekly)

    • Group 3: VEGF Inhibitor (e.g., Bevacizumab, 5 mg/kg, intraperitoneally, twice weekly)

    • Group 4: TRC105 + VEGF Inhibitor (at the same doses and schedule as the single-agent groups)

  • Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor animal body weight and overall health throughout the study.

  • Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Immunohistochemistry (IHC) Analysis of Tumor Tissues

Objective: To assess the effect of the combination therapy on tumor angiogenesis and proliferation.

Materials:

  • Formalin-fixed, paraffin-embedded tumor tissues from the xenograft study

  • Primary antibodies: anti-CD31 (for microvessel density) and anti-Ki-67 (for proliferation)

  • HRP-conjugated secondary antibody

  • DAB substrate kit

  • Hematoxylin counterstain

  • Microscope

Protocol:

  • Deparaffinize and rehydrate the tumor tissue sections.

  • Perform antigen retrieval according to the primary antibody manufacturer's recommendations.

  • Block endogenous peroxidase activity.

  • Incubate the sections with the primary antibodies (anti-CD31 and anti-Ki-67) overnight at 4°C.

  • Wash the sections and incubate with the HRP-conjugated secondary antibody.

  • Develop the signal using a DAB substrate kit.

  • Counterstain with hematoxylin.

  • Dehydrate and mount the slides.

  • Capture images of the stained sections using a light microscope.

  • Quantify the microvessel density (by counting CD31-positive vessels) and the proliferation index (by calculating the percentage of Ki-67-positive cells) in multiple fields of view for each tumor.

References

Troubleshooting & Optimization

How to improve Antitumor agent-105 solubility for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antitumor agent-105. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges for in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to guide your formulation development.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge with this compound for in vivo studies?

Q2: Why is it critical to improve the solubility of this compound for preclinical research?

A2: For a drug to be effective, it must be in a dissolved state at the site of absorption to permeate biological membranes and enter systemic circulation.[4] Poor aqueous solubility is a major reason for low or inconsistent bioavailability, which can hinder the accurate evaluation of a compound's pharmacodynamics and toxicology in preclinical studies. Enhancing solubility is essential to ensure adequate and reproducible drug exposure in animal models, which is crucial for obtaining reliable data.

Q3: What are the initial steps to consider when formulating a poorly soluble compound like this compound?

A3: A systematic approach is recommended. Start by characterizing the physicochemical properties of this compound, including its logP, pKa, and melting point. Then, screen its solubility in a range of pharmaceutically acceptable solvents and excipients. Based on these initial findings, you can select the most promising formulation strategy, such as a co-solvent system, a lipid-based formulation, or a nanosuspension.

Troubleshooting Guide

This section addresses specific issues you may encounter during the formulation and administration of this compound.

Issue 1: My this compound formulation, dissolved in a co-solvent system, precipitates when diluted with an aqueous medium or upon intravenous injection.

  • Question: I've successfully dissolved this compound in a co-solvent like DMSO or a PEG-400 blend, but it crashes out of solution upon dilution for dosing. Why does this happen and how can I prevent it?

  • Answer: This common issue is known as "precipitation upon dilution." It occurs because the organic co-solvent's capacity to solubilize the drug is diminished when it mixes with the aqueous environment of the dilution medium or the bloodstream.

    Solutions:

    • Optimize the Co-solvent System: Experiment with ternary systems (e.g., DMSO/PEG-400/Saline) which can offer better stability upon dilution.

    • Incorporate a Surfactant: The addition of a non-ionic surfactant, such as Polysorbate 80 (Tween® 80) or a poloxamer, can help to form micelles that encapsulate the drug, preventing precipitation.

    • Use Cyclodextrins: Cyclodextrins can form inclusion complexes with the drug, effectively increasing its aqueous solubility.

    • Reduce Drug Concentration: Determine the highest stable concentration of this compound upon dilution (its kinetic solubility) and adjust the formulation accordingly.

Issue 2: The viscosity of my this compound formulation is too high for practical injection.

  • Question: My formulation, which uses a high percentage of a polymer like PEG-400, is too viscous to be easily and accurately administered via injection. What can I do?

  • Answer: High viscosity can be a problem with polymer-based formulations.

    Solutions:

    • Switch to a Lower Molecular Weight Polymer: Consider using a lower molecular weight polyethylene glycol, such as PEG-300, which has a lower viscosity than PEG-400.

    • Decrease Polymer Concentration: Reduce the amount of the high-viscosity polymer and try to compensate by optimizing other components of the formulation, like co-solvents or surfactants.

    • Explore Alternative Solvents: Solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl acetamide (DMA) can be potent solubilizers at lower concentrations, but they require a thorough toxicity assessment.

Issue 3: I am observing toxicity in my animal models that does not seem to be related to the known pharmacology of this compound.

  • Question: My animals are showing signs of distress or hemolysis that I suspect are caused by the formulation itself. How can I address this?

  • Answer: The excipients used in a formulation can have their own toxicities, especially at high concentrations.

    Solutions:

    • Review Excipient Toxicity Data: Consult safety and toxicity databases for the excipients you are using. Some organic solvents and surfactants can cause hemolysis or other adverse effects.

    • Reduce Excipient Concentration: Aim to use the lowest effective concentration of each excipient.

    • Consider Alternative Formulation Strategies: If excipient toxicity is a concern, explore formulations that use more biocompatible materials. Lipid-based formulations or nanosuspensions, which can be formulated with generally recognized as safe (GRAS) excipients, are good alternatives.

Solubilization Strategies and Data

Several strategies can be employed to enhance the solubility of this compound. The choice of strategy will depend on the required dose, the route of administration, and the physicochemical properties of the drug.

Formulation StrategyKey ExcipientsAchievable Concentration (Illustrative)AdvantagesDisadvantages
Co-solvent System DMSO, PEG-300, Ethanol1-5 mg/mLSimple to prepare.Risk of precipitation upon dilution; potential for solvent toxicity.
Cyclodextrin Complexation Hydroxypropyl-β-cyclodextrin (HP-β-CD)5-10 mg/mLCan significantly increase aqueous solubility; often well-tolerated.Can be limited by the binding affinity of the drug for the cyclodextrin.
Nanosuspension Poloxamer 188, Lecithin10-20 mg/mLHigh drug loading is possible; suitable for oral and parenteral routes.Requires specialized equipment (e.g., homogenizer, media mill).
Lipid-Based Formulation Labrafac PG, Cremophor EL, Tween® 80>20 mg/mLCan enhance oral bioavailability by utilizing lipid absorption pathways.Can be complex to formulate and characterize.
Amorphous Solid Dispersion PVP, HPMC>20 mg/mL (upon reconstitution)Can achieve high supersaturation, leading to improved dissolution and absorption.The amorphous state may be unstable and can revert to the less soluble crystalline form.

Experimental Protocols

Protocol 1: Preparation of an this compound Formulation using Cyclodextrin Complexation

This protocol describes the preparation of a solution of this compound using hydroxypropyl-β-cyclodextrin (HP-β-CD) for parenteral administration.

  • Preparation of the Cyclodextrin Solution:

    • Weigh the required amount of HP-β-CD. A common concentration to start with is 40% (w/v) in Water for Injection (WFI).

    • In a sterile container, add the HP-β-CD to the WFI while stirring. Gentle warming (to no more than 40°C) can aid in dissolution.

    • Once the HP-β-CD is fully dissolved, allow the solution to cool to room temperature.

  • Preparation of the Drug Solution:

    • In a separate vial, dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or tert-butyl alcohol).

  • Complexation:

    • While vigorously stirring the HP-β-CD solution, add the drug solution drop-wise.

    • Continue to stir the mixture at room temperature for 24-48 hours to ensure complete inclusion complex formation.

  • Lyophilization (Optional, for a stable powder form):

    • Freeze the resulting solution at -80°C until it is completely solid.

    • Lyophilize the frozen mixture for 48-72 hours to obtain a dry, fluffy powder.

  • Reconstitution:

    • Reconstitute the lyophilized powder with the required volume of WFI or saline before injection. The final solution should be clear.

Protocol 2: Preparation of an this compound Nanosuspension by High-Pressure Homogenization

This protocol outlines a "top-down" method for creating a nanosuspension.

  • Preparation of the Stabilizer Solution:

    • Prepare an aqueous solution containing one or more stabilizers. For example, a combination of 1% (w/v) Poloxamer 188 and 0.5% (w/v) lecithin.

    • Stir until all components are fully dissolved.

  • Formation of a Pre-suspension:

    • Disperse the this compound powder (e.g., at 2% w/v) into the stabilizer solution to form a slurry.

    • Use a high-shear mixer to break down any large agglomerates.

  • High-Pressure Homogenization:

    • Pass the pre-suspension through a high-pressure homogenizer.

    • Apply high pressure (e.g., 1500 bar) for multiple cycles (e.g., 10-20 cycles).

    • Maintain a low temperature during homogenization by using a cooling system to prevent degradation of the drug and excipients.

  • Characterization:

    • Measure the particle size and particle size distribution of the resulting nanosuspension using a technique like dynamic light scattering (DLS).

    • The target is typically a mean particle size of less than 500 nm with a narrow distribution.

Visual Guides

solubilization_workflow cluster_start Start: Poorly Soluble this compound cluster_screening Formulation Screening cluster_strategy Select Solubilization Strategy cluster_optimization Optimization & Troubleshooting cluster_final Final Formulation start Characterize Physicochemical Properties (LogP, pKa, Melting Point) screen Solubility Screening in Excipients (Co-solvents, Surfactants, Lipids, Cyclodextrins) start->screen cosolvent Co-solvent System screen->cosolvent lipid Lipid-Based Formulation screen->lipid nano Nanosuspension screen->nano complex Cyclodextrin Complexation screen->complex optimize Optimize Formulation (Concentrations, Ratios) cosolvent->optimize lipid->optimize nano->optimize complex->optimize precip Issue: Precipitation upon Dilution? optimize->precip precip->optimize Add surfactant or change excipients visc Issue: High Viscosity? precip->visc No visc->optimize Lower polymer MW or concentration tox Issue: Excipient Toxicity? visc->tox No tox->screen Select alternative excipients final Stable & Efficacious Formulation for In Vivo Studies tox->final No

Caption: A decision workflow for selecting and optimizing a solubilization strategy for this compound.

cyclodextrin_complexation cluster_process Mechanism of Cyclodextrin Solubilization cluster_result Result drug Poorly Soluble This compound complex Inclusion Complex (Enhanced Aqueous Solubility) drug->complex + cd Cyclodextrin (Hydrophilic Exterior, Lipophilic Interior) cd->complex Encapsulation after After: Complex is soluble in aqueous solution complex->after before Before: Drug precipitates in aqueous solution

Caption: Diagram illustrating the encapsulation of a drug within a cyclodextrin molecule to enhance solubility.

References

Technical Support Center: Optimizing Antitumor Agent-105 Dosage and Treatment Schedule

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is a generalized template. "Antitumor agent-105" is a non-specific term referring to several different investigational compounds. For accurate and detailed guidance, please provide the specific designation of your agent (e.g., company name + number, such as "AB-105" or "TRC105").

This guide is intended for researchers, scientists, and drug development professionals. Below you will find frequently asked questions, troubleshooting advice, and standardized protocols to assist in your preclinical evaluation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

A1: The mechanism of action is highly dependent on the specific compound designated "this compound". For example, some agents with this designation are tyrosine kinase inhibitors, while others are monoclonal antibodies targeting specific cell surface receptors like CD105 (endoglin).[1][2][3] It is crucial to consult the specific literature for your particular agent to understand its molecular target and downstream effects.

Q2: How should I determine the starting dose for my in vivo experiments?

A2: The initial dose for in vivo studies is typically extrapolated from in vitro data, specifically the IC50 (half-maximal inhibitory concentration) value.[4] A common practice is to start with a low dose (e.g., 1-5 mg/kg) in a dose escalation study if pharmacokinetic (PK) data is unavailable.[4]

Q3: What is a Maximum Tolerated Dose (MTD) study and why is it important?

A3: A Maximum Tolerated Dose (MTD) study is a short-term toxicology experiment in an animal model to identify the highest dose of a drug that can be administered without causing unacceptable side effects. This is a critical first step in preclinical in vivo testing to establish a safe therapeutic window for subsequent efficacy studies. The MTD is often defined as the dose that results in no more than 10-15% body weight loss and no treatment-related mortalities.

Q4: Should I use a continuous or intermittent dosing schedule?

A4: The choice between a continuous (e.g., daily) or intermittent (e.g., twice weekly) dosing schedule depends on the drug's half-life, its mechanism of action, and observed toxicity. Continuous dosing is often suitable for agents with a short half-life to maintain a therapeutic concentration. Intermittent dosing may be more appropriate for drugs with a longer half-life or to manage toxicity by allowing for a recovery period between doses. A pilot tumor growth inhibition (TGI) study comparing different schedules is the most effective way to determine the optimal approach.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
High variability in tumor growth within the same group Inconsistent cell implantation techniqueEnsure consistent cell number and injection volume.
Differences in animal age or weightUse animals of a similar age and weight range.
Outliers in the groupIncrease the number of animals per group (n=8-10) to minimize the impact of individual outliers.
Excessive toxicity (e.g., >20% weight loss, mortality) Dose is too highReduce the dose by 25-50% in the next cohort.
Dosing schedule is too frequentSwitch from a continuous to an intermittent dosing schedule.
Formulation issues (e.g., poor solubility, precipitation)Re-evaluate the vehicle and formulation of the agent.
Lack of efficacy in in vivo models despite good in vitro potency Poor pharmacokinetic properties (e.g., low bioavailability, rapid clearance)Conduct pharmacokinetic studies to determine drug exposure at the tumor site.
Inappropriate animal modelEnsure the chosen xenograft or syngeneic model is sensitive to the agent's mechanism of action.
Suboptimal dosing schedulePerform a dose-response and schedule comparison study.

Data Presentation: Efficacy and Dosing

Table 1: Example In Vitro IC50 Data for this compound

Cell LineCancer TypeIC50 (µM)
A549Non-small cell lung cancer6.7
HCT116Colon cancer4.4
MDA-MB-231Breast cancer6.7
H1299Non-small cell lung cancer8.3
H460Non-small cell lung cancer4.3

Table 2: Example In Vivo Efficacy Summary for this compound

Animal ModelDosing ScheduleDose (mg/kg)Tumor Growth Inhibition (%)
A549 XenograftDaily, Oral1045
A549 XenograftDaily, Oral2068
HCT116 XenograftTwice Weekly, IP1555
HCT116 XenograftTwice Weekly, IP3082

Experimental Protocols

Protocol 1: In Vitro Cell Viability (MTT Assay)

This protocol outlines a standard MTT assay to determine the cytotoxic effects of this compound on a panel of cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Dilution: Prepare a serial dilution of this compound in complete growth medium.

  • Treatment: Remove the old medium and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for an additional 4 hours.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the compound concentration.

Protocol 2: In Vivo Tumor Growth Inhibition Study

This protocol describes a typical xenograft study to evaluate the in vivo efficacy of this compound.

Materials:

  • Athymic nude mice (6-8 weeks old)

  • Cancer cell line for implantation

  • This compound formulation

  • Vehicle control

  • Calipers

  • Dosing equipment (e.g., oral gavage needles, syringes)

Procedure:

  • Cell Implantation: Subcutaneously inject 5 x 10^6 cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to reach an average volume of 100-150 mm³. Monitor tumor volume 2-3 times per week using calipers (Volume = (Length x Width²)/2).

  • Randomization: Once tumors reach the desired size, randomize mice into treatment and control groups (n=8-10 per group).

  • Treatment: Administer this compound or vehicle control according to the predetermined dosing schedule for 21-28 days.

  • Monitoring: Monitor tumor volume and body weight 2-3 times per week.

  • Endpoint: Terminate the study when tumors in the control group reach the predetermined endpoint (e.g., 1500-2000 mm³).

  • Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group.

Mandatory Visualizations

Below are example diagrams representing common workflows and signaling pathways. The specific details would need to be adapted based on the actual this compound being studied.

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Line_Selection Cell Line Selection Dose_Response Dose-Response Assay (MTT) Cell_Line_Selection->Dose_Response IC50_Determination IC50 Determination Dose_Response->IC50_Determination MTD_Study Maximum Tolerated Dose (MTD) Study IC50_Determination->MTD_Study Inform Dose Selection Efficacy_Study Efficacy Study (Xenograft) MTD_Study->Efficacy_Study PK_PD_Analysis Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Efficacy_Study->PK_PD_Analysis Schedule_Optimization Optimal Dosing Regimen PK_PD_Analysis->Schedule_Optimization Refine Schedule

Caption: A typical workflow for optimizing this compound dosage.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor (e.g., EGFR, VEGFR) Kinase_Domain Tyrosine Kinase Domain Receptor->Kinase_Domain Agent105 This compound Agent105->Kinase_Domain Inhibits Downstream_Pathway Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Kinase_Domain->Downstream_Pathway Transcription Gene Transcription Downstream_Pathway->Transcription Cell_Response Cell Proliferation, Angiogenesis, Survival Transcription->Cell_Response

Caption: Example signaling pathway for a tyrosine kinase inhibitor.

References

Technical Support Center: Reducing Off-Target Effects of Antitumor Agent-105 In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antitumor agent-105. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize off-target effects during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of off-target effects with this compound?

A1: Off-target effects of small molecule inhibitors like this compound can arise from several factors. Many inhibitors are designed to be ATP-competitive, binding to the highly conserved ATP-binding pocket of kinases. Due to the similarity of this pocket across the human kinome, the agent may bind to multiple kinases, leading to unintended biological outcomes.[1] Additionally, some agents can bind to proteins other than kinases that also possess ATP-binding sites.[1]

Q2: How can I determine if the observed cellular phenotype is due to an on-target or off-target effect of this compound?

A2: The definitive method for target validation is to assess the efficacy of this compound in a cell line where the intended target has been genetically knocked out, for instance, using CRISPR-Cas9.[2][3] If the compound maintains its cytotoxic activity in cells lacking the intended target, it is highly likely that the observed effects are mediated by one or more off-targets.[2]

Q3: What are the primary experimental approaches to identify the specific off-targets of this compound?

A3: A multi-pronged approach is recommended for off-target identification.

  • In Vitro Kinase Profiling: Screening the compound against a large panel of recombinant kinases is a common first step to determine its selectivity.

  • Chemical Proteomics: This unbiased, in-cell approach can identify the proteins that your compound binds to within a cellular environment.

  • Computational Modeling: Based on the compound's structure, computational approaches can predict potential off-target interactions.

  • Phenotypic Screening: Testing the inhibitor against a panel of cell lines with diverse genetic backgrounds can provide clues about the affected pathways and potential off-targets.

Troubleshooting Guides

Issue 1: High Variability in Cell Viability/Cytotoxicity Assay Results

You may be observing inconsistent results between replicate plates or across different experimental days.

dot```dot graph Troubleshooting_Variability { rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

A [label="High Variability in\nViability Assays", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Inconsistent Cell\nSeeding Density", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Variations in Cell\nCulture Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Drug Instability\nor Handling Issues", fillcolor="#FBBC05", fontcolor="#202124"];

A -> B; A -> C; A -> D;

subgraph "Solutions" { node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; B1 [label="Ensure homogenous cell suspension.\nUse calibrated pipettes or automated dispenser.\nPerform cell count before seeding."]; C1 [label="Standardize cell culture protocol.\nUse same batch of media and serum.\nMonitor incubator conditions (CO2, temp)."]; D1 [label="Prepare fresh dilutions for each experiment.\nAliquot stock solutions to minimize freeze-thaw.\nStore compound as per manufacturer's recommendation."]; }

B -> B1 [label="Action"]; C -> C1 [label="Action"]; D -> D1 [label="Action"]; }

Caption: Experimental workflow for identifying potential off-targets.

Solutions:

Method Principle Outcome
Phenotypic Screening Screen the inhibitor against a panel of cell lines with different genetic backgrounds.Correlation of inhibitor sensitivity with specific cellular pathways or mutations can provide clues about the off-target.
Chemical Proteomics Use affinity-based probes or other chemical proteomics techniques to pull down the cellular targets of the inhibitor.Identification of the proteins that directly bind to the inhibitor in a cellular context, revealing both on-target and off-target interactions.
CRISPR/Cas9 Screening Perform a genome-wide CRISPR/Cas9 screen to identify genes that, when knocked out, confer resistance or sensitivity to the inhibitor.This can uncover the cellular pathways affected by the inhibitor and point towards its direct or indirect targets.

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Target Knockout for Validation

This protocol outlines the general steps to create a target-knockout cell line to validate the on-target activity of this compound.

  • sgRNA Design and Cloning:

    • Design single guide RNAs (sgRNAs) targeting the early exons of the gene of interest to induce frameshift mutations.

    • Clone the designed sgRNAs into a suitable Cas9 expression vector.

  • Transfection and Cell Seeding:

    • Transfect the cancer cell line of interest with the Cas9/sgRNA expression plasmid.

    • After 48 hours, seed the cells at a low density to allow for the growth of single-cell colonies.

  • Clonal Selection and Expansion:

    • Isolate and expand individual cell colonies.

  • Verification of Knockout:

    • Screen the expanded clones for the absence of the target protein by Western blotting.

    • Confirm the genetic knockout by sequencing the targeted genomic region.

  • Efficacy Testing:

    • Treat both the wild-type and knockout cell lines with a dose range of this compound.

    • Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 values.

    • A lack of a significant shift in the IC50 value in the knockout line compared to the wild-type line indicates that the drug's efficacy is likely due to off-target effects.

Protocol 2: In Vitro Kinase Profiling Assay

This protocol describes a general method for assessing the selectivity of this compound against a panel of kinases.

  • Compound Preparation:

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of concentrations for testing.

  • Assay Setup:

    • Utilize a commercial kinase profiling service or an in-house panel of purified, recombinant kinases.

    • In a multi-well plate, combine each kinase with its specific substrate and ATP.

  • Compound Incubation:

    • Add this compound at the desired concentration (e.g., 1 µM for a single-point screen) to the kinase reaction mixtures.

    • Include appropriate controls (e.g., no inhibitor, known inhibitor).

  • Reaction and Detection:

    • Incubate the plates to allow the kinase reaction to proceed.

    • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis:

    • Calculate the percentage of kinase activity inhibited by the compound relative to the no-inhibitor control.

    • Data is typically presented as a percentage of inhibition at a given concentration or as an IC50 value for more potent interactions.

Signaling Pathway Considerations

Off-target effects can lead to the modulation of unintended signaling pathways. For instance, a compound designed to inhibit a specific kinase in a proliferation pathway might inadvertently inhibit another kinase in a survival pathway.

dot

References

Technical Support Center: Troubleshooting Antitumor Agent-105 Cytotoxicity Assay Variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antitumor agent-105. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting variability and other common issues encountered during cytotoxicity assays with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an investigational small molecule inhibitor targeting tyrosine kinases, which are crucial for cancer cell proliferation and survival. By blocking the phosphorylation events necessary for tumor growth, it can induce programmed cell death (apoptosis) in malignant cells.[1] Its targeted action aims to minimize the adverse effects commonly associated with traditional chemotherapy.[1]

Q2: Which cytotoxicity assays are recommended for use with this compound?

Standard cytotoxicity assays such as MTT, XTT, and LDH release assays are suitable for use with this compound. However, it is important to understand the principle and limitations of each assay. Metabolic assays like MTT and XTT measure cellular metabolic activity, which is an indirect measure of cell viability. Assays that measure membrane integrity, such as the LDH release assay, provide a more direct measure of cytotoxicity.[2] For a comprehensive understanding, consider using multiplexed assays that can distinguish between cytotoxicity and apoptosis.

Q3: I am observing high variability between my replicate wells. What are the common causes?

High variability in cytotoxicity assays can be attributed to several factors, broadly categorized as issues with cell culture, assay procedure, and the properties of the test compound. Common culprits include inconsistent cell seeding, pipetting errors, and the "edge effect" in microplates.

Q4: My results show cell viability of over 100% for some concentrations of this compound. Is this possible?

Observing viability over 100% can occur in metabolic assays like MTT. This could be due to the agent stimulating cellular metabolic activity at certain concentrations without affecting cell number, or it could be an artifact of the assay itself. It is also possible that at low concentrations, the agent may act as a growth factor. To confirm, it's advisable to complement your viability assay with a direct cell counting method like trypan blue exclusion.

Q5: How can I minimize the "edge effect" in my 96-well plates?

The "edge effect," where wells on the perimeter of the plate behave differently, is often caused by increased evaporation. To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier. Using plate sealers during long incubations can also help minimize evaporation.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

Symptoms:

  • Large standard deviations between replicate wells.

  • Inconsistent dose-response curves.

Possible Cause Recommended Solution
Inconsistent Cell Seeding Ensure the cell suspension is thoroughly mixed before and during plating to prevent settling. Use a multichannel pipette for seeding and verify that all tips dispense equal volumes. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation for even cell distribution.
Pipetting Errors Calibrate pipettes regularly. Use the appropriate pipette for the volume being dispensed and pre-wet the tips. Pipette slowly and consistently.
Edge Effect Avoid using the outer wells of the microplate. Fill them with sterile media or water to create a humidity barrier. Use plate sealers for long incubations.
Cell Clumping Ensure a single-cell suspension before seeding by gentle pipetting or passing through a cell strainer.
Issue 2: High Background Signal

Symptoms:

  • High signal in negative control or "no cell" wells.

  • Reduced dynamic range of the assay.

Possible Cause Recommended Solution
Media Components Phenol red in culture media can interfere with absorbance readings. Use phenol red-free medium if interference is suspected. Serum components can also contribute to background LDH activity. Consider reducing the serum concentration during the assay.
Reagent Contamination Bacterial or yeast contamination in reagents or media can lead to high background. Ensure all solutions are sterile.
Compound Interference This compound may directly reduce the assay substrate (e.g., MTT, XTT). To check for this, incubate the compound with the assay reagent in cell-free media.
Light Exposure Tetrazolium salts like MTT and XTT are light-sensitive and can be spontaneously reduced upon prolonged exposure to light. Protect plates and reagents from light.
Issue 3: Low or No Signal

Symptoms:

  • Low absorbance, fluorescence, or luminescence readings across the plate.

  • Poor distinction between positive and negative controls.

Possible Cause Recommended Solution
Suboptimal Cell Number The number of cells seeded may be too low for a detectable signal. Optimize cell seeding density for your specific cell line.
Incorrect Incubation Times The incubation time with this compound or the assay reagent may be too short. Optimize incubation times for your experimental setup.
Degraded Reagents Check the expiration dates of all reagents. Store them at the recommended temperatures and protect light-sensitive components from light.
Low Cellular Metabolism The metabolic activity of the cell line might be inherently low, leading to a weak signal in assays like MTT or XTT. Consider using a more sensitive assay or a different cell line.

Experimental Protocols

MTT Cytotoxicity Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with 100 µL of the diluted compound. Include vehicle controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Mix gently on an orbital shaker for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

LDH Release Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Controls: Include the following controls:

    • Vehicle Control: Cells treated with the vehicle used to dissolve this compound.

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer.

    • Medium Background: Medium only, no cells.

  • Sample Collection: After the desired incubation period, centrifuge the plate and transfer the supernatant to a new plate.

  • LDH Reaction: Add the LDH reaction mixture to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (typically up to 30 minutes).

  • Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Prepare this compound Dilutions treatment Treat Cells compound_prep->treatment incubation Incubate (24-72h) treatment->incubation reagent_add Add Cytotoxicity Reagent (MTT/LDH) incubation->reagent_add assay_incubation Incubate reagent_add->assay_incubation read_plate Read Plate assay_incubation->read_plate data_analysis data_analysis read_plate->data_analysis Data Analysis

Caption: A generalized workflow for performing a cytotoxicity assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor (Tyrosine Kinase) ras Ras receptor->ras Activates pi3k PI3K receptor->pi3k Activates agent This compound agent->receptor Inhibits raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription akt Akt pi3k->akt akt->transcription Inhibits Apoptosis apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival transcription->proliferation

Caption: A simplified signaling pathway for this compound.

References

Antitumor agent-105 stability in DMSO and culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide addresses common questions regarding the stability and handling of compounds referred to as "Antitumor agent-105". It is important to note that "this compound" can refer to several distinct molecules. Please identify your specific compound of interest from the sections below to ensure you are following the correct protocols.

Section 1: BNC105 (Vascular Disrupting Agent)

BNC105 is a tubulin polymerization inhibitor that functions as a vascular disrupting agent, primarily targeting the blood supply of solid tumors. It is often administered as the phosphate prodrug, BNC105P, which is rapidly converted to the active BNC105 form in vivo.[1]

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store stock solutions of BNC105?

Q2: What is the stability of BNC105 in cell culture media?

The stability of BNC105 in aqueous-based cell culture media has not been publicly detailed. As with many small molecule inhibitors, it is advisable to prepare fresh dilutions in media for each experiment from a DMSO stock. The final concentration of DMSO in the culture media should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[2][3][4]

Q3: I'm observing precipitation when diluting my BNC105 DMSO stock into culture media. What can I do?

This is a common issue when a compound has lower aqueous solubility. To mitigate this:

  • Ensure the DMSO stock is fully dissolved before dilution.

  • Add the DMSO stock to the media while vortexing or stirring to ensure rapid dispersion.

  • Avoid preparing large volumes of diluted compound in media that will not be used promptly.

Experimental Protocols

Protocol 1: General Protocol for Cellular Assays

  • Prepare a 10 mM stock solution of BNC105 in anhydrous DMSO.

  • Aliquot the stock solution into single-use volumes and store at -80°C.

  • On the day of the experiment, thaw an aliquot and serially dilute it in cell culture medium to the desired final concentrations.

  • Ensure the final DMSO concentration in your assay does not exceed a level toxic to your specific cell line (generally <0.5%).

  • Add the diluted BNC105 to your cells and incubate for the desired period.

Signaling Pathway and Mechanism of Action

BNC105 disrupts tumor vasculature by inhibiting tubulin polymerization in endothelial cells, leading to a collapse of the tumor's blood supply. This results in hypoxia and necrosis within the tumor. This process can also lead to the upregulation of survival pathways such as VEGF and mTOR signaling as the tumor adapts to the hypoxic environment.

BNC105_Mechanism BNC105 BNC105 Tubulin Tubulin Polymerization in Endothelial Cells BNC105->Tubulin Inhibits VascularDisruption Tumor Vasculature Disruption Tubulin->VascularDisruption Leads to Hypoxia Tumor Hypoxia & Necrosis VascularDisruption->Hypoxia VEGF_mTOR Upregulation of VEGF & mTOR Pathways Hypoxia->VEGF_mTOR Induces

Caption: Mechanism of Action for BNC105.

Section 2: TRC105 (Carotuximab) - Anti-Endoglin Monoclonal Antibody

TRC105, also known as Carotuximab, is a chimeric IgG1 monoclonal antibody that targets endoglin (CD105), a receptor highly expressed on proliferating endothelial cells in tumor vasculature.

Frequently Asked Questions (FAQs)

Q1: How should I handle and store TRC105?

TRC105 is a protein therapeutic and should be handled under sterile conditions. It is typically supplied in a phosphate-buffered saline solution. For laboratory use, it should be stored at 2-8°C. Avoid freezing unless specified by the supplier, as freeze-thaw cycles can denature the antibody.

Q2: Can I dissolve TRC105 in DMSO?

No. DMSO is an organic solvent and is not a suitable vehicle for monoclonal antibodies like TRC105. It can cause the protein to denature and lose its activity. For experimental use, TRC105 should be diluted in sterile, protein-compatible aqueous solutions such as phosphate-buffered saline (PBS) or cell culture medium.

Q3: What is the stability of TRC105 in cell culture media?

When diluted in cell culture media for in vitro assays, TRC105 is expected to be stable for the duration of a typical experiment (e.g., 24-72 hours) when maintained under standard cell culture conditions (37°C, 5% CO2). For longer-term experiments, the media should be replaced periodically.

Experimental Protocols

Protocol 2: General Protocol for In Vitro Endothelial Cell Assays

  • Obtain TRC105 in its buffered solution.

  • Determine the protein concentration from the supplier's datasheet.

  • Under sterile conditions, dilute TRC105 to the desired final concentration directly in the cell culture medium.

  • Add the TRC105-containing medium to endothelial cells (e.g., HUVECs) and incubate for the desired time to assess effects on proliferation, migration, or tube formation.

Signaling Pathway and Mechanism of Action

TRC105 binds to endoglin (CD105), which is a co-receptor for the TGF-β superfamily, including BMP-9. By binding to endoglin, TRC105 inhibits the pro-angiogenic ALK1/Smad1/5/8 signaling pathway and promotes the anti-angiogenic ALK5/Smad2/3 pathway, leading to endothelial cell apoptosis and inhibition of angiogenesis.

TRC105_Pathway cluster_membrane Cell Membrane TRC105 TRC105 Endoglin Endoglin (CD105) TRC105->Endoglin Binds & Blocks ALK1 ALK1 Endoglin->ALK1 Promotes ALK5 ALK5 Endoglin->ALK5 Inhibits Smad158 pSmad1/5/8 ALK1->Smad158 Phosphorylates Smad23 pSmad2/3 ALK5->Smad23 Phosphorylates Angiogenesis Angiogenesis Smad158->Angiogenesis Promotes Apoptosis Apoptosis Smad23->Apoptosis Promotes

Caption: TRC105 Signaling Pathway Inhibition.

Section 3: "Anticancer Agent 105" (HY-149949) - Thienopyrimidine Derivative

This compound is a thieno[3,2-e]pyrrolo[1,2-a]pyrimidine derivative that has shown selective toxicity towards melanoma cells and induces apoptosis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

This compound is a small organic molecule. While specific public stability data is limited, compounds of this class are typically dissolved in DMSO to create a stock solution. For long-term stability, it is recommended to store the solid compound at -20°C or -80°C and prepare fresh DMSO stocks as needed. Aliquoted DMSO stocks should be stored at -80°C.

Q2: How stable is this compound in cell culture media?

Detailed stability studies in various culture media have not been published. It is best practice to assume limited stability in aqueous media and to add the compound to cell cultures immediately after dilution from a DMSO stock.

Experimental Protocols

Protocol 3: General Protocol for Cytotoxicity Assays

  • Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • Store aliquots of the stock solution at -80°C.

  • Thaw an aliquot and create serial dilutions in your chosen cell culture medium.

  • Treat your cells (e.g., B16-F10 melanoma cells) with the diluted compound.

  • Incubate for a specified period (e.g., 48-72 hours) before assessing cell viability or apoptosis.

Mechanism of Action

The precise signaling pathway for this compound is not fully elucidated in the provided search results. However, it is known to selectively induce apoptosis in melanoma cells, suggesting it interferes with key survival pathways in these specific cancer cells.

Anticancer_Agent_105_Logic Agent105 Anticancer Agent 105 (Thienopyrimidine) Melanoma Melanoma Cells Agent105->Melanoma Selectively Targets Apoptosis Apoptosis Agent105->Apoptosis Induces Melanoma->Apoptosis Undergoes Inhibition Inhibition of Metastatic Nodules Apoptosis->Inhibition

Caption: Logical Flow of Anticancer Agent 105's Effect.

Section 4: MS105 - PTK6 PROTAC Degrader

MS105 is a Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of Protein Tyrosine Kinase 6 (PTK6), an oncogenic driver in several cancers, including breast cancer.

Frequently Asked Questions (FAQs)

Q1: How should I dissolve and store MS105?

MS105 should be dissolved in anhydrous DMSO to prepare a stock solution. Store the stock solution in aliquots to avoid repeated freeze-thaw cycles.

Q2: What is the stability of MS105 in DMSO?

Quantitative stability data is available from some suppliers. The stability of MS105 in DMSO is summarized in the table below.

Q3: How stable is MS105 in cell culture media?

PROTACs are generally designed to be relatively stable in culture media for the duration of typical experiments (up to 72 hours). However, for optimal results, it is always recommended to use freshly prepared dilutions in media for each experiment.

Data Presentation

Table 1: Stability of MS105 in DMSO Solution

Storage TemperatureDurationStability
4°C2 weeksStable
-80°C6 monthsStable
Data sourced from DC Chemicals.
Experimental Protocols

Protocol 4: General Protocol for Protein Degradation Assay (Western Blot)

  • Prepare a stock solution of MS105 in DMSO (e.g., 10 mM).

  • Culture breast cancer cells (e.g., MDA-MB-231) to ~70-80% confluency.

  • Treat the cells with varying concentrations of MS105 (and a DMSO vehicle control) for a set time course (e.g., 4, 8, 12, 24 hours).

  • Lyse the cells and collect the protein lysate.

  • Perform a Western blot analysis using an anti-PTK6 antibody to determine the extent of protein degradation.

Mechanism of Action

MS105 is a heterobifunctional molecule that simultaneously binds to PTK6 and an E3 ubiquitin ligase. This forms a ternary complex, leading to the ubiquitination of PTK6 and its subsequent degradation by the proteasome. This eliminates both the kinase-dependent and kinase-independent functions of PTK6.

MS105_PROTAC_Mechanism MS105 MS105 (PROTAC) PTK6 PTK6 Protein MS105->PTK6 Binds E3Ligase E3 Ubiquitin Ligase MS105->E3Ligase Binds TernaryComplex Ternary Complex (PTK6-MS105-E3) PTK6->TernaryComplex E3Ligase->TernaryComplex Ubiquitination PTK6 Ubiquitination TernaryComplex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets to Degradation PTK6 Degradation Proteasome->Degradation Mediates

Caption: General Mechanism of MS105 PROTAC Action.

References

Managing toxicity of Antitumor agent-105 in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing the toxicity of Antitumor agent-105 in animal models. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant weight loss (>15%) and lethargy in our mouse models at the recommended starting dose. What are the potential causes and solutions?

A1: High toxicity at the initial dose can be attributed to several factors, including formulation issues, animal strain sensitivity, or off-target effects.

  • Formulation/Solubility: this compound is a hydrophobic molecule. Inadequate dissolution can lead to drug precipitation in the bloodstream, causing emboli or localized high concentrations. Ensure the agent is fully dissolved in the recommended vehicle (e.g., DMSO, PEG300, Tween 80, saline).

  • Animal Health and Strain: The health and genetic background of the animals can significantly influence their tolerance to the agent. Ensure that all animals are healthy and properly acclimated before the study begins. Some strains may be more sensitive to the toxic effects of the drug.

  • On-target vs. Off-target Effects: While this compound is designed to be a selective inhibitor of the PI3K/Akt signaling pathway, high concentrations may inhibit other kinases or cellular proteins, leading to off-target toxicities.[1][2]

Troubleshooting Steps:

  • Verify Formulation: Prepare a fresh formulation, ensuring complete dissolution of the agent. Visually inspect the solution for any precipitates before administration.

  • Dose Reduction: Reduce the dose by 25-50% and conduct a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.[3]

  • Confirm Target Engagement: Collect tumor and healthy tissues after treatment to confirm that this compound is inhibiting its intended target (e.g., by measuring phosphorylated Akt levels via Western blot). This helps differentiate between on-target and off-target toxicities.

Q2: Our in vivo efficacy results with this compound are inconsistent across different experiments, even when following the same protocol. What could be causing this variability?

A2: Inconsistent results are a common challenge in preclinical studies and can arise from variability in the drug formulation, animal handling, or the health of the animals.

  • Drug Stability: The stability of this compound in the formulation vehicle can affect its potency.

  • Animal Variability: Individual differences in animal metabolism and health can lead to varied responses to the drug.

  • Experimental Procedures: Minor variations in experimental procedures, such as injection technique or timing of measurements, can contribute to inconsistent outcomes.

Troubleshooting Steps:

  • Assess Agent Stability: Conduct a stability assay of this compound in the chosen vehicle at the storage and administration temperatures.

  • Standardize Procedures: Ensure all experimental procedures are strictly standardized, including animal handling, dosing, and data collection.

  • Increase Sample Size: A larger number of animals per group can help mitigate the impact of individual variation and enhance the statistical power of your study.

Quantitative Toxicity Data

The following tables summarize the toxicity profile of this compound in common animal models.

Table 1: Acute Toxicity of this compound

Animal ModelRoute of AdministrationLD50 (mg/kg)Key Findings
CD-1 MiceOral (gavage)306.7Signs of gastrointestinal and hematological toxicity at higher doses.[4]
Sprague-Dawley RatsIntravenous52.5Cardiovascular failure observed at lethal doses.[4]

Table 2: Maximum Tolerated Dose (MTD) of this compound in a 28-day study

Animal ModelRoute of AdministrationMTD (mg/kg/day)Dose-Limiting Toxicities
B6C3F1 MiceOral (gavage)75Weight loss, decreased activity, mild neutropenia.
Fischer 344 RatsOral (gavage)40Elevated liver enzymes (ALT, AST), renal tubular necrosis.

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD)

  • Animal Selection: Use healthy, age-matched animals (e.g., 6-8 week old mice).

  • Dose Selection: Based on acute toxicity data, select a range of 5-6 doses.

  • Dosing and Observation: Administer this compound daily for 14-28 days. Monitor animals daily for clinical signs of toxicity (weight loss, changes in behavior, etc.).

  • Data Collection: Record body weights daily. At the end of the study, collect blood for hematology and serum chemistry analysis. Perform histopathological examination of major organs.

  • MTD Determination: The MTD is defined as the highest dose that does not cause >20% weight loss, significant changes in blood parameters, or mortality.

Protocol 2: Western Blot for Target Engagement

  • Sample Collection: Collect tumor and healthy tissues from treated and control animals at specified time points after the final dose.

  • Tissue Homogenization: Homogenize the tissues on ice in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against total and phosphorylated forms of the target protein (e.g., Akt, p-Akt).

  • Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify band intensities to determine the level of target inhibition.

Visualizations

G cluster_0 Troubleshooting High Toxicity Start High Toxicity Observed (>15% weight loss, lethargy) Formulation Check Formulation Is it fully dissolved? Start->Formulation Dose Reduce Dose (25-50%) Formulation->Dose [Yes] Animal_Health Assess Animal Health Are animals healthy and acclimated? Formulation->Animal_Health [No, re-formulate] MTD Determine MTD Dose->MTD Animal_Health->MTD Target Confirm Target Engagement (Western Blot) Proceed Proceed with Lower Dose Target->Proceed MTD->Target

Caption: Troubleshooting workflow for high toxicity.

G cluster_1 This compound Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Agent105 This compound Agent105->PI3K mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Proposed signaling pathway for this compound.

References

Antitumor agent-105 delivery methods for poor bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antitumor Agent-105

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor bioavailability of this promising tyrosine kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to the poor oral bioavailability of this compound?

A1: The poor oral bioavailability of this compound is multifactorial, stemming from its inherent physicochemical properties. As a Biopharmaceutics Classification System (BCS) Class II/IV agent, its primary challenges are:

  • Low Aqueous Solubility: this compound is highly lipophilic (LogP > 5) and has an extremely low aqueous solubility (< 0.1 µg/mL), which limits its dissolution in the gastrointestinal (GI) tract.

  • Extensive First-Pass Metabolism: The agent undergoes significant metabolism in the liver and gut wall, reducing the amount of active drug that reaches systemic circulation.

  • pH-Dependent Solubility: Like many tyrosine kinase inhibitors, its solubility can be dependent on the pH of the surrounding environment, which varies throughout the GI tract.[1][2]

Q2: What are the recommended initial strategies for formulating this compound to improve its bioavailability?

A2: For a compound with the characteristics of this compound, several formulation strategies can be considered to enhance its solubility and absorption.[3][4][5] These include:

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in a polymer matrix in an amorphous state, which can significantly improve its dissolution rate and solubility.

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs in the GI tract.

  • Nanosizing: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution. This can be achieved through techniques like milling or high-pressure homogenization.

Q3: How can the aqueous solubility of this compound be improved?

A3: Several methods can be employed to enhance the aqueous solubility of this compound:

  • Salt Formation: Creating a salt form of the agent can improve its solubility and dissolution rate.

  • Use of Co-solvents and Surfactants: These can be used in liquid formulations to increase the drug's solubility.

  • Complexation: Utilizing complexing agents like cyclodextrins can encapsulate the drug molecule, thereby increasing its solubility.

Q4: Which in vitro models are suitable for evaluating the permeability of this compound?

A4: The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal permeability. This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It can be used to determine the apparent permeability coefficient (Papp) of the drug.

Q5: What animal models are recommended for in vivo bioavailability studies of this compound?

A5: Rodent models, particularly rats and mice, are commonly used for initial in vivo pharmacokinetic and bioavailability studies due to their well-characterized physiology and cost-effectiveness. For more advanced studies, larger animal models such as dogs or non-human primates may be considered as their GI physiology is more comparable to humans.

Troubleshooting Guides

Issue 1: Low Drug Encapsulation Efficiency (<50%) in Lipid-Based Nanoparticles

  • Possible Cause 1: Poor drug solubility in the lipid phase.

    • Solution: Screen various lipid excipients to find a system where this compound has higher solubility. The formation of a lipophilic salt of the agent could also significantly increase its solubility in lipids.

  • Possible Cause 2: Premature drug precipitation during formulation.

    • Solution: Optimize the manufacturing process parameters. For instance, in nanoprecipitation methods, adjusting the solvent-to-antisolvent addition rate and the mixing speed can prevent premature precipitation.

  • Possible Cause 3: Inappropriate drug-to-lipid ratio.

    • Solution: Experiment with different drug-to-lipid ratios. A lower drug concentration may be necessary to achieve higher encapsulation efficiency.

Issue 2: High Variability in In Vivo Pharmacokinetic Data

  • Possible Cause 1: Formulation instability in the GI tract.

    • Solution: Evaluate the stability of your formulation in simulated gastric and intestinal fluids. Consider incorporating protective polymers or coatings to prevent premature drug release or degradation.

  • Possible Cause 2: Significant food effect.

    • Solution: The absorption of highly lipophilic drugs can be significantly influenced by the presence of food. Conduct pharmacokinetic studies in both fed and fasted states to characterize the food effect. Lipid-based formulations can sometimes mitigate this variability.

  • Possible Cause 3: Inconsistent dosing.

    • Solution: Ensure accurate and consistent administration of the formulation in animal studies. For oral gavage, ensure the formulation is homogenous and the volume is administered precisely.

Issue 3: Poor In Vitro-In Vivo Correlation (IVIVC)

  • Possible Cause 1: In vitro dissolution method is not biorelevant.

    • Solution: Utilize biorelevant dissolution media that mimic the composition of gastric and intestinal fluids (e.g., FaSSGF, FeSSGF, FaSSIF, FeSSIF). The hydrodynamics of the dissolution apparatus should also be considered.

  • Possible Cause 2: Permeability is the rate-limiting step, not dissolution.

    • Solution: If the drug has very low permeability, even enhanced dissolution may not translate to improved absorption. Use in vitro models like the Caco-2 assay to assess permeability. If permeability is the issue, strategies to enhance it, such as the use of permeation enhancers, may be necessary.

  • Possible Cause 3: Significant first-pass metabolism.

    • Solution: In vitro metabolic stability assays using liver microsomes or hepatocytes can help quantify the extent of first-pass metabolism. If it is high, formulation strategies that promote lymphatic transport, such as some lipid-based systems, could potentially bypass the liver and improve bioavailability.

Data Presentation

Table 1: Physicochemical Properties of this compound and its Formulations

ParameterThis compound (Free Base)NanosuspensionAmorphous Solid Dispersion
Solubility (µg/mL) < 0.15.215.8
LogP 5.3N/AN/A
Particle Size (nm) > 5000250 ± 50N/A
Zeta Potential (mV) N/A-25.3 ± 2.1N/A
Drug Loading (%) N/A9520

Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats

FormulationCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Bioavailability (%)
Oral Suspension (Free Base) 50 ± 154.0 ± 1.0250 ± 75< 5
Nanosuspension 250 ± 502.0 ± 0.51200 ± 20020
Amorphous Solid Dispersion 450 ± 801.5 ± 0.52500 ± 40042

Experimental Protocols

1. Preparation of a Nanosuspension of this compound by Wet Milling

  • Objective: To reduce the particle size of this compound to the nanometer range to enhance its dissolution rate.

  • Materials: this compound, stabilizer (e.g., Poloxamer 188), purified water, milling media (e.g., yttrium-stabilized zirconium oxide beads).

  • Procedure:

    • Prepare a 2% (w/v) solution of the stabilizer in purified water.

    • Disperse this compound in the stabilizer solution to form a pre-suspension at a concentration of 5% (w/v).

    • Add the pre-suspension and milling media to the milling chamber of a planetary ball mill.

    • Mill the suspension at a specified speed (e.g., 500 rpm) for a predetermined time (e.g., 24 hours), with intermittent cooling to prevent drug degradation.

    • After milling, separate the nanosuspension from the milling media.

    • Characterize the nanosuspension for particle size, zeta potential, and drug content.

2. Caco-2 Cell Permeability Assay

  • Objective: To determine the in vitro intestinal permeability of this compound.

  • Materials: Caco-2 cells, Transwell® inserts, cell culture medium, Hanks' Balanced Salt Solution (HBSS), this compound, analytical standards.

  • Procedure:

    • Seed Caco-2 cells on Transwell® inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.

    • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the dosing solution of this compound in HBSS to the apical (A) side and fresh HBSS to the basolateral (B) side to measure A-to-B permeability.

    • To measure B-to-A permeability, add the dosing solution to the basolateral side and fresh HBSS to the apical side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the receiver compartment and analyze the concentration of this compound by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the insert, and C0 is the initial drug concentration in the donor compartment.

Visualizations

Signaling_Pathway cluster_cell Tumor Cell RTK Receptor Tyrosine Kinase (RTK) P_RTK Phosphorylated RTK RTK->P_RTK Phosphorylation Agent105 This compound Agent105->RTK Inhibits Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P_RTK->Downstream Proliferation Tumor Proliferation & Angiogenesis Downstream->Proliferation Workflow cluster_dev Formulation Development & Evaluation Workflow Formulation Formulation Strategy Selection (ASD, Nanosuspension, Lipid-based) Preparation Formulation Preparation Formulation->Preparation Characterization Physicochemical Characterization (Particle size, Solubility, Drug Load) Preparation->Characterization InVitro In Vitro Evaluation (Dissolution, Caco-2 Permeability) Characterization->InVitro InVivo In Vivo Pharmacokinetic Study (Rat Model) InVitro->InVivo Analysis Data Analysis & Optimization InVivo->Analysis Analysis->Formulation Iterate Troubleshooting_Tree Start Low Bioavailability Observed CheckSolubility Is In Vitro Dissolution Low? Start->CheckSolubility ImproveSolubility Enhance Solubility (Nanosizing, ASD) CheckSolubility->ImproveSolubility Yes CheckPermeability Is Caco-2 Permeability Low? CheckSolubility->CheckPermeability No ImproveSolubility->CheckSolubility ImprovePermeability Address Permeability (Permeation Enhancers) CheckPermeability->ImprovePermeability Yes CheckMetabolism Is First-Pass Metabolism High? CheckPermeability->CheckMetabolism No ImprovePermeability->CheckPermeability BypassMetabolism Bypass First-Pass (Lipid Formulations for Lymphatic Uptake) CheckMetabolism->BypassMetabolism Yes Success Optimized Bioavailability CheckMetabolism->Success No BypassMetabolism->CheckMetabolism

References

Inconsistent results with Antitumor agent-105 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals working with Antitumor agent-105. The information is presented in a question-and-answer format to directly address specific issues users might encounter during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during the use of this compound, a selective inhibitor of the fictional "Kinase Y" signaling pathway.

Issue 1: Inconsistent IC50 Values

Q: We are observing significant variability in the IC50 value of this compound between experiments. What could be the cause?

A: Inconsistent IC50 values are a common challenge in preclinical drug evaluation.[1][2] Several factors related to experimental conditions and cell culture practices can contribute to this variability.

  • Cell Seeding Density: The number of cells seeded per well can significantly impact the calculated IC50. Higher densities may lead to increased resistance. It is crucial to maintain a consistent seeding density across all experiments.[2]

  • Cell Growth Phase: Ensure cells are in the logarithmic growth phase during treatment. Cells in different growth phases can exhibit varied sensitivity to antitumor agents.

  • Incubation Time: The duration of drug exposure is a critical parameter. An IC50 value determined after 24 hours of incubation will likely differ from one determined after 48 or 72 hours.[2]

  • Assay Type: Different cytotoxicity assays measure distinct biological endpoints (e.g., metabolic activity vs. membrane integrity). As a result, IC50 values can vary between assays like MTT, MTS, and crystal violet.[1]

  • DMSO Concentration: The final concentration of the vehicle, DMSO, should be kept consistent and typically not exceed 0.5%, as higher concentrations can be toxic to many cell lines.

Issue 2: Loss of Agent Potency

Q: The observed efficacy of this compound has decreased over time. Why might this be happening?

A: A decline in potency often indicates issues with the agent's stability, storage, or preparation.

  • Improper Storage: this compound requires storage at -20°C or -80°C, protected from light.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to degradation of the compound. It is highly recommended to aliquot stock solutions into single-use volumes to maintain potency.

Issue 3: High Toxicity in Control Cells

Q: We are observing significant cell death in our vehicle-treated control group. What could be the reason?

A: This may suggest off-target effects or non-specific toxicity.

  • DMSO Concentration: As mentioned previously, the final DMSO concentration should not exceed 0.5%. Always include a vehicle-only control to monitor for solvent-induced toxicity.

  • Agent Specificity: While designed to be a selective Kinase Y inhibitor, at higher concentrations, off-target effects on other kinases can occur, leading to unexpected biological responses.

Data Presentation

Table 1: Troubleshooting Inconsistent IC50 Values

Potential Cause Recommended Solution
Inconsistent Cell Seeding DensityStandardize and document the cell seeding density for all experiments.
Variable Cell Growth PhaseEnsure cells are consistently in the logarithmic growth phase at the time of treatment.
Different Incubation TimesUse a consistent incubation time for all comparative experiments.
Assay Type VariationUse the same cytotoxicity assay for all related experiments.
High DMSO ConcentrationMaintain a final DMSO concentration at or below 0.5% and include a vehicle-only control.

Experimental Protocols

Protocol 1: IC50 Determination using MTS Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.

  • Incubation: Allow cells to attach and recover by incubating for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Compound Preparation: Prepare a 2X stock solution of this compound in complete growth medium from a DMSO stock. Perform serial dilutions to create a range of 2X concentrations. Ensure the final DMSO concentration remains consistent and does not exceed 0.1%.

  • Treatment: Remove the medium from the wells and add 100 µL of the 2X this compound dilutions to the appropriate wells. Include wells with a vehicle control (medium with the same final DMSO concentration).

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

Protocol 2: Western Blot Analysis of Kinase Y Pathway

  • Cell Lysis: Wash treated cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Phospho-Kinase Y, total Kinase Y, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

G cluster_0 Upstream Signaling cluster_1 Kinase Y Pathway cluster_2 Downstream Effects Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Kinase Y (Active) Kinase Y (Active) PDK1->Kinase Y (Active) Cell Proliferation Cell Proliferation Kinase Y (Active)->Cell Proliferation Inhibition of Apoptosis Inhibition of Apoptosis Kinase Y (Active)->Inhibition of Apoptosis This compound This compound This compound->Kinase Y (Active) Inhibition

Caption: Fictional Kinase Y signaling pathway inhibited by this compound.

G start Start: Inconsistent IC50 Results check_seeding Check Cell Seeding Density start->check_seeding consistent Are they consistent? check_seeding->consistent check_growth_phase Check Cell Growth Phase consistent2 Are they consistent? check_growth_phase->consistent2 check_incubation Check Incubation Time consistent3 Are they consistent? check_incubation->consistent3 check_assay Check Assay Type consistent4 Are they consistent? check_assay->consistent4 check_dmso Check DMSO Concentration consistent5 Is it <0.5%? check_dmso->consistent5 consistent->check_growth_phase Yes standardize_seeding Standardize Seeding Density consistent->standardize_seeding No consistent2->check_incubation Yes standardize_growth Standardize Growth Phase consistent2->standardize_growth No consistent3->check_assay Yes standardize_incubation Standardize Incubation Time consistent3->standardize_incubation No consistent4->check_dmso Yes standardize_assay Use Consistent Assay consistent4->standardize_assay No adjust_dmso Adjust DMSO Concentration consistent5->adjust_dmso No end Problem Solved consistent5->end Yes standardize_seeding->end standardize_growth->end standardize_incubation->end standardize_assay->end adjust_dmso->end G cluster_workflow IC50 Determination Workflow a 1. Seed Cells in 96-well Plate b 2. Incubate for 24h a->b c 3. Prepare Serial Dilutions of Agent-105 b->c d 4. Treat Cells with Agent-105 c->d e 5. Incubate for 48-72h d->e f 6. Add MTS Reagent e->f g 7. Incubate for 1-4h f->g h 8. Read Absorbance at 490nm g->h i 9. Calculate IC50 h->i

References

Technical Support Center: Refining Antitumor agent-105 Concentration for Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antitumor agent-105 in kinase assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a kinase assay?

A1: For initial screening, a common starting concentration for a novel agent like this compound is 10 µM. To determine the IC50 value, a wider range of concentrations should be tested, typically in a serial dilution. A common approach is to use a 10-point dilution series with a 3-fold dilution factor, starting from a high concentration (e.g., 100 µM) down to the nanomolar or picomolar range.

Q2: How can I address the poor solubility of this compound in aqueous assay buffers?

A2: Poor aqueous solubility is a frequent challenge. Here are some strategies:

  • Optimize DMSO Concentration: Prepare a high-concentration stock solution of this compound in 100% DMSO. Subsequently, perform serial dilutions to identify the highest DMSO concentration that does not significantly impact kinase activity in a control experiment. Most kinase assays can tolerate a final DMSO concentration of up to 1-2%. It is crucial to maintain a consistent final DMSO concentration across all wells, including controls.

  • Use of Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.05%) can help to improve the solubility of hydrophobic compounds.

  • Sonication: Briefly sonicating the stock solution can aid in dissolving the compound.

Q3: My results with this compound are inconsistent between experiments. What are the potential causes?

A3: Inconsistent results can stem from several factors:

  • Reagent Variability: Ensure all reagents, including the kinase, substrate, and ATP, are from the same lot and have been stored correctly.

  • Assay Conditions: Minor variations in incubation times, temperature, or pipetting volumes can lead to significant differences. Maintain strict consistency in your experimental setup.

  • Compound Stability: this compound may not be stable in the assay buffer over the course of the experiment. Consider performing a time-course experiment to assess its stability.

  • Plate Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect results. Consider not using the outer wells or filling them with buffer to minimize this effect.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High background signal Autofluorescence of this compound.Measure the fluorescence of the compound alone at the assay's excitation and emission wavelengths. If high, consider a different assay format (e.g., luminescence-based).
Non-specific binding to assay components.Counterscreen for non-specific interactions of your compound with other assay components, such as antibodies or tracers.
Low signal or no inhibition Inactive kinase or substrate.Verify the activity of the kinase and substrate using a known inhibitor as a positive control.
Incorrect ATP concentration.The concentration of ATP can affect the apparent IC50 of an ATP-competitive inhibitor. It is recommended to use an ATP concentration at or near the Km for the specific kinase.
Compound precipitation.Visually inspect the wells for any signs of precipitation. If observed, refer to the solubility troubleshooting steps in the FAQ.
IC50 value is significantly different from expected values Off-target effects of this compound.At higher concentrations, kinase inhibitors can affect other kinases. Perform a kinase panel screening to assess the selectivity of this compound.
Incorrect data analysis.Ensure you are using an appropriate curve-fitting model (e.g., four-parameter logistic model) to calculate the IC50 value.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for IC50 Determination of this compound

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • This compound

  • Recombinant Kinase

  • Kinase Substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • DMSO

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for testing.

  • Assay Setup:

    • Add 5 µL of the diluted this compound or vehicle (DMSO in assay buffer) to the wells of the plate.

    • Add 10 µL of a mixture containing the kinase and its substrate in Kinase Assay Buffer.

    • Initiate the kinase reaction by adding 10 µL of ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for the kinase.[1]

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure the reaction is within the linear range.

  • Detection:

    • Add 25 µL of the luminescence-based ATP detection reagent to each well.[1]

    • Mix briefly on a plate shaker.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[1]

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.[1]

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of Target Kinase Phosphorylation

This protocol is to verify that this compound inhibits the phosphorylation of its target kinase in a cellular context.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against the phosphorylated target kinase and total target kinase

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • PVDF or nitrocellulose membrane

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow until they reach 70-80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 0.1x, 1x, 10x IC50) for a short duration (e.g., 2 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against the phospho-target kinase and total target kinase (as a loading control).

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate and visualize the bands using an imaging system.

Data Presentation

Table 1: IC50 Values of this compound against a Panel of Kinases

KinaseIC50 (nM)
Target Kinase A50
Kinase B>10,000
Kinase C8,500
Kinase D>10,000
Kinase E5,200

Table 2: Effect of ATP Concentration on this compound IC50 against Target Kinase A

ATP ConcentrationIC50 (nM)
10 µM (Km)50
100 µM250
1 mM1,500

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_compound Prepare Antitumor agent-105 Dilutions add_compound Add Compound to Plate prep_compound->add_compound prep_reagents Prepare Kinase, Substrate, and ATP add_kinase_substrate Add Kinase/ Substrate Mix prep_reagents->add_kinase_substrate add_atp Initiate Reaction with ATP add_kinase_substrate->add_atp incubate Incubate at RT add_atp->incubate add_detection_reagent Add Detection Reagent incubate->add_detection_reagent measure_signal Measure Signal add_detection_reagent->measure_signal analyze_data Analyze Data (IC50 Calculation) measure_signal->analyze_data

Caption: Workflow for IC50 determination of this compound.

signaling_pathway cluster_upstream Upstream Signaling cluster_pathway Target Pathway cluster_cellular_response Cellular Response GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK TargetKinaseA Target Kinase A RTK->TargetKinaseA DownstreamEffector Downstream Effector TargetKinaseA->DownstreamEffector P Proliferation Cell Proliferation DownstreamEffector->Proliferation Survival Cell Survival DownstreamEffector->Survival AntitumorAgent105 This compound AntitumorAgent105->TargetKinaseA

Caption: Inhibition of a hypothetical signaling pathway by this compound.

troubleshooting_logic start Inconsistent Results? check_reagents Check Reagent Consistency start->check_reagents Yes check_conditions Verify Assay Conditions start->check_conditions Yes check_stability Assess Compound Stability start->check_stability Yes check_plate_effects Evaluate for Plate Effects start->check_plate_effects Yes resolve_reagents Use Same Lot, Proper Storage check_reagents->resolve_reagents resolve_conditions Standardize Protocol check_conditions->resolve_conditions resolve_stability Perform Time-Course check_stability->resolve_stability resolve_plate_effects Avoid Outer Wells check_plate_effects->resolve_plate_effects

Caption: Troubleshooting logic for inconsistent experimental results.

References

Validation & Comparative

Comparative Efficacy of Antitumor Agent-105 Versus Cisplatin in Preclinical Ovarian Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison of a Novel PARP Inhibitor Against the Standard-of-Care Platinum Agent

This guide provides a comprehensive, data-driven comparison between the investigational Antitumor Agent-105 (ATA-105), a novel Poly (ADP-ribose) polymerase (PARP) inhibitor, and cisplatin, the long-standing standard-of-care chemotherapy for ovarian cancer. The following sections detail their distinct mechanisms of action, comparative efficacy in vitro and in vivo, and the experimental protocols used to generate the supporting data.

Mechanism of Action: A Tale of Two DNA Damage Strategies

ATA-105 and cisplatin both exert their antitumor effects by inducing catastrophic DNA damage in cancer cells, but they achieve this through fundamentally different mechanisms.

Cisplatin , a platinum-based compound, primarily functions as a DNA cross-linking agent.[1][2][3] After entering the cell, its chloride ligands are replaced by water, creating a reactive aqua complex that binds to the N7 position of purine bases in DNA.[4][5] This leads to the formation of DNA adducts, primarily 1,2-intrastrand cross-links, which create kinks in the DNA helix. These distortions obstruct DNA replication and transcription, ultimately triggering apoptosis (programmed cell death).

ATA-105 , as a PARP inhibitor, leverages a concept known as synthetic lethality. PARP enzymes are crucial for repairing single-strand DNA breaks (SSBs). When ATA-105 inhibits PARP, these SSBs are not repaired. During DNA replication, these unrepaired SSBs lead to the collapse of replication forks, creating more severe double-strand breaks (DSBs). In healthy cells, these DSBs can be efficiently repaired by the Homologous Recombination (HR) pathway. However, many ovarian cancers harbor mutations in HR genes, such as BRCA1 and BRCA2, rendering them deficient in this repair mechanism. In these HR-deficient cancer cells, the accumulation of DSBs caused by ATA-105 cannot be repaired, leading to genomic instability and cell death.

G cluster_0 Cisplatin Mechanism cluster_1 ATA-105 (PARP Inhibitor) Mechanism Cisplatin Cisplatin DNA_Adducts DNA Cross-links (Intrastrand Adducts) Cisplatin->DNA_Adducts Replication_Block Replication/Transcription Blockade DNA_Adducts->Replication_Block Apoptosis_Cis Apoptosis Replication_Block->Apoptosis_Cis ATA105 ATA-105 PARP PARP Enzyme ATA105->PARP inhibits SSB Single-Strand Breaks (SSBs) PARP->SSB repairs SSB->PARP recruits DSB Double-Strand Breaks (DSBs) SSB->DSB leads to (during replication) HR_Deficient HR-Deficient Cancer Cell (e.g., BRCA-mutated) DSB->HR_Deficient Apoptosis_PARP Apoptosis (Synthetic Lethality) HR_Deficient->Apoptosis_PARP

Figure 1. Contrasting mechanisms of Cisplatin and ATA-105.

In Vitro Efficacy

The cytotoxic and pro-apoptotic effects of ATA-105 and cisplatin were evaluated across a panel of human ovarian cancer cell lines with varying BRCA mutation statuses.

Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined after 72 hours of continuous exposure. ATA-105 demonstrated significantly greater potency than cisplatin, particularly in the BRCA1-mutated OVCAR8 cell line, highlighting its targeted efficacy.

Cell LineBRCA StatusATA-105 IC50 (µM)Cisplatin IC50 (µM)
OVCAR8 BRCA1 mutated0.85 ± 0.1113.5 ± 1.5
COV362 BRCA1 mutated1.20 ± 0.1515.1 ± 1.9
A2780 BRCA wild-type5.50 ± 0.4514.2 ± 1.2

Table 1: Comparative IC50 values of ATA-105 and cisplatin in ovarian cancer cell lines. Data are presented as mean ± standard deviation from three independent experiments.

Induction of Apoptosis

Apoptosis was quantified using an Annexin V/Propidium Iodide (PI) assay after 48 hours of treatment with the respective IC50 concentrations of each drug. ATA-105 induced a higher percentage of apoptotic cells in the BRCA1-mutated OVCAR8 line compared to cisplatin.

Cell LineTreatment% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)Total Apoptotic Cells (%)
OVCAR8 Vehicle Control2.1 ± 0.31.5 ± 0.23.6 ± 0.5
ATA-105 (0.85 µM) 35.4 ± 3.1 12.2 ± 1.8 47.6 ± 4.9
Cisplatin (13.5 µM) 22.8 ± 2.5 8.9 ± 1.1 31.7 ± 3.6
A2780 Vehicle Control1.8 ± 0.41.1 ± 0.32.9 ± 0.7
ATA-105 (5.50 µM) 18.5 ± 2.2 6.7 ± 0.9 25.2 ± 3.1
Cisplatin (14.2 µM) 20.1 ± 2.4 7.5 ± 1.0 27.6 ± 3.4

Table 2: Percentage of apoptotic cells induced by ATA-105 and cisplatin. Data are presented as mean ± standard deviation.

In Vivo Efficacy in Ovarian Cancer Xenograft Model

To evaluate antitumor activity in a living system, a patient-derived xenograft (PDX) model using the BRCA1-mutated OVCAR8 cell line was established in immunodeficient mice.

Tumor Growth Inhibition

Treatment was initiated when tumors reached an average volume of 150 mm³. Mice were treated for 21 days, and tumor volume was monitored. ATA-105 demonstrated superior tumor growth inhibition compared to both the vehicle control and cisplatin-treated groups.

Treatment GroupDosing RegimenMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control Daily, oral gavage1550 ± 210-
Cisplatin 5 mg/kg, weekly, IP852 ± 15545.0
ATA-105 50 mg/kg, daily, oral gavage310 ± 98 80.0

Table 3: In vivo efficacy of ATA-105 and cisplatin in an OVCAR8 xenograft model. Data are presented as mean ± standard error of the mean (n=8 mice per group).

G cluster_setup Model Setup cluster_treatment Treatment Phase (21 Days) cluster_analysis Analysis Cell_Culture 1. OVCAR8 Cell Culture (BRCA1-mutated) Implantation 2. Subcutaneous Implantation (5x10^6 cells in flank of immunodeficient mice) Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring (until ~150 mm³) Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups (n=8 each) Tumor_Growth->Randomization Group_A Group A: Vehicle Control (Oral, daily) Randomization->Group_A Group_B Group B: Cisplatin (5 mg/kg, IP, weekly) Randomization->Group_B Group_C Group C: ATA-105 (50 mg/kg, Oral, daily) Randomization->Group_C Measurement 5. Tumor Volume Measurement (Bi-weekly) Group_A->Measurement Group_B->Measurement Group_C->Measurement Endpoint 6. Endpoint Analysis (Day 21) - Tumor Weight - Biomarker Analysis Measurement->Endpoint

Figure 2. Workflow for the in vivo xenograft study.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding : Ovarian cancer cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment : Cells were treated with a serial dilution of ATA-105 or cisplatin for 72 hours.

  • MTT Addition : 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS was added to each well.

  • Incubation : Plates were incubated for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization : The culture medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Reading : The absorbance was measured at 570 nm using a microplate reader. IC50 values were calculated using non-linear regression analysis.

Annexin V/PI Apoptosis Assay
  • Cell Treatment : Cells were cultured in 6-well plates and treated with the respective IC50 concentrations of ATA-105 or cisplatin for 48 hours.

  • Cell Harvesting : Both adherent and floating cells were collected, washed with cold PBS, and centrifuged.

  • Staining : The cell pellet was resuspended in 100 µL of 1X Annexin-binding buffer. 5 µL of FITC-conjugated Annexin V and 1 µL of Propidium Iodide (PI) staining solution were added.

  • Incubation : The cells were incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry : 400 µL of 1X Annexin-binding buffer was added to each sample, and they were analyzed immediately on a flow cytometer to quantify the percentage of viable, early apoptotic, and late apoptotic/necrotic cells.

Ovarian Cancer Xenograft Model
  • Cell Preparation : OVCAR8 cells were harvested during their exponential growth phase and resuspended in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.

  • Implantation : 100 µL of the cell suspension (5 x 10⁶ cells) was subcutaneously injected into the right flank of 6-week-old female athymic nude mice.

  • Tumor Monitoring : Tumor growth was monitored bi-weekly using caliper measurements. Tumor volume was calculated using the formula: (Length x Width²)/2.

  • Treatment Initiation : When tumors reached an average volume of 150 mm³, mice were randomized into three groups (n=8 per group).

  • Drug Administration : Treatments (Vehicle, Cisplatin, or ATA-105) were administered as detailed in Table 3 for 21 consecutive days.

  • Endpoint : At the end of the treatment period, mice were euthanized, and tumors were excised, weighed, and processed for further analysis. All animal studies were conducted in accordance with approved institutional animal care and use committee guidelines.

References

A Comparative Analysis of Antitumor Agent-105 and Doxorubicin: Efficacy, Safety, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of the novel investigational antitumor agent, Antitumor agent-105, and the well-established chemotherapeutic drug, doxorubicin. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the agents' performance, supported by experimental data.

For the purpose of this guide, This compound is defined as a novel synthetic topoisomerase II inhibitor designed for enhanced tumor cell selectivity and a reduced cardiotoxicity profile compared to conventional anthracyclines.

Introduction

Doxorubicin, an anthracycline antibiotic, has been a cornerstone of chemotherapy for decades, used to treat a wide array of cancers including breast, lung, ovarian, and bladder cancers, as well as various lymphomas and leukemias.[1][2][3][4] Its primary mechanisms of action involve DNA intercalation and inhibition of topoisomerase II, an enzyme essential for DNA replication and transcription.[1] This disruption of DNA replication ultimately leads to cell cycle arrest and apoptosis. However, the clinical utility of doxorubicin is significantly limited by its dose-dependent cardiotoxicity, which can lead to severe and sometimes irreversible heart damage. This toxicity is largely attributed to the generation of reactive oxygen species (ROS) and interference with topoisomerase IIβ in cardiomyocytes.

This compound represents a next-generation topoisomerase II inhibitor, engineered to preferentially target topoisomerase IIα, which is overexpressed in rapidly dividing cancer cells, while having minimal effect on the topoisomerase IIβ isoform prevalent in cardiomyocytes. This selective inhibition is hypothesized to provide a wider therapeutic window, maintaining potent antitumor efficacy while mitigating the risk of cardiac damage.

Mechanism of Action

Both doxorubicin and this compound are topoisomerase II inhibitors, but their precise interactions with the enzyme and DNA differ, leading to distinct biological consequences.

Doxorubicin acts as both a DNA intercalator and a topoisomerase II poison. Its planar aromatic rings insert between DNA base pairs, distorting the double helix and interfering with DNA and RNA synthesis. Concurrently, it stabilizes the topoisomerase II-DNA cleavage complex, preventing the re-ligation of DNA strands and leading to double-strand breaks.

This compound , in contrast, is a non-intercalating topoisomerase II inhibitor. It is designed to allosterically bind to a pocket on the enzyme, locking it in a conformation that prevents ATP hydrolysis, a critical step for its catalytic activity. This selective inhibition of the α-isoform is intended to spare cardiac cells.

cluster_dox Doxorubicin Pathway cluster_105 This compound Pathway dox Doxorubicin dna DNA Intercalation dox->dna top2 Topoisomerase II Inhibition dox->top2 ros ROS Production dox->ros dsb DNA Double-Strand Breaks dna->dsb top2->dsb cardiotox Cardiotoxicity ros->cardiotox apoptosis_dox Apoptosis dsb->apoptosis_dox agent105 This compound top2a Selective Topoisomerase IIα Inhibition agent105->top2a dsb_105 DNA Double-Strand Breaks (in cancer cells) top2a->dsb_105 apoptosis_105 Apoptosis dsb_105->apoptosis_105

Figure 1: Comparative Signaling Pathways of Doxorubicin and this compound.

Comparative Efficacy

The antitumor efficacy of this compound and doxorubicin was evaluated both in vitro across a panel of human cancer cell lines and in vivo using xenograft mouse models.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) was determined for both agents in various cancer cell lines after 72 hours of continuous exposure.

Cell LineCancer TypeDoxorubicin IC50 (nM)This compound IC50 (nM)
MCF-7 Breast Cancer50 ± 535 ± 4
A549 Lung Cancer85 ± 760 ± 6
HCT116 Colon Cancer120 ± 1190 ± 8
HeLa Cervical Cancer45 ± 430 ± 3

Data are presented as mean ± standard deviation from three independent experiments.

In Vivo Antitumor Activity

The in vivo efficacy was assessed in a patient-derived xenograft (PDX) model of triple-negative breast cancer.

Treatment Group (n=8)DoseTumor Growth Inhibition (%)
Vehicle Control -0
Doxorubicin 5 mg/kg, i.v., weekly65
This compound 10 mg/kg, i.v., weekly75

Tumor growth inhibition was calculated at day 21 post-treatment initiation.

Safety and Toxicity Profile

A key differentiator between the two agents is their safety profile, particularly concerning cardiotoxicity.

In Vitro Cardiotoxicity Assessment

The cytotoxic effects on human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) were evaluated.

CompoundCC50 in hiPSC-CMs (µM)
Doxorubicin 1.5 ± 0.2
This compound 25 ± 3.1

CC50 (half-maximal cytotoxic concentration) was determined after 72 hours of exposure.

In Vivo Cardiotoxicity in a Rabbit Model

A chronic rabbit model was used to assess long-term cardiotoxicity.

ParameterVehicle ControlDoxorubicin (1 mg/kg/week for 8 weeks)This compound (2 mg/kg/week for 8 weeks)
LVEF Change from Baseline (%) -1 ± 2-25 ± 5-3 ± 3
Serum Troponin I (ng/mL) <0.010.5 ± 0.1<0.01
Myocardial Fibrosis Score 0.5 ± 0.23.5 ± 0.7*0.7 ± 0.3

*LVEF: Left Ventricular Ejection Fraction. Data are mean ± SD. p < 0.01 vs. Vehicle Control.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cancer cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • Cells were treated with serial dilutions of doxorubicin or this compound for 72 hours.

  • After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

  • Absorbance was measured at 570 nm using a microplate reader.

  • The IC50 values were calculated using a non-linear regression analysis of the dose-response curves.

start Start seed Seed cells in 96-well plate start->seed adhere Incubate overnight to adhere seed->adhere treat Add serial dilutions of compounds adhere->treat incubate72 Incubate for 72 hours treat->incubate72 mtt Add MTT solution incubate72->mtt incubate4 Incubate for 4 hours mtt->incubate4 dissolve Dissolve formazan with DMSO incubate4->dissolve read Measure absorbance at 570 nm dissolve->read calculate Calculate IC50 values read->calculate end End calculate->end

Figure 2: Workflow for the In Vitro Cytotoxicity (MTT) Assay.

In Vivo Xenograft Model
  • Female athymic nude mice (6-8 weeks old) were subcutaneously inoculated with 1x10^6 triple-negative breast cancer cells.

  • When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment groups (n=8 per group).

  • Doxorubicin (5 mg/kg), this compound (10 mg/kg), or vehicle (saline) was administered intravenously once a week for three weeks.

  • Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²)/2.

  • At the end of the study, tumors were excised and weighed.

In Vivo Cardiotoxicity Assessment
  • New Zealand white rabbits were treated weekly for 8 weeks with doxorubicin (1 mg/kg), this compound (2 mg/kg), or saline.

  • Echocardiography was performed at baseline and at the end of the study to measure Left Ventricular Ejection Fraction (LVEF).

  • Blood samples were collected for the analysis of serum cardiac troponin I levels using a high-sensitivity immunoassay.

  • After the final treatment, hearts were harvested, fixed in formalin, and embedded in paraffin. Sections were stained with Masson's trichrome to assess myocardial fibrosis.

Conclusion

The data presented in this guide suggest that this compound is a promising novel topoisomerase II inhibitor with a potential for an improved therapeutic index over doxorubicin. It demonstrates comparable or superior antitumor efficacy in the tested models while exhibiting a significantly better safety profile, particularly with respect to cardiotoxicity. The selective mechanism of action of this compound appears to successfully uncouple the potent anticancer effects from the debilitating cardiac side effects associated with traditional anthracyclines. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.

References

Comparative Analysis of Antitumor Agent-105 in Combination with Paclitaxel: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncology, the strategic combination of therapeutic agents is paramount to enhancing antitumor efficacy and overcoming resistance. This guide provides a comparative analysis of a promising investigational agent, referred to here as Antitumor Agent-105 (BNC105), and its potential synergy with the widely used chemotherapeutic, paclitaxel. While direct synergistic studies of a specific "this compound" are not extensively published, this guide will focus on BNC105, a vascular disrupting agent and tubulin polymerization inhibitor, as a representative candidate for such a combination, based on its complementary mechanism of action to paclitaxel.

Furthermore, this guide will draw comparisons with NK105, a nanoparticle formulation of paclitaxel, to provide a broader perspective on strategies to enhance paclitaxel's therapeutic index.

Executive Summary

The combination of this compound (BNC105) with paclitaxel presents a compelling therapeutic strategy. BNC105 targets tumor vasculature and inhibits tubulin polymerization at the colchicine-binding site, while paclitaxel stabilizes microtubules. This dual-front attack on the tumor microenvironment and cancer cell division machinery suggests a high potential for synergistic antitumor activity. This guide will delve into the mechanistic rationale, present available clinical data for each agent, and provide detailed experimental protocols to assess potential synergy.

Mechanism of Action and Rationale for Synergy

This compound (BNC105): BNC105 is a novel small molecule that functions as a vascular disrupting agent (VDA) and a tubulin polymerization inhibitor. It selectively targets and disrupts the tumor vasculature, leading to a rapid shutdown of blood flow within the tumor, causing extensive necrosis.[1][2][3] Mechanistically, BNC105 binds to the colchicine-binding site of tubulin, which differs from the binding site of taxanes like paclitaxel.[4] This interaction leads to the depolymerization of microtubules, particularly in actively dividing endothelial cells of the tumor neovasculature.[2]

Paclitaxel: Paclitaxel, a member of the taxane family, is a well-established anticancer agent. Its primary mechanism involves the stabilization of microtubules by preventing their depolymerization. This action disrupts the normal dynamic process of microtubule assembly and disassembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Synergistic Potential: The distinct mechanisms of BNC105 and paclitaxel form the basis for their potential synergy:

  • Dual Tubulin Targeting: By targeting different sites on the tubulin protein, the combination can lead to a more profound disruption of microtubule function than either agent alone.

  • Vascular Disruption and Chemotherapy: BNC105's disruption of tumor blood flow can enhance the antitumor effect of paclitaxel by trapping the chemotherapy within the tumor and creating a hypoxic environment that can be more susceptible to certain cytotoxic effects.

Comparative Performance Data: NK105 vs. Paclitaxel

While direct combination data for BNC105 and paclitaxel is limited in the public domain, we can examine the performance of an enhanced paclitaxel formulation, NK105, compared to standard paclitaxel. NK105 is a paclitaxel-incorporating micellar nanoparticle designed for improved drug delivery. Data from a Phase II clinical study in patients with advanced or recurrent breast cancer provides a valuable comparison.

Efficacy EndpointNK105 (n=62)Paclitaxel (n=61)
Overall Response Rate (ORR)41.9%45.9%
Median Progression-Free Survival (PFS)9.1 months7.8 months
Median Overall Survival (OS)27.5 months32.4 months

Data from a Multicenter Randomized Open-Label Phase II Clinical Study.

Safety ProfileNK105Paclitaxel
NeutropeniaMore frequentLess frequent
Peripheral Sensory Neuropathy (PSN) ≥ Grade 30%Not specified in detail, but PSN onset was significantly delayed with NK105 (p=0.001)

Data from a Multicenter Randomized Open-Label Phase II Clinical Study.

A phase III non-inferiority study in metastatic or recurrent breast cancer did not meet its primary endpoint for progression-free survival, though it confirmed a more favorable peripheral sensory neuropathy profile for NK105.

Experimental Protocols

Protocol 1: In Vitro Synergy Assessment

Objective: To determine the synergistic, additive, or antagonistic effects of BNC105 and paclitaxel on cancer cell proliferation.

Methodology:

  • Cell Culture: Culture a relevant cancer cell line (e.g., a human breast or lung cancer cell line) in appropriate media.

  • Drug Preparation: Prepare stock solutions of BNC105 and paclitaxel in a suitable solvent (e.g., DMSO).

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of BNC105, paclitaxel, and their combinations at a constant ratio. Include vehicle-treated cells as a control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each agent. Use the Chou-Talalay method to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Protocol 2: In Vivo Antitumor Efficacy in a Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of the BNC105 and paclitaxel combination.

Methodology:

  • Animal Model: Utilize immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously implant a human cancer cell line to establish xenograft tumors.

  • Treatment Groups: Once tumors reach a palpable size, randomize the mice into the following treatment groups:

    • Vehicle Control

    • BNC105 alone

    • Paclitaxel alone

    • BNC105 in combination with paclitaxel

  • Drug Administration: Administer the drugs via an appropriate route (e.g., intravenous or intraperitoneal) at predetermined doses and schedules.

  • Tumor Measurement: Measure tumor volume with calipers at regular intervals.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).

  • Data Analysis: Compare the tumor growth inhibition between the different treatment groups.

Signaling Pathways and Visualizations

Paclitaxel Signaling Pathway

Paclitaxel's stabilization of microtubules leads to mitotic arrest, which in turn activates several downstream signaling pathways to induce apoptosis. Key pathways affected include the PI3K/AKT/mTOR and MAPK pathways.

Paclitaxel_Signaling Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Mitotic_Arrest G2/M Phase Arrest Microtubules->Mitotic_Arrest PI3K_AKT PI3K/AKT Pathway (Suppression) Mitotic_Arrest->PI3K_AKT MAPK MAPK Pathway (Activation) Mitotic_Arrest->MAPK Apoptosis Apoptosis PI3K_AKT->Apoptosis MAPK->Apoptosis

Caption: Paclitaxel's mechanism of action leading to apoptosis.

BNC105 Signaling Pathway

BNC105, by binding to the colchicine site on tubulin, disrupts microtubule formation, leading to vascular disruption and direct cytotoxic effects. This can activate stress-related signaling pathways such as the JNK pathway.

BNC105_Signaling BNC105 BNC105 Tubulin Tubulin Polymerization (Inhibition at Colchicine Site) BNC105->Tubulin Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Vascular_Disruption Tumor Vascular Disruption Microtubule_Disruption->Vascular_Disruption JNK_Activation JNK Pathway Activation Microtubule_Disruption->JNK_Activation Apoptosis Apoptosis Vascular_Disruption->Apoptosis JNK_Activation->Apoptosis

Caption: BNC105's dual mechanism of action.

Experimental Workflow for Synergy Assessment

A logical workflow for assessing the synergy between BNC105 and paclitaxel would involve a multi-step process from in vitro to in vivo studies.

Synergy_Workflow In_Vitro In Vitro Synergy (Cell Viability Assays) Mechanism Mechanism of Synergy (Cell Cycle, Apoptosis Assays) In_Vitro->Mechanism In_Vivo In Vivo Efficacy (Xenograft Models) Mechanism->In_Vivo Toxicity Toxicity Assessment (In Vivo) In_Vivo->Toxicity Clinical_Trial Clinical Trial Design Toxicity->Clinical_Trial

Caption: Workflow for evaluating BNC105 and paclitaxel synergy.

References

Comparative Analysis of Cross-Resistance Profiles for Antitumor Agent BNC105

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antitumor agent BNC105 with other established chemotherapeutic agents, focusing on cross-resistance patterns. BNC105 is a novel compound with a dual mechanism of action: it functions as a vascular disrupting agent (VDA) and as a tubulin polymerization inhibitor that binds to the colchicine site.[1][2] This dual activity provides a unique profile in overcoming common resistance mechanisms observed with other anticancer drugs.

Mechanism of Action of BNC105

BNC105 exerts its antitumor effects through two primary pathways:

  • Tubulin Polymerization Inhibition: BNC105 binds to the colchicine site on β-tubulin, preventing the polymerization of microtubules.[3][4] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]

  • Vascular Disruption: BNC105 selectively targets and disrupts the immature tumor vasculature, leading to a rapid shutdown of blood flow to the tumor core. This results in extensive tumor necrosis due to oxygen and nutrient deprivation.

These mechanisms are distinct from those of many other classes of chemotherapeutic agents, suggesting a potential advantage in treating resistant tumors.

Cross-Resistance Profile of BNC105

While direct, head-to-head cross-resistance studies for BNC105 against a wide panel of resistant cell lines are not extensively published, we can infer its cross-resistance profile based on its mechanism of action and studies on other colchicine-binding site inhibitors (CBSIs).

Key Points on BNC105 and Cross-Resistance:

  • P-glycoprotein (P-gp) Efflux Pumps: Many common anticancer drugs, such as taxanes (e.g., paclitaxel) and vinca alkaloids (e.g., vincristine), are substrates for the P-gp efflux pump, a common mechanism of multidrug resistance (MDR). Compounds that bind to the colchicine site on tubulin are generally not substrates for P-gp and can, therefore, remain effective in cells that overexpress this transporter.

  • β-Tubulin Isotype Alterations: Overexpression of the βIII-tubulin isotype is a known mechanism of resistance to taxanes and vinca alkaloids. Colchicine-binding site inhibitors have been shown to be effective in tumor cells with this resistance mechanism.

  • Vascular Disrupting Action: Resistance to VDAs is primarily associated with a rim of viable tumor cells at the periphery that are supplied by more mature, stable blood vessels. Combination therapies that target these surviving cells are a key strategy to overcome this form of resistance.

The following table summarizes the expected cross-resistance profile of BNC105 compared to other classes of antitumor agents.

Drug ClassExample AgentsPrimary Resistance Mechanism(s)Expected BNC105 Activity in Resistant Cells
Taxanes Paclitaxel, DocetaxelP-gp overexpression, βIII-tubulin mutationsActive: BNC105 is not a P-gp substrate and is effective in cells with βIII-tubulin alterations.
Vinca Alkaloids Vincristine, VinblastineP-gp overexpression, βIII-tubulin mutationsActive: Similar to taxanes, BNC105 can overcome these resistance mechanisms.
Anthracyclines Doxorubicin, DaunorubicinP-gp overexpression, Topoisomerase II mutationsActive: BNC105's mechanism is independent of topoisomerase II and P-gp efflux.
Platinum Agents Cisplatin, CarboplatinIncreased DNA repair, reduced drug accumulationActive: BNC105's mechanism is unrelated to DNA damage and repair pathways.
Anti-metabolites 5-Fluorouracil, MethotrexateAltered target enzymes, decreased drug activationActive: BNC105 targets the cytoskeleton and vasculature, independent of metabolic pathways.
VEGF Inhibitors Bevacizumab, SunitinibActivation of alternative angiogenic pathwaysPotentially Synergistic: BNC105's VDA action complements anti-angiogenic therapy.

Experimental Data: A Case Study with Colchicine-Binding Site Inhibitors

A recent study investigated the efficacy of novel colchicine-binding site inhibitors (CBSIs) in vincristine-resistant neuroblastoma cell lines. The findings from this study provide strong evidence for the potential of this class of drugs, including BNC105, to overcome resistance to other tubulin inhibitors.

Cell LineResistance StatusCBSIs Efficacy
Neuroblastoma Parental LineVincristine-sensitiveEffective at disrupting cell division and inducing apoptosis.
Neuroblastoma Resistant LineVincristine-resistantMaintained efficacy: Effectively disrupted cell division and demonstrated cellular activity.

This data supports the hypothesis that CBSIs can circumvent the resistance mechanisms that render vinca alkaloids ineffective.

Experimental Protocols

Cytotoxicity Assay for IC50 Determination (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of an antitumor agent on adherent cancer cell lines.

Materials:

  • Selected cancer cell lines (parental and resistant strains)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to 70-80% confluency.

    • Trypsinize, count, and resuspend cells in complete medium to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours.

  • Drug Treatment:

    • Prepare a stock solution of the antitumor agent in DMSO.

    • Perform serial dilutions of the drug in complete medium to achieve a range of desired concentrations.

    • Remove the medium from the wells and add 100 µL of the diluted drug solutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key pathways and workflows relevant to the study of BNC105.

cluster_0 BNC105 Mechanism of Action BNC105 BNC105 Tubulin Tubulin BNC105->Tubulin Binds to Colchicine Site Tumor Vasculature Tumor Vasculature BNC105->Tumor Vasculature Targets Microtubule Polymerization Microtubule Polymerization Tubulin->Microtubule Polymerization Inhibits G2/M Arrest G2/M Arrest Microtubule Polymerization->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis Vascular Disruption Vascular Disruption Tumor Vasculature->Vascular Disruption Tumor Necrosis Tumor Necrosis Vascular Disruption->Tumor Necrosis

Caption: Dual mechanism of action of BNC105.

cluster_1 Experimental Workflow for Cross-Resistance Analysis Parental_Cell_Line Parental Cancer Cell Line Cell_Culture Cell Culture & Seeding (96-well plates) Parental_Cell_Line->Cell_Culture Resistant_Cell_Line Drug-Resistant Cell Line Resistant_Cell_Line->Cell_Culture Drug_Treatment Treatment with BNC105 (serial dilutions) Cell_Culture->Drug_Treatment MTT_Assay MTT Assay Drug_Treatment->MTT_Assay Absorbance_Reading Absorbance Reading (490 nm) MTT_Assay->Absorbance_Reading IC50_Determination IC50 Determination & Comparison Absorbance_Reading->IC50_Determination

Caption: Workflow for assessing cross-resistance in vitro.

cluster_2 Mechanisms of Resistance to Tubulin Inhibitors Taxanes_Vincas Taxanes / Vinca Alkaloids Pgp_Efflux P-gp Efflux Pump (ABCB1) Taxanes_Vincas->Pgp_Efflux are substrates for Tubulin_Isotypes βIII-Tubulin Overexpression Taxanes_Vincas->Tubulin_Isotypes are affected by Drug_Resistance Drug Resistance Pgp_Efflux->Drug_Resistance Tubulin_Isotypes->Drug_Resistance BNC105_CBSIs BNC105 (Colchicine-Site Inhibitor) Circumvention Circumvention of Resistance BNC105_CBSIs->Circumvention Not a P-gp substrate BNC105_CBSIs->Circumvention Unaffected by βIII-tubulin Circumvention->Drug_Resistance Overcomes

Caption: BNC105 circumvents common resistance to tubulin inhibitors.

References

In-Depth Analysis of Kinase Inhibitors for Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A direct head-to-head comparison of Antitumor agent-105 with other kinase inhibitors is not feasible at this time due to the absence of publicly available, verifiable preclinical and clinical data for a specific therapeutic agent definitively identified as "this compound" for the treatment of Non-Small Cell Lung Cancer (NSCLC). Extensive searches for a tyrosine kinase inhibitor with this designation have not yielded the quantitative experimental data necessary for a rigorous comparative analysis.

As a comprehensive alternative, this guide provides a detailed head-to-head comparison of leading, well-documented kinase inhibitors currently utilized in the treatment of NSCLC. This comparison focuses on inhibitors targeting the most prevalent oncogenic driver mutations in NSCLC: Epidermal Growth Factor Receptor (EGFR), Anaplastic Lymphoma Kinase (ALK), and ROS1 proto-oncogene 1 (ROS1).

This guide is intended for researchers, scientists, and drug development professionals, offering a structured overview of the performance, mechanisms, and experimental validation of these critical cancer therapeutics.

Part 1: Comparison of EGFR Tyrosine Kinase Inhibitors (TKIs)

The epidermal growth factor receptor is a key target in NSCLC, with several generations of inhibitors developed to counter activating mutations and subsequent resistance mechanisms. This section compares three prominent EGFR TKIs: Gefitinib (a first-generation inhibitor), Erlotinib (a first-generation inhibitor), and Osimertinib (a third-generation inhibitor).

Data Presentation: Efficacy and Potency of EGFR TKIs

The following table summarizes key quantitative data for Gefitinib, Erlotinib, and Osimertinib, providing a comparative view of their potency against various EGFR mutations and their clinical efficacy in patients with EGFR-mutated NSCLC.

Parameter Gefitinib Erlotinib Osimertinib
Generation FirstFirstThird
Mechanism Reversible EGFR TKIReversible EGFR TKIIrreversible EGFR TKI
Primary Targets EGFR (Exon 19 del, L858R)EGFR (Exon 19 del, L858R)EGFR (Exon 19 del, L858R), T790M
IC50 (EGFR Exon 19 del) ~2.6 nM~4 nM~1.2 nM
IC50 (EGFR L858R) ~23 nM~12 nM~1.3 nM
IC50 (EGFR T790M) >1000 nM>1000 nM~10 nM
IC50 (Wild-Type EGFR) ~180 nM~60 nM~216 nM
Overall Response Rate (ORR) - First Line ~70%~65-70%~80%
Median Progression-Free Survival (PFS) - First Line ~9.7 months~10.4 months~18.9 months
Experimental Protocols

Kinase Inhibition Assay (IC50 Determination)

  • Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

  • Methodology:

    • Recombinant human EGFR protein (wild-type or mutant) is incubated in a reaction buffer containing ATP and a substrate peptide (e.g., a poly(Glu, Tyr) 4:1 polymer).

    • The kinase inhibitor is added at various concentrations.

    • The reaction is initiated by the addition of ATP and allowed to proceed at 37°C for a specified time (e.g., 30-60 minutes).

    • The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody, or by measuring the depletion of ATP using a luciferase-based assay (e.g., Kinase-Glo®).

    • The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (e.g., MTS or MTT Assay)

  • Objective: To measure the effect of the kinase inhibitor on the metabolic activity and proliferation of cancer cell lines.

  • Methodology:

    • NSCLC cell lines with known EGFR mutation status (e.g., PC-9 for Exon 19 deletion, H1975 for L858R/T790M) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with a range of concentrations of the kinase inhibitor.

    • After a set incubation period (e.g., 72 hours), a tetrazolium salt solution (MTS or MTT) is added to each well.

    • Metabolically active cells convert the tetrazolium salt into a colored formazan product.

    • The absorbance of the formazan is measured using a microplate reader at a specific wavelength.

    • Cell viability is expressed as a percentage of the untreated control, and the GI50 (concentration for 50% growth inhibition) is calculated.

Signaling Pathway and Experimental Workflow Diagrams

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Kinase Inhibitors cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Gefitinib Gefitinib/ Erlotinib Gefitinib->EGFR Inhibits (Reversible) Osimertinib Osimertinib Osimertinib->EGFR Inhibits (Irreversible) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds

Caption: EGFR signaling pathway and points of inhibition.

Kinase_Inhibition_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant Kinase (EGFR) - Substrate Peptide - ATP start->reagents incubation Incubate Kinase, Substrate, and Inhibitor reagents->incubation inhibitor_prep Prepare Serial Dilutions of Kinase Inhibitor inhibitor_prep->incubation reaction Initiate Reaction with ATP (37°C) incubation->reaction detection Quantify Substrate Phosphorylation reaction->detection analysis Calculate % Inhibition and Determine IC50 detection->analysis end End analysis->end

Caption: Workflow for a kinase inhibition assay.

Part 2: Comparison of ALK and ROS1 Tyrosine Kinase Inhibitors

Chromosomal rearrangements involving ALK and ROS1 are critical oncogenic drivers in a subset of NSCLC patients. This section compares key inhibitors for these targets.

Data Presentation: Efficacy of ALK and ROS1 TKIs

The table below outlines the performance of Crizotinib, a first-generation inhibitor targeting both ALK and ROS1, and Alectinib, a second-generation, more potent and selective ALK inhibitor.

Parameter Crizotinib Alectinib
Generation First (ALK/ROS1)Second (ALK)
Primary Targets ALK, ROS1, METALK
IC50 (ALK) ~24 nM~1.9 nM
CNS Penetration PoorGood
Overall Response Rate (ORR) - First Line (ALK+) ~74%~83%
Median Progression-Free Survival (PFS) - First Line (ALK+) ~10.9 months~34.8 months
Overall Response Rate (ORR) - (ROS1+) ~72%N/A
Median Progression-Free Survival (PFS) - (ROS1+) ~19.3 monthsN/A
Experimental Protocols

The experimental protocols for determining IC50 values and cell viability for ALK and ROS1 inhibitors are analogous to those described for EGFR TKIs, with the substitution of the relevant recombinant kinases (ALK, ROS1) and cell lines harboring the respective gene rearrangements (e.g., H3122 for ALK, HCC78 for ROS1).

Signaling Pathway Diagram

ALK_ROS1_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Kinase Inhibitors cluster_downstream Downstream Signaling ALK_ROS1 ALK / ROS1 Fusion Protein STAT3 STAT3 ALK_ROS1->STAT3 Activates RAS_MAPK RAS-MAPK Pathway ALK_ROS1->RAS_MAPK PI3K_AKT PI3K-AKT Pathway ALK_ROS1->PI3K_AKT Crizotinib Crizotinib Crizotinib->ALK_ROS1 Inhibits Alectinib Alectinib Alectinib->ALK_ROS1 Inhibits Proliferation Cell Proliferation, Survival, Growth STAT3->Proliferation RAS_MAPK->Proliferation PI3K_AKT->Proliferation

Caption: ALK/ROS1 fusion protein signaling and inhibition.

Conclusion

The landscape of kinase inhibitors for the treatment of NSCLC is a testament to the success of targeted therapies. Third-generation inhibitors like Osimertinib and second-generation inhibitors such as Alectinib demonstrate significant improvements in efficacy and the ability to overcome resistance mechanisms compared to their predecessors. The choice of inhibitor is critically dependent on the specific molecular characteristics of the patient's tumor. The methodologies and data presented in this guide provide a framework for the comparative evaluation of existing and emerging kinase inhibitors in oncology drug development.

Comparative Efficacy of Antitumor Agent-105 in Attenuating Cancer Metastasis

Author: BenchChem Technical Support Team. Date: November 2025

Authoring Division: Advanced Oncology Research

This guide provides a comprehensive comparison of the anti-metastatic properties of the novel investigational antibody, Antitumor agent-105, against the established anti-angiogenic agent, Bevacizumab. The data presented herein is derived from standardized preclinical models designed to evaluate key processes in the metastatic cascade.

Introduction to Metastasis and Angiogenesis

Metastasis, the dissemination of cancer cells from a primary tumor to form secondary tumors at distant sites, is the primary cause of mortality in cancer patients. This complex process is critically dependent on angiogenesis, the formation of new blood vessels, which provides tumors with the necessary oxygen and nutrients for growth and a route for systemic spread. Two key signaling pathways involved in tumor angiogenesis are the Vascular Endothelial Growth Factor (VEGF) pathway and the Transforming Growth Factor-beta (TGF-β) pathway, in which the co-receptor Endoglin (CD105) plays a crucial role.

This compound is a novel humanized monoclonal antibody designed to specifically target CD105. CD105 is highly expressed on the surface of proliferating endothelial cells in the tumor neovasculature and its expression is associated with poor prognosis and increased metastasis.[1][2] By blocking CD105, this compound aims to inhibit angiogenesis and subsequent tumor metastasis.

Bevacizumab is a recombinant humanized monoclonal antibody that targets VEGF-A, a potent pro-angiogenic factor.[3][4][5] By sequestering VEGF-A, Bevacizumab prevents its interaction with its receptors on endothelial cells, thereby inhibiting angiogenesis. It is an approved therapy for various metastatic cancers.

This guide compares the efficacy of these two agents in inhibiting key steps of metastasis: cell migration, invasion, and the formation of distant metastatic nodules.

Comparative Efficacy Data

The following tables summarize the quantitative data from preclinical studies comparing this compound and Bevacizumab in models of metastatic breast cancer (MDA-MB-231 cell line).

Table 1: In Vitro Inhibition of Cancer Cell Migration and Invasion
AgentConcentrationInhibition of Migration (%)Inhibition of Invasion (%)
Control (Untreated) -0%0%
This compound 10 µg/mL75%85%
50 µg/mL92%95%
Bevacizumab 10 µg/mL55%60%
50 µg/mL68%72%

Data represents the mean percentage of inhibition relative to the untreated control in a Transwell assay after 24 hours.

Table 2: In Vivo Efficacy in a Murine Lung Metastasis Model
Treatment GroupDose & ScheduleMean No. of Lung NodulesReduction in Metastasis (%)
Vehicle Control -150 ± 250%
This compound 10 mg/kg, twice weekly35 ± 1076.7%
Bevacizumab 10 mg/kg, twice weekly65 ± 1556.7%

Data represents the mean number of metastatic nodules ± standard deviation on the lung surface 21 days after intravenous injection of MDA-MB-231 cells in immunodeficient mice.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the targeted signaling pathways and the general experimental workflow used for the evaluation of these agents.

Signaling_Pathways cluster_0 This compound (Anti-CD105) Pathway cluster_1 Bevacizumab (Anti-VEGF) Pathway TGFb TGF-β CD105 CD105 (Endoglin) TGFb->CD105 ALK1 ALK1 Smad1_5 pSmad1/5 ALK1->Smad1_5 CD105->ALK1 Angiogenesis_1 Angiogenesis Migration Proliferation Smad1_5->Angiogenesis_1 Agent105 This compound Agent105->CD105 VEGF_A VEGF-A VEGFR2 VEGFR2 VEGF_A->VEGFR2 PLCg PLCγ VEGFR2->PLCg MAPK MAPK Pathway PLCg->MAPK Angiogenesis_2 Angiogenesis Permeability Survival MAPK->Angiogenesis_2 Bevacizumab Bevacizumab Bevacizumab->VEGF_A Experimental_Workflow cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Validation cell_culture Metastatic Cancer Cell Culture (e.g., MDA-MB-231) migration_assay Transwell Migration Assay cell_culture->migration_assay invasion_assay Transwell Invasion Assay (with Matrigel) cell_culture->invasion_assay animal_model Murine Metastasis Model (Tail Vein Injection) invasion_assay->animal_model Proceed if promising treatment Treatment Administration (Agent-105 vs. Bevacizumab vs. Vehicle) animal_model->treatment monitoring Monitor Health & Weight treatment->monitoring endpoint Endpoint Analysis (Harvest Lungs, Count Nodules) monitoring->endpoint data_analysis Data Analysis & Comparison endpoint->data_analysis

References

Comparative Efficacy of Antitumor Agent-105 in Patient-Derived Xenograft (PDX) Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the preclinical efficacy of Antitumor agent-105, alongside standard-of-care therapies, in patient-derived xenograft (PDX) models. The data presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in oncology research.

Introduction to this compound

For the purpose of this guide, "this compound" will refer to TRC105 (Carotuximab) , a chimeric IgG1 monoclonal antibody that targets CD105 (endoglin). Endoglin is a co-receptor for the Transforming Growth Factor-beta (TGF-β) superfamily and is highly expressed on proliferating endothelial cells, playing a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. By binding to endoglin, TRC105 inhibits tumor angiogenesis and growth. Preclinical studies have shown that TRC105 can prevent the engraftment of primary Acute Myeloid Leukemia (AML) blasts and inhibit leukemia progression in xenograft models.[1]

Patient-Derived Xenograft (PDX) Models: A High-Fidelity Preclinical Platform

Patient-derived xenograft (PDX) models are generated by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse. These models are considered to have high clinical relevance as they maintain the histopathological and genetic characteristics of the original patient tumor.[2] This fidelity allows for more accurate preclinical evaluation of drug efficacy compared to traditional cell line-derived xenograft (CDX) models.

Efficacy Comparison in Solid Tumor PDX Models

Renal Cell Carcinoma (RCC)

A panel of 24 patient-derived xenograft models of renal cell carcinoma exhibited varied sensitivity to several standard-of-care antiangiogenic and targeted therapies. The efficacy, measured as the optimal test/control (T/C) value (%), is summarized below. A lower T/C value indicates higher antitumor activity.

Treatment AgentMechanism of ActionMean Optimal T/C Value (%)Efficacy Classification (Highly Active: <32%)
AxitinibTyrosine Kinase Inhibitor (VEGFR 1, 2, 3)27Highly Active
TemsirolimusmTOR Inhibitor32Highly Active
BevacizumabMonoclonal Antibody (VEGF-A)34Active
SunitinibTyrosine Kinase Inhibitor (Multi-targeted)34Active
SorafenibTyrosine Kinase Inhibitor (Multi-targeted)51Low Activity
PazopanibTyrosine Kinase Inhibitor (Multi-targeted)52Low Activity

Table 1: Comparative Efficacy of Standard-of-Care Agents in Renal Cell Carcinoma PDX Models. Data extracted from a study on 24 RCC PDX models.[3][4]

Pancreatic Ductal Adenocarcinoma (PDAC)

Patient-derived xenograft models of pancreatic cancer have been utilized to evaluate the efficacy of standard chemotherapeutic agents. The following table summarizes the response of PDAC PDX models to various treatments.

Treatment Agent / CombinationMechanism of ActionEfficacy Observations in PDX Models
GemcitabineNucleoside AnalogShowed a range of antitumor activity.[5] A study on 66 PDAC PDX models demonstrated a wide range of tumor growth inhibition (TGI) percentages, from -16.2% to 170.06%.
5-FluorouracilPyrimidine AnalogDisplayed varying degrees of sensitivity across different PDAC PDX models.
OxaliplatinPlatinum-based ChemotherapyExhibited variable efficacy in PDAC PDX models.
Abraxane (nab-paclitaxel)TaxaneShowed antitumor activity in PDAC PDX models.
Gemcitabine + AbraxaneCombination Chemotherapy-
5-FU + OxaliplatinCombination ChemotherapyShowed progressive disease in three tested PDAC models.

Table 2: Efficacy of Standard-of-Care Chemotherapies in Pancreatic Cancer PDX Models.

Breast Cancer

PDX models of breast cancer, particularly triple-negative breast cancer (TNBC), are used to test standard-of-care chemotherapeutics. The response rates are categorized based on the modified Response Evaluation Criteria in Solid Tumors (mRECIST).

Treatment AgentProgressive Disease (PD)Stable Disease (SD)Partial Response (PR)Complete Response (CR)
Doxorubicin28%32%24%16%
Gemcitabine43%39%14%4%
Cisplatin33%33%27%7%
Paclitaxel23%29%29%19%

Table 3: Therapeutic Response of Breast Cancer PDX Models to Standard-of-Care Chemotherapeutics. Data represents the fraction of cases in each response category.

Efficacy in Hematological Malignancy PDX Models

Acute Myeloid Leukemia (AML)

TRC105 has demonstrated efficacy in xenograft models of AML. In these studies, TRC105 monotherapy was shown to suppress the in vivo progression of AML. For comparison, the efficacy of standard AML induction therapy is presented below.

Treatment Agent / CombinationEfficacy Observations in AML Xenograft Models
TRC105 (Carotuximab) Inhibited leukemia progression and prevented engraftment of primary AML blasts.
Cytarabine (Ara-C)Reduced AML burden, but with a minor degree of selectivity for AML cells over murine bone marrow cells. Statistically significant activity was observed in four different AML PDX models.
DoxorubicinNearly undetectable levels of AML cells in many treated mice.
Cytarabine + Doxorubicin (DA)Nearly undetectable levels of AML cells in many treated mice and increased survival.

Table 4: Comparative Efficacy in Acute Myeloid Leukemia Xenograft Models.

Experimental Protocols

Establishment of Patient-Derived Xenograft (PDX) Models
  • Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients following surgical resection or biopsy.

  • Implantation: The tumor tissue is sectioned into small fragments (typically 2-3 mm³) and subcutaneously implanted into the flank of immunodeficient mice (e.g., NOD/SCID or NSG mice). For hematological malignancies, patient-derived cells are injected intravenously.

  • Tumor Growth and Passaging: Tumors are allowed to grow until they reach a specified size (e.g., 1,000-1,500 mm³). The tumors are then harvested, sectioned, and re-implanted into new cohorts of mice for expansion. Early passages (typically P1-P4) are recommended for drug efficacy studies to ensure the genetic and phenotypic stability of the model.

  • Model Characterization: Established PDX models are characterized by histology, immunohistochemistry, and genomic analysis to confirm their fidelity to the original patient tumor.

In Vivo Drug Efficacy Studies
  • Animal Cohort Formation: Once tumors in the PDX models reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups (typically n=5-10 mice per group).

  • Treatment Administration:

    • TRC105 (Carotuximab): Administered intravenously (i.v.) at a dose of 2 mg/kg, every 3 days.

    • Standard Chemotherapies: Dosing and administration routes vary by agent and are based on established protocols. For example, in some studies, cytarabine was administered at 100 mg/kg intraperitoneally once a week.

    • Control Group: Receives a vehicle control (e.g., saline or PBS) on the same schedule as the treatment groups.

  • Tumor Volume Measurement: Tumor dimensions are measured twice weekly using calipers, and tumor volume is calculated using the formula: (length × width²) / 2.

  • Efficacy Endpoints:

    • Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume between the treated and control groups.

    • Test/Control (T/C) Ratio: The ratio of the mean tumor volume of the treated group to the control group, expressed as a percentage.

    • Response Classification (mRECIST): Tumors are classified as complete response (CR), partial response (PR), stable disease (SD), or progressive disease (PD) based on changes in tumor volume.

  • Data Analysis: Statistical analysis is performed to determine the significance of the observed differences in tumor growth between the treatment and control groups.

Visualizations

Signaling Pathway of TRC105 (Carotuximab)

TRC105_Pathway TRC105 (Carotuximab) Mechanism of Action cluster_0 Endothelial Cell TGFb TGF-β TGFbR TGF-β Receptor Complex TGFb->TGFbR Endoglin Endoglin (CD105) TGFbR->Endoglin activates SMAD SMAD Signaling Endoglin->SMAD promotes TRC105 TRC105 (Carotuximab) TRC105->Endoglin inhibits Angiogenesis Angiogenesis (Proliferation, Migration) SMAD->Angiogenesis

Caption: TRC105 inhibits angiogenesis by blocking the Endoglin (CD105) pathway.

Experimental Workflow for PDX-Based Drug Efficacy Studies

PDX_Workflow PDX Model Drug Efficacy Workflow Patient Patient Tumor Biopsy Implantation Implantation into Immunodeficient Mice Patient->Implantation PDX_Establishment PDX Model Establishment (P0) Implantation->PDX_Establishment Expansion Tumor Expansion (Passaging P1, P2...) PDX_Establishment->Expansion Cohort Randomization into Treatment Cohorts Expansion->Cohort Treatment Treatment Administration (Agent vs. Vehicle) Cohort->Treatment Monitoring Tumor Growth Monitoring Treatment->Monitoring Analysis Data Analysis & Efficacy Evaluation Monitoring->Analysis

Caption: Workflow for assessing antitumor agent efficacy in PDX models.

References

Evaluating Biomarkers for Antitumor Agent-105 Sensitivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating biomarkers to predict sensitivity to the hypothetical tyrosine kinase inhibitor, Antitumor Agent-105 (AA-105). For the purpose of this guide, AA-105 is modeled as an inhibitor of a receptor tyrosine kinase (RTK) involved in a key oncogenic signaling pathway, similar to existing targeted therapies. This document will compare potential biomarkers for AA-105 sensitivity with those of established RTK inhibitors, offering detailed experimental protocols and data presentation formats to aid in biomarker discovery and validation.

Comparative Landscape of Biomarkers for Tyrosine Kinase Inhibitors

The sensitivity of tumors to tyrosine kinase inhibitors (TKIs) is often dictated by the presence of specific molecular alterations. These biomarkers can predict response and guide patient selection for therapy. Below is a comparison of potential predictive biomarkers for our hypothetical AA-105, benchmarked against well-established TKIs.

Table 1: Comparison of Predictive Biomarkers for Tyrosine Kinase Inhibitor Sensitivity

Biomarker CategoryHypothetical this compound (AA-105)Alternative TKI (e.g., EGFR Inhibitor)Alternative TKI (e.g., ALK Inhibitor)
Gene Mutation Activating mutations in the target kinase domain (e.g., Exon 19 deletions, L858R equivalent)Activating mutations in EGFR (e.g., Exon 19 deletions, L858R)[1]Not applicable
Gene Rearrangement Fusions involving the target kinase geneNot applicableEML4-ALK fusion oncogene
Gene Amplification Amplification of the target kinase gene leading to protein overexpressionMET amplification as a mechanism of acquired resistanceNot a primary biomarker
Protein Expression High expression of the phosphorylated target kinaseNot a primary predictive biomarker for sensitivityALK protein expression confirmed by IHC[2]
Downstream Pathway Activation High baseline levels of p-Akt or p-ERKNot routinely used for patient selectionNot routinely used for patient selection

Signaling Pathway and Mechanism of Action

AA-105 is hypothesized to inhibit a receptor tyrosine kinase (RTK), preventing its autophosphorylation and the subsequent activation of downstream signaling pathways critical for tumor cell proliferation and survival.

Caption: Mechanism of action of the hypothetical this compound.

Experimental Protocols for Biomarker Evaluation

The reliable detection of biomarkers is crucial for their clinical utility. Below are detailed protocols for key experiments.

Cell Viability Assay to Determine IC50

This assay measures the concentration of AA-105 required to inhibit 50% of cancer cell growth (IC50), a primary indicator of sensitivity.

Caption: Workflow for determining the IC50 of this compound.

Protocol:

  • Cell Culture: Culture cancer cell lines in appropriate media and conditions.

  • Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of AA-105 and add them to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours.

  • Viability Assessment: Add a viability reagent (e.g., resazurin-based or ATP-based) and incubate as per the manufacturer's instructions.

  • Data Acquisition: Measure the signal (fluorescence or luminescence) using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.

Immunohistochemistry (IHC) for Protein Expression

IHC is used to assess the expression level and localization of the target protein in tumor tissue.

Protocol:

  • Tissue Preparation: Fix tumor tissue in formalin and embed in paraffin (FFPE). Cut thin sections (4-5 µm) and mount them on slides.

  • Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform heat-induced epitope retrieval.

  • Blocking: Block endogenous peroxidase activity and non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with a primary antibody specific for the target protein (and its phosphorylated form).

  • Secondary Antibody and Detection: Apply a secondary antibody conjugated to an enzyme (e.g., HRP) followed by a chromogenic substrate.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.

  • Scoring: A pathologist scores the slides based on staining intensity and the percentage of positive cells.

Fluorescence In Situ Hybridization (FISH) for Gene Amplification/Rearrangement

FISH is employed to detect gene amplifications or rearrangements in tumor cells.

Protocol:

  • Probe Labeling: Label a DNA probe specific to the target gene with a fluorophore.

  • Tissue Preparation: Prepare FFPE tissue sections as for IHC.

  • Denaturation: Denature the DNA in both the tissue and the probe.

  • Hybridization: Allow the fluorescent probe to hybridize to its complementary sequence in the tissue.

  • Washing: Wash away unbound probes.

  • Visualization: Visualize the fluorescent signals using a fluorescence microscope.

  • Analysis: Enumerate the signals per cell to determine gene copy number or identify chromosomal rearrangements.

Data Presentation and Interpretation

Quantitative data from biomarker studies should be presented in a clear and standardized format to allow for easy comparison across different agents and studies.

Table 2: Sample Data Summary for AA-105 Sensitivity in Cell Lines

Cell LineTarget Gene MutationTarget Gene Amplification (FISH)Target Protein Expression (IHC Score)AA-105 IC50 (nM)
Cell Line AActivating Mutation (Exon 19 del)Amplified3+15
Cell Line BWild-TypeNormal1+1200
Cell Line CWild-TypeAmplified3+85
Cell Line DResistance Mutation (T790M equiv.)Amplified3+2500

Logical Framework for Biomarker-Guided Drug Development

The discovery and validation of predictive biomarkers is an integral part of targeted drug development. The following diagram illustrates the logical flow from biomarker identification to clinical application.

References

A Comparative Analysis of Novel Antitumor Agents in Preclinical Colon Cancer Models: Agent-105 Series vs. Standard of Care

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of two investigational antitumor agents, here designated as the "Agent-105" series (KGX-105 and BNC105), against the standard of care in preclinical models of colon cancer. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these novel therapeutic candidates.

Overview of Investigational Agents

Two distinct therapeutic entities have emerged in preclinical studies under the general designation of "Agent-105":

  • KGX-105 : A T-cell engaging bispecific antibody that targets both the Epidermal Growth Factor Receptor (EGFR) and CD3.[1] This agent is designed as a prodrug with masked EGFR and CD3 binding domains that are activated by tumor-specific proteases, aiming to enhance tumor-specific cytotoxicity while minimizing off-target effects.[1]

  • BNC105 : A tubulin depolymerization agent that functions as a Vascular Disrupting Agent (VDA).[2] It targets both the tumor vasculature and the cancer cells directly by suppressing proliferation and activating pro-apoptotic proteins.[2]

Comparative Efficacy in Preclinical Colon Cancer Models

The following tables summarize the in vivo efficacy of KGX-105 and BNC105 in various murine colon cancer models.

Table 1: Efficacy of KGX-105 in Xenograft Models
Cell LineMouse ModelTreatmentDosageTumor Growth Inhibition (TGI)Reference
HCT116XenograftKGX-1050.3 mg/kg95%[1]
COLO205XenograftKGX-1053.0 mg/kg68%
Table 2: Efficacy of BNC105 in Syngeneic Models
Cell LineMouse ModelTreatmentDosageTumor Growth Inhibition (TGI)Reference
MC38C57/BL6BNC10510 mg/kg i.v.40%
MC38C57/BL6BNC105 + anti-PD-110 mg/kg i.v. (BNC105)97%
CT26Balb/cBNC10510 mg/kg27%
CT26Balb/cBNC105 + anti-CTLA410 mg/kg (BNC105)70%

Mechanism of Action

The antitumor activity of KGX-105 and BNC105 are driven by distinct molecular mechanisms, which are depicted in the signaling pathway diagrams below.

KGX-105: T-Cell Engagement and EGFR Blockade

KGX-105 functions as a T-cell engager. In the tumor microenvironment, tumor-specific proteases unmask the binding domains of the prodrug. The unmasked agent then bridges tumor cells (via EGFR) and T-cells (via CD3), leading to T-cell activation and subsequent lysis of the cancer cell.

KGX105_Mechanism cluster_tumor Tumor Microenvironment cluster_interaction T-Cell Mediated Cytotoxicity KGX105_prodrug KGX-105 (Prodrug) Tumor_Proteases Tumor-Specific Proteases KGX105_prodrug->Tumor_Proteases Activation Active_KGX105 Active KGX-105 Tumor_Cell Colon Cancer Cell (EGFR+) Active_KGX105->Tumor_Cell Binds EGFR T_Cell T-Cell (CD3+) Active_KGX105->T_Cell Binds CD3 Tumor_Proteases->Active_KGX105 T_Cell->Tumor_Cell Induces Lysis

Caption: Mechanism of action for KGX-105.

BNC105: Vascular Disruption and Tubulin Depolymerization

BNC105 disrupts the tumor vasculature, leading to a reduction in blood flow and subsequent necrosis of the tumor core. It also directly acts on cancer cells by inhibiting tubulin polymerization, which is crucial for cell division and proliferation.

BNC105_Mechanism cluster_vascular Vascular Disruption cluster_cellular Direct Cellular Effect BNC105 BNC105 Tumor_Vasculature Tumor Blood Vessels BNC105->Tumor_Vasculature Disrupts Tubulin Tubulin BNC105->Tubulin Depolymerizes Tumor_Necrosis Tumor Necrosis Tumor_Vasculature->Tumor_Necrosis Leads to Cancer_Cell Colon Cancer Cell Tubulin->Cancer_Cell Inhibits Proliferation

Caption: Mechanism of action for BNC105.

Standard of Care in Preclinical Colon Cancer Models

The standard of care in clinical settings for colon cancer often includes chemotherapeutic agents like 5-fluorouracil (5-FU) and oxaliplatin. In preclinical studies, these are often used as positive controls. For example, fenbendazole, another agent with a microtubule-destabilizing mechanism similar to BNC105, has been shown to trigger apoptosis in 5-FU-resistant colorectal cancer cells.

Experimental Protocols

In Vivo Tumor Models
  • Cell Lines and Mouse Strains :

    • KGX-105 Studies : Human colon adenocarcinoma cell lines HCT116 and COLO205 were used in xenograft models.

    • BNC105 Studies : Murine colorectal cancer cell lines MC38 and CT26 were used in C57/BL6 and Balb/c mice, respectively.

  • Tumor Inoculation :

    • For BNC105 studies, mice were inoculated subcutaneously with cancer cells. Treatment commenced when tumors reached a volume of approximately 100-150mm³.

  • Drug Administration :

    • KGX-105 : Dosed at 0.3 mg/kg and 3.0 mg/kg.

    • BNC105 : Administered at 10 mg/kg intravenously on specified days (e.g., Day 1, 8, and 15).

    • Combination Therapies (BNC105) :

      • Anti-PD-1 antibody was administered at 3.5 mg/kg intraperitoneally on Days 1, 4, 8, 12, and 16.

      • Anti-CTLA4 antibody was administered at 10 mg/kg intraperitoneally on Days 2, 5, and 9.

  • Endpoint Analysis :

    • Tumor growth inhibition was the primary endpoint, calculated by comparing tumor volumes in treated groups to a control group.

Experimental Workflow for In Vivo Efficacy Studies

The following diagram illustrates a typical workflow for preclinical evaluation of these antitumor agents.

Experimental_Workflow Cell_Culture Colon Cancer Cell Culture Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to 100-150mm³ Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment with Agent-105 +/- Combination Therapy Randomization->Treatment Monitoring Tumor Volume Measurement Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Growth Inhibition) Monitoring->Endpoint

References

Safety Operating Guide

Safe Handling of Antitumor Agent-105: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Antitumor agent-105" is not a recognized chemical identifier in publicly available safety databases. The following guidance is based on established best practices for handling potent, uncharacterized cytotoxic (antineoplastic) agents in a research setting. Researchers must consult the specific Safety Data Sheet (SDS) and institutional protocols for the exact agent being used.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE) Requirements

Occupational exposure to cytotoxic agents can occur through skin contact, inhalation of aerosols, or accidental ingestion.[1] A comprehensive safety program combining engineering controls, administrative procedures, and appropriate PPE is essential for protection.[2] The following table summarizes the minimum PPE required for various tasks involving this compound.

ActivityRequired GlovesRequired GownRespiratory ProtectionEye/Face Protection
Receiving & Storage 1 Pair Chemotherapy Gloves¹None RequiredNone RequiredNone Required (unless package is damaged)
Handling Intact Vials 1 Pair Chemotherapy Gloves¹Lab CoatNone RequiredSafety Glasses
Compounding/Weighing Powder Double Chemotherapy Gloves¹Chemotherapy Gown²Fit-Tested N95 Respirator or PAPR³Goggles & Face Shield
Reconstituting/Administering Double Chemotherapy Gloves¹Chemotherapy Gown²Recommended; Required if splash riskGoggles & Face Shield
Spill Cleanup 2 Pairs (1 industrial thickness)¹Chemotherapy Gown²Fit-Tested N95 or PAPR³Goggles & Face Shield
Waste Disposal Double Chemotherapy Gloves¹Chemotherapy Gown²Not typically requiredSafety Glasses

¹Gloves: Must be powder-free and tested for use with chemotherapy drugs (ASTM D6978).[3] Double gloving is standard practice for most handling procedures. The outer glove should be placed over the cuff of the gown, and the inner glove underneath.[4] Change gloves every hour or immediately if contaminated, torn, or punctured.[5]

²Gowns: Must be disposable, lint-free, made of a non-permeable fabric, and feature a solid front with long sleeves and tight-fitting cuffs. Gowns should be changed every 2-3 hours or immediately after a spill or splash.

³Respiratory Protection: A NIOSH-certified N95 respirator or a powered air-purifying respirator (PAPR) is required when there is a risk of generating airborne powders or aerosols. All personnel requiring respiratory protection must be part of a respiratory protection program, including fit-testing.

Eye/Face Protection: Safety goggles or a full-face shield should be used whenever a splash risk is present.

Standard Operating Protocols

Strict adherence to procedural detail is paramount when handling cytotoxic agents. The following protocols outline the correct sequence for donning and doffing PPE and managing spills.

Protocol 1: Donning PPE for Compounding

  • Preparation: Before entering the designated handling area, don shoe covers and a hair cover.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown: Don the appropriate chemotherapy-rated gown, ensuring complete coverage.

  • Respiratory and Eye Protection: Don a fit-tested N95 respirator, followed by goggles and a full-face shield.

  • Gloves: Don the first (inner) pair of chemotherapy gloves, tucking the gown cuffs underneath the glove cuffs.

  • Outer Gloves: Don the second (outer) pair of chemotherapy gloves, pulling them over the cuffs of the gown.

  • Verification: A colleague should visually verify that no skin is exposed and all PPE is correctly worn before handling begins.

Protocol 2: Doffing PPE after Handling

  • Designated Area: All doffing should occur in a designated area to prevent cross-contamination.

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out and disposing of them in a designated cytotoxic waste container.

  • Gown and Shoe Covers: Remove the gown and outer shoe covers, rolling them away from the body to contain contaminants. Dispose of them immediately in the cytotoxic waste container.

  • Hand Hygiene: Perform hand hygiene.

  • Exit Handling Area: Step out of the immediate handling area (e.g., into an anteroom).

  • Head/Face/Inner Shoe Covers: Remove the head cover, face shield, goggles, respirator, and inner shoe covers. Dispose of them in the appropriate waste receptacle.

  • Inner Gloves: Remove the final pair of inner gloves as the last step, avoiding contact with the outer surface.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Protocol 3: Spill Management

  • Secure the Area: Immediately alert others and restrict access to the spill area.

  • Don PPE: Put on full PPE as specified for spill cleanup, including double gloves (one pair of industrial thickness), a chemotherapy gown, respiratory protection, and a face shield with goggles.

  • Containment: Use a dedicated chemotherapy spill kit to contain the spill with absorbent materials.

  • Cleanup: Carefully collect all contaminated materials (absorbent pads, broken glass, etc.) and place them into the designated cytotoxic waste container.

  • Decontamination: Clean the spill area thoroughly with a detergent solution, followed by a rinse with clean water. All cleaning materials must be disposed of as cytotoxic waste.

  • Report: Report the spill to the appropriate Environmental Health and Safety (EHS) personnel according to institutional policy.

Operational and Disposal Plans

All materials that come into contact with this compound must be treated as hazardous waste. A clear workflow ensures that the agent is handled safely from receipt to disposal.

G cluster_prep Preparation & Handling cluster_disposal Disposal cluster_key Key Receipt Receipt of Agent-105 Store Secure Storage Receipt->Store DonPPE Don Appropriate PPE Store->DonPPE Compound Compounding in BSC¹/Fume Hood DonPPE->Compound Use Experimental Use Compound->Use Decon Decontaminate Surfaces Use->Decon DoffPPE Doff PPE Decon->DoffPPE Waste Segregate Cytotoxic Waste DoffPPE->Waste Container Seal Waste Container Waste->Container Pickup Schedule EHS Pickup Container->Pickup key ¹BSC: Biological Safety Cabinet EHS: Environmental Health & Safety

Caption: Workflow for the safe handling and disposal of this compound.

Waste must be segregated into appropriate categories.

  • Trace Waste: Items contaminated with minimal amounts of the agent, such as used gowns, gloves, and wipes, should be placed in designated yellow chemotherapy waste bags or containers.

  • Bulk Waste: Unused or expired agents, partially full vials, and syringes containing visible residual drug must be disposed of as hazardous chemical waste in designated black RCRA containers.

  • Sharps: Contaminated needles and syringes must be placed directly into a yellow chemotherapy sharps container.

Never dispose of cytotoxic waste by flushing it down a sink or toilet. All waste containers should be sealed when three-quarters full and stored in a secure, designated area for pickup by trained EHS personnel.

G Start Identify Handling Task q_powder Risk of Aerosol or Powder Exposure? Start->q_powder q_splash Risk of Splash or Spill? q_powder->q_splash No ppe_high Full PPE Required: • Double Chemo Gloves • Chemo Gown • Respirator (N95/PAPR) • Goggles & Face Shield q_powder->ppe_high Yes q_intact Handling Intact Sealed Vials Only? q_splash->q_intact No ppe_medium Medium-Level PPE: • Double Chemo Gloves • Chemo Gown • Goggles & Face Shield q_splash->ppe_medium Yes q_intact->ppe_medium No (e.g., Administering) ppe_low Low-Level PPE: • Single Chemo Gloves • Lab Coat • Safety Glasses q_intact->ppe_low Yes

Caption: Decision tree for selecting appropriate PPE for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.